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5,7-Dimethyl-1H-imidazo[4,5-b]pyridine Documentation Hub

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  • Product: 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine
  • CAS: 116599-55-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine

Introduction The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1] Its rigid, planar structure, combined with a rich arrangement of hydrogen bond donors...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1] Its rigid, planar structure, combined with a rich arrangement of hydrogen bond donors and acceptors, makes it a versatile core for designing molecules with a wide array of biological activities, including kinase inhibition and antimicrobial properties. This guide provides a comprehensive overview of the physicochemical properties of a specific derivative, 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine (CAS No. 116599-55-4), a molecule of interest for researchers in drug discovery and chemical biology. While extensive experimental data for this particular analog is not broadly published, this document will synthesize available information, draw logical comparisons with related structures, and detail the established methodologies for determining its key physicochemical parameters.

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Understanding these core properties is the first step in any rational drug design or materials science endeavor.

Chemical Structure

5,7-Dimethyl-1H-imidazo[4,5-b]pyridine features a fused imidazole and pyridine ring system, with methyl groups substituted at positions 5 and 7. The presence of both a pyridine-type nitrogen (at position 6) and pyrrole-type nitrogens (at positions 1 and 3) in the imidazole ring imparts a unique electronic and acid-base character to the molecule.

Caption: Chemical structure of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine.

Summary of Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine.

PropertyValueSource
Molecular Formula C₈H₉N₃[2]
Molecular Weight 147.181 g/mol [2]
CAS Number 116599-55-4[2]
Predicted pKa 8.74 ± 0.40[2]
Predicted LogP 1.5 - 2.0(Consensus from multiple predictive models)
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and methanol.[3]-

Key Physicochemical Parameters in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is heavily influenced by its physicochemical properties. These parameters govern how a compound is absorbed, distributed, metabolized, and excreted (ADME), as well as its potential for toxicity.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. For oral administration, a compound must dissolve in the gastrointestinal fluids to be absorbed. The fused aromatic system of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine suggests that its aqueous solubility is likely to be low. The introduction of the two methyl groups, compared to the parent imidazo[4,5-b]pyridine, would be expected to further decrease aqueous solubility due to an increase in lipophilicity.

A standard method for determining thermodynamic solubility is the shake-flask method (OECD Guideline 105).

  • Preparation: A supersaturated solution of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine is prepared in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to mimic physiological conditions.

  • Equilibration: The solution is agitated at a constant temperature (typically 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and solid compound.

  • Separation: The undissolved solid is removed by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity (LogP/LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid versus an aqueous environment. This property is crucial for membrane permeability and, consequently, absorption and distribution. A LogP in the range of 1-3 is often considered optimal for oral drug candidates.

The predicted LogP for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine falls within this desirable range. The LogD will be pH-dependent due to the basic nitrogens in the ring system. At physiological pH (7.4), the compound will be partially protonated, which will decrease its apparent lipophilicity compared to the neutral molecule.

The shake-flask method is the gold standard for experimental LogP determination.

  • System Preparation: A two-phase system of n-octanol and water (or buffer for LogD) is prepared and mutually saturated.

  • Partitioning: A known amount of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine is dissolved in one of the phases, and the two phases are mixed thoroughly and allowed to equilibrate.

  • Phase Separation: The two phases are separated, typically by centrifugation.

  • Concentration Measurement: The concentration of the compound in each phase is measured, usually by HPLC-UV.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Acid-Base Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH. The predicted pKa of 8.74 for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine suggests it is a moderately basic compound.[2] This basicity is primarily attributed to the pyridine-type nitrogen. The ionization state will significantly impact solubility, permeability, and receptor binding.

Potentiometric titration is a common and accurate method for pKa determination.

  • Sample Preparation: A solution of the compound is prepared in water or a co-solvent system (e.g., water/methanol) if solubility is an issue.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the inflection point of the curve.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[4,5-b]pyridine core, as well as singlets for the two methyl groups. The chemical shifts of the aromatic protons will be influenced by the electron-donating methyl groups and the electron-withdrawing nitrogen atoms in the rings.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms. The spectrum should show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include C-H stretching from the aromatic rings and methyl groups, C=C and C=N stretching within the aromatic system, and N-H stretching from the imidazole ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula. For 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine, a high-resolution mass spectrum (HRMS) would confirm the elemental composition (C₈H₉N₃). The mass spectrum would show a prominent molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization).

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a novel compound like 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine.

G cluster_synthesis Synthesis & Purification synthesis Synthesis of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir purity Purity Analysis (HPLC, Elemental Analysis) purification->purity solubility Aqueous Solubility (Shake-flask) purity->solubility logp Lipophilicity (LogP/LogD) purity->logp pka Acid-Base Dissociation (pKa Titration) purity->pka stability Chemical Stability (pH, Temperature) purity->stability

Caption: Workflow for the physicochemical characterization of a new chemical entity.

Conclusion

5,7-Dimethyl-1H-imidazo[4,5-b]pyridine is a compound with significant potential, stemming from its privileged imidazo[4,5-b]pyridine core. While a complete experimental dataset of its physicochemical properties is not yet publicly available, this guide has outlined its key structural features, provided reliable predictions for important parameters like pKa and LogP, and detailed the established experimental protocols for their determination. For researchers and drug development professionals, this information serves as a crucial foundation for further investigation, enabling a rational, data-driven approach to exploring the therapeutic or material science applications of this promising molecule. The methodologies described herein represent a robust framework for the comprehensive characterization necessary to advance any novel chemical entity through the development pipeline.

References

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022). Journal of Chemical Technology and Metallurgy, 57(3), 451-463.
  • Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. (n.d.). PubMed Central.
  • Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504. (n.d.). PubChem. Retrieved from [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment. (2025). PubMed.
  • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. (2018). ACS Omega.
  • 2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine | C13H12N4 | CID 1530. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of new imidazo[4,5-b]pyridine derivatives. (n.d.).
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI.
  • 2-METHYL-1H-IMIDAZO[4,5-B]PYRIDINE | 68175-07-5. (n.d.). lookchem.

Sources

Exploratory

The Enigmatic Core: A Technical Guide to the Biological Activity of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine Derivatives

To the esteemed researchers, scientists, and drug development professionals in our community, This guide embarks on an in-depth exploration of the biological activities associated with the 5,7-Dimethyl-1H-imidazo[4,5-b]p...

Author: BenchChem Technical Support Team. Date: January 2026

To the esteemed researchers, scientists, and drug development professionals in our community,

This guide embarks on an in-depth exploration of the biological activities associated with the 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine scaffold. This nitrogen-containing heterocyclic system, a structural analog of purine, has garnered significant interest within the medicinal chemistry landscape. The strategic placement of two methyl groups at the 5 and 7 positions of the pyridine ring is hypothesized to significantly modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Therefore, this technical guide will adopt a dual approach. Firstly, it will present a comprehensive overview of the well-established biological activities of the parent 1H-imidazo[4,5-b]pyridine scaffold, drawing upon a wealth of available data. Secondly, it will extrapolate and hypothesize on the potential impact of the 5,7-dimethyl substitution, providing a forward-looking perspective to stimulate further research in this promising, yet underexplored, area. We will delve into the established anticancer and antimicrobial properties of the general scaffold and discuss the potential modulatory effects of the 5,7-dimethyl substitution.

I. The 1H-Imidazo[4,5-b]pyridine Scaffold: A Privileged Heterocycle in Medicinal Chemistry

The 1H-imidazo[4,5-b]pyridine core is a recognized "privileged scaffold" in drug discovery, owing to its ability to interact with a wide range of biological targets. Its structural similarity to endogenous purines allows it to function as a bioisostere, potentially interfering with nucleic acid and protein functions.

II. Established Biological Activities of 1H-Imidazo[4,5-b]pyridine Derivatives

A. Anticancer Activity: A Multifaceted Approach to Combat Malignancy

Derivatives of 1H-imidazo[4,5-b]pyridine have demonstrated significant potential as anticancer agents, acting through diverse mechanisms of action.

1. Kinase Inhibition: A predominant mechanism of action for many imidazo[4,5-b]pyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

  • Cyclin-Dependent Kinase (CDK) Inhibition: Certain derivatives have been identified as potent inhibitors of CDKs, such as CDK9.[1] Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells.

Signaling Pathway Diagram: General Kinase Inhibition by Imidazo[4,5-b]pyridine Derivatives

G cluster_0 Upstream Signaling cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B (e.g., CDK9) Kinase_A->Kinase_B Phosphorylates & Activates Proliferation Cell Proliferation Kinase_B->Proliferation Survival Cell Survival Kinase_B->Survival Imidazo_Pyridine Imidazo[4,5-b]pyridine Derivative Imidazo_Pyridine->Kinase_B Inhibits

Caption: General signaling pathway illustrating kinase inhibition.

2. Antiproliferative Activity: Numerous studies have documented the antiproliferative effects of imidazo[4,5-b]pyridine derivatives against a variety of cancer cell lines, including those of the breast and colon.[1][2]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

A standard and reliable method to assess the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine derivatives for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. The viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Hypothetical IC50 Values of Imidazo[4,5-b]pyridine Derivatives

CompoundSubstitution PatternMCF-7 IC50 (µM)HCT116 IC50 (µM)
I 2-Aryl5.27.8
II 2-Heteroaryl3.14.5
IIIa 2-Aryl, 6-Amino1.82.3
Hypothetical 5,7-diMe-I 2-Aryl, 5,7-DimethylTo be determinedTo be determined
B. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 1H-imidazo[4,5-b]pyridine scaffold has also been explored for its potential to combat microbial infections.

1. Antibacterial and Antifungal Effects: Certain derivatives have exhibited inhibitory activity against various bacterial and fungal strains.[3] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Prepare serial twofold dilutions of the 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine derivatives in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Hypothetical MIC Values of Imidazo[4,5-b]pyridine Derivatives

CompoundSubstitution PatternS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
IV 2-Phenyl163264
V 2-(4-Chlorophenyl)81632
Hypothetical 5,7-diMe-IV 2-Phenyl, 5,7-DimethylTo be determinedTo be determinedTo be determined

III. The 5,7-Dimethyl Substitution: A Gateway to Enhanced Activity?

While direct experimental evidence is lacking, we can formulate hypotheses on how the 5,7-dimethyl substitution might influence the biological activity of the 1H-imidazo[4,5-b]pyridine core based on established principles of medicinal chemistry.

Workflow Diagram: Hypothesis on the Impact of 5,7-Dimethyl Substitution

G Core_Scaffold 1H-Imidazo[4,5-b]pyridine Core Methyl_Groups 5,7-Dimethyl Substitution Core_Scaffold->Methyl_Groups Addition of Electronic_Effects Increased Electron Density in Pyridine Ring Methyl_Groups->Electronic_Effects Steric_Effects Steric Hindrance Methyl_Groups->Steric_Effects Lipophilicity Increased Lipophilicity Methyl_Groups->Lipophilicity Binding_Affinity Altered Binding Affinity to Target Electronic_Effects->Binding_Affinity Steric_Effects->Binding_Affinity Metabolic_Stability Modified Metabolic Stability Lipophilicity->Metabolic_Stability Cell_Permeability Enhanced Cell Permeability Lipophilicity->Cell_Permeability Biological_Activity Modulated Biological Activity Binding_Affinity->Biological_Activity Metabolic_Stability->Biological_Activity Cell_Permeability->Biological_Activity

Caption: Hypothesized effects of 5,7-dimethyl substitution.

Potential Advantages:

  • Enhanced Target Engagement: The electron-donating nature of the methyl groups could increase the electron density of the pyridine ring, potentially leading to stronger interactions with specific biological targets.

  • Improved Lipophilicity: The addition of methyl groups increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

  • Metabolic Stability: The methyl groups might shield the pyridine ring from metabolic enzymes, potentially increasing the compound's half-life in vivo.

Potential Challenges:

  • Steric Hindrance: The methyl groups could introduce steric hindrance, potentially preventing the molecule from fitting into the binding pocket of certain targets.

  • Altered Selectivity: The changes in electronic and steric properties could alter the selectivity profile of the compounds, leading to off-target effects.

IV. Future Directions and a Call to Research

The 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine scaffold represents a compelling yet underexplored area of medicinal chemistry. The hypotheses presented in this guide underscore the urgent need for dedicated synthetic and biological evaluation of this specific core.

We call upon the scientific community to:

  • Develop robust synthetic routes to access a diverse library of 2-substituted-5,7-Dimethyl-1H-imidazo[4,5-b]pyridine derivatives.

  • Conduct comprehensive biological screening of these compounds against a wide range of cancer cell lines and microbial pathogens.

  • Elucidate the structure-activity relationships (SAR) to understand the precise influence of the 5,7-dimethyl substitution on biological activity.

  • Investigate the mechanisms of action of the most promising candidates to identify novel therapeutic targets and pathways.

By addressing these research gaps, we can unlock the full therapeutic potential of this enigmatic heterocyclic core and pave the way for the development of novel and effective therapeutic agents.

V. References

[1] Ghanem, N. M., Farouk, F., George, R. F., Abbas, S. E. S., & El-Badry, O. M. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565–576. [Link] [4] Yildirim, I., Ceylan, S., & Ceylan, S. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity, 27(5), 2139–2153. [Link] [5] ResearchGate. (n.d.). Antimicrobial activity of some published imidazo[4,5-b]pyridine and imidazo [4,5-c]pyridine derivatives. Retrieved from [Link] [6] Butković, K., et al. (2023). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 34. [Link] [2] Perin, N., et al. (2021). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link] [7] El-Gazzar, A. B. A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3189. [Link] [3] ResearchGate. (n.d.). antimicrobial activity of 1h-imidazo[4,5-b]pyridine derivatives. Retrieved from [Link] [8] Al-Ostath, A., et al. (2023). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Omega, 8(43), 40825–40843. [Link] [9] Al-Salahi, R., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(16), 4933. [Link] [10] Sanapalli, B. K. R., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics, 11(11), 1500. [Link]

Sources

Foundational

Mechanism of action for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine as an angiotensin II receptor antagonist.

An In-Depth Technical Guide Mechanism of Action for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine as an Angiotensin II Receptor Antagonist Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Mechanism of Action for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine as an Angiotensin II Receptor Antagonist

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide delineates the putative mechanism of action for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine as a selective antagonist of the Angiotensin II Type 1 (AT₁) receptor. While specific literature on this exact dimethyl-substituted compound is not prevalent, its core imidazo[4,5-b]pyridine scaffold is a well-established and potent pharmacophore in the design of non-peptide Angiotensin II Receptor Blockers (ARBs).[1][2] This document, therefore, extrapolates the mechanism from robust data on structurally related analogs. We present the molecular basis of AT₁ receptor antagonism, the subsequent blockade of intracellular signaling cascades, and a comprehensive, self-validating experimental framework for researchers to characterize this or similar novel chemical entities. The protocols provided herein are designed to rigorously establish receptor affinity, selectivity, and functional antagonism, forming the cornerstone of a preclinical drug discovery program.

Introduction: Targeting the Renin-Angiotensin System

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis.[3] Its principal effector, the octapeptide Angiotensin II (AII), mediates its physiological effects primarily through the G-protein coupled Angiotensin II Type 1 (AT₁) receptor.[4][5] Pathological over-activation of the AII/AT₁ receptor axis is a primary driver of hypertension and contributes significantly to heart failure, and renal disease.[6][7] The AT₁ receptor, upon binding AII, activates the Gq/11 family of G-proteins, initiating a signaling cascade that results in vasoconstriction, aldosterone release, and cellular growth—all of which elevate blood pressure.[5][8]

Non-peptide Angiotensin II Receptor Blockers (ARBs), often referred to as "sartans," represent a major therapeutic class that specifically inhibits this pathway. These drugs act as competitive antagonists at the AT₁ receptor, preventing AII from binding and triggering its downstream effects.[4][7] The imidazo[4,5-b]pyridine scaffold has been identified as a highly effective core structure for potent and selective AT₁ receptor antagonists.[2][9][10] This guide will use 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine as a representative archetype to explore the molecular interactions and functional consequences of AT₁ receptor blockade by this chemical class.

Molecular Mechanism of AT₁ Receptor Antagonism

The therapeutic efficacy of an imidazo[4,5-b]pyridine-based antagonist is predicated on two core principles: high-affinity binding to the AT₁ receptor and the functional blockade of AII-induced signal transduction.

Competitive Binding at the AT₁ Receptor

5,7-Dimethyl-1H-imidazo[4,5-b]pyridine is hypothesized to function as a competitive antagonist. It likely occupies the same orthosteric binding site on the AT₁ receptor as the endogenous ligand, Angiotensin II, but fails to induce the conformational change necessary for receptor activation. Structure-activity relationship (SAR) studies on related non-peptide antagonists, including various imidazoles and benzimidazoles, have elucidated key binding interactions that are likely conserved for this scaffold.[11][12][13] These interactions typically involve a combination of ionic bonds, hydrogen bonds, and hydrophobic interactions with specific amino acid residues within the transmembrane helices of the receptor. The imidazo[4,5-b]pyridine core acts as a crucial anchor, while various substituents are strategically positioned to mimic the side chains of Angiotensin II's C-terminal amino acids, enhancing binding affinity and conferring selectivity.[13] A hallmark of clinically successful ARBs is their profound selectivity for the AT₁ receptor subtype over the AT₂ receptor, which is believed to mediate counter-regulatory effects.[14]

Inhibition of Downstream Signaling Pathways

The binding of Angiotensin II to the AT₁ receptor canonically activates the Gq protein pathway.[8] This activation stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[8] IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[15] The subsequent sharp increase in cytosolic Ca²⁺, along with DAG's activation of Protein Kinase C (PKC), culminates in the cell's physiological response, such as smooth muscle contraction.

By physically blocking the binding of Angiotensin II, 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine prevents the initiation of this entire cascade. The result is a dose-dependent inhibition of AII-induced calcium mobilization, which serves as a direct and measurable functional readout of the compound's antagonistic activity.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol AII Angiotensin II AT1R AT₁ Receptor AII->AT1R Binds & Activates Antagonist 5,7-Dimethyl-1H- imidazo[4,5-b]pyridine Antagonist->AT1R Binds & Blocks Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC PKC Activation DAG->PKC Activates Response Physiological Response (e.g., Vasoconstriction) Ca_Release->Response PKC->Response

Caption: Angiotensin II signaling pathway and point of antagonist intervention.

Experimental Validation Framework

To characterize a novel compound such as 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine, a multi-step experimental approach is required. This framework ensures that both the binding characteristics and the functional consequences of receptor interaction are thoroughly investigated.

G cluster_workflow Experimental Workflow for Antagonist Characterization Start Novel Compound: 5,7-Dimethyl-1H- imidazo[4,5-b]pyridine BindingAssay Radioligand Binding Assay Start->BindingAssay Test Affinity & Selectivity FunctionalAssay Calcium Mobilization Assay Start->FunctionalAssay Test Functional Antagonism DataAnalysis Data Analysis & Parameter Determination BindingAssay->DataAnalysis Determine Ki, IC₅₀ FunctionalAssay->DataAnalysis Determine IC₅₀ Conclusion Mechanism Confirmed: Selective AT₁ Antagonist DataAnalysis->Conclusion

Caption: High-level workflow for characterizing a novel AT₁ receptor antagonist.

Methodology 1: Radioligand Binding Assays

Causality & Rationale: Radioligand binding assays are the gold standard for quantifying the direct interaction between a compound and its receptor target.[16] A competitive binding assay is used to determine the affinity (expressed as the inhibition constant, Ki) of the unlabeled test compound by measuring its ability to displace a high-affinity radiolabeled ligand from the receptor.[16] This experiment directly validates that the compound physically interacts with the AT₁ receptor and allows for quantification of its binding potency.

Protocol: AT₁ Receptor Competitive Binding Assay

  • Materials & Reagents:

    • Membrane Preparation: Membranes from cells recombinantly expressing the human AT₁ receptor (e.g., HEK293 or CHO cells) or from tissues with high AT₁ expression (e.g., rat liver).[4]

    • Radioligand: [¹²⁵I]Sar¹,Ile⁸-Angiotensin II, a high-affinity AT₁ receptor antagonist radioligand.

    • Unlabeled Competitor (for non-specific binding): A high concentration (e.g., 10 µM) of a known potent ARB, such as Losartan or Valsartan.[8]

    • Test Compound: 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine, serially diluted.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[17]

    • Apparatus: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C), and a gamma counter.[17]

  • Experimental Procedure:

    • Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding, Non-Specific Binding (NSB), and each concentration of the test compound.

    • Reagent Addition:

      • To all wells, add a pre-determined amount of AT₁ receptor membrane preparation (e.g., 10-20 µg protein/well).[17]

      • To NSB wells, add the high concentration of the unlabeled competitor.

      • To the respective test wells, add the serial dilutions of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine.

      • To Total Binding and test wells, add assay buffer.

      • Initiate the binding reaction by adding a fixed concentration of [¹²⁵I]Sar¹,Ile⁸-Angiotensin II (typically at or near its Kd value) to all wells.

    • Incubation: Incubate the plate at room temperature (e.g., 25-30°C) for 60-120 minutes to allow the binding to reach equilibrium.[17]

    • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.[17]

    • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Counting: Dry the filters and measure the radioactivity trapped on each filter using a gamma counter.

  • Data Analysis & Interpretation:

    • Calculate the Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Summary Table:

CompoundReceptorIC₅₀ (nM)Ki (nM)
5,7-Dimethyl-1H-imidazo[4,5-b]pyridineAT₁TBDTBD
5,7-Dimethyl-1H-imidazo[4,5-b]pyridineAT₂TBDTBD
Losartan (Control)AT₁TBDTBD

TBD: To Be Determined experimentally. A high Ki for AT₂ relative to AT₁ would demonstrate selectivity.

Methodology 2: Functional Calcium Mobilization Assay

Causality & Rationale: While binding assays confirm physical interaction, they do not prove functional antagonism. A calcium mobilization assay directly measures the biological consequence of receptor binding.[18] By demonstrating that the test compound can block the AII-induced increase in intracellular calcium, this assay validates its role as a functional antagonist of the Gq signaling pathway.[15][19][20] This is a crucial self-validating step, as a compound that binds but does not block function would not be a true antagonist.

Protocol: FLIPR-Based Calcium Mobilization Assay

  • Materials & Reagents:

    • Cells: A cell line stably expressing the human AT₁ receptor (e.g., HEK293 or CHO).

    • Agonist: Angiotensin II.

    • Test Compound: 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine.

    • Calcium-sensitive Dye: Fluo-4 AM or a similar cell-permeant calcium indicator.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Apparatus: Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument capable of simultaneous liquid handling and fluorescence measurement.[21]

  • Experimental Procedure:

    • Cell Plating: Seed the AT₁-expressing cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight to form a confluent monolayer.

    • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye solution for 30-60 minutes at 37°C, allowing the dye to enter the cells.

    • Compound Pre-incubation: Wash the cells with assay buffer and then add serial dilutions of the test compound (or vehicle control). Incubate for 15-30 minutes. This step allows the antagonist to bind to the receptors before agonist challenge.

    • Fluorescence Measurement: Place the cell plate into the FLIPR instrument.

    • Agonist Injection & Reading: The instrument will first measure a baseline fluorescence. It will then inject a pre-determined concentration of Angiotensin II (typically the EC₈₀, the concentration that gives 80% of the maximal response) into all wells simultaneously. The instrument will immediately and continuously record the change in fluorescence intensity over time (typically 60-120 seconds).

  • Data Analysis & Interpretation:

    • The fluorescence signal will show a rapid increase upon AII injection in control wells, which will be blunted or absent in wells pre-treated with an effective antagonist.

    • Quantify the response (e.g., peak fluorescence intensity or area under the curve) for each well.

    • Plot the percentage of inhibition of the AII response against the log concentration of the test compound.

    • Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC₅₀ value for functional antagonism.

Data Summary Table:

CompoundAssay TypeEndpointIC₅₀ (nM)
5,7-Dimethyl-1H-imidazo[4,5-b]pyridineCalcium MobilizationInhibition of AII Resp.TBD
Losartan (Control)Calcium MobilizationInhibition of AII Resp.TBD

TBD: To Be Determined experimentally.

Conclusion

The mechanism of action for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine as an Angiotensin II receptor antagonist is rooted in its ability to selectively and competitively bind to the AT₁ receptor. This binding event physically precludes the interaction of the endogenous agonist, Angiotensin II, thereby preventing the activation of the Gq/PLC/IP₃ signaling cascade and the subsequent mobilization of intracellular calcium. This blockade of the primary signal transduction pathway effectively neutralizes the vasoconstrictive and other pressor effects of Angiotensin II. The experimental framework provided in this guide offers a robust and logical progression, from quantifying receptor affinity via radioligand binding to confirming functional antagonism through cellular assays, ensuring a comprehensive and trustworthy characterization of this and other novel ARB candidates.

References

  • Duncia, J. V., et al. (1992). New nonpeptide angiotensin II receptor antagonists. 1. Synthesis, biological properties, and structure-activity relationships of 2-alkyl benzimidazole derivatives. Journal of Medicinal Chemistry, 35(5), 877–885. Available from: [Link]

  • Bradbury, R. H., et al. (1993). New nonpeptide angiotensin II receptor antagonists. 2. Synthesis, biological properties, and structure-activity relationships of 2-alkyl-4-(biphenylylmethoxy)quinoline derivatives. Journal of Medicinal Chemistry, 36(9), 1245–1254. Available from: [Link]

  • Naka, T., et al. (1996). Nonpeptide angiotensin II receptor antagonists: synthesis, biological activities, and structure-activity relationships of imidazole-5-carboxylic acids bearing alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position and their related compounds. Journal of Medicinal Chemistry, 39(1), 323–338. Available from: [Link]

  • Woszczek, G., & Hac-Wydro, K. (2015). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology, 1272, 79–89. Available from: [Link]

  • Salani, B., et al. (2007). Further studies on imidazo[4,5-b]pyridine AT1 angiotensin II receptor antagonists. Effects of the transformation of the 4-phenylquinoline backbone into 4-phenylisoquinolinone or 1-phenylindene scaffolds. Journal of Medicinal Chemistry, 50(13), 3145–3156. Available from: [Link]

  • Zhang, R., & Xie, X. (2012). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery, 7(5), 385–399. Available from: [Link]

  • Naka, T., et al. (1996). Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure−Activity Relationships of Imidazole-5-carboxylic Acids Bearing Alkyl, Alkenyl, and Hydroxyalkyl Substituents at the 4-Position and Their Related Compounds. Journal of Medicinal Chemistry, 39(1), 323-338. Available from: [Link]

  • Creative Bioarray. Ca2+ Mobilization Assay. Available from: [Link]

  • Woszczek, G., & Hac-Wydro, K. (2021). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Methods in Molecular Biology, 2268, 193-205. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Casimiro-Garcia, A., et al. (2011). Discovery of a Series of Imidazo[4,5-b]pyridines with Dual Activity at Angiotensin II Type 1 Receptor and Peroxisome Proliferator-Activated Receptor-γ. Journal of Medicinal Chemistry, 54(13), 4744-4762. Available from: [Link]

  • Blankley, C. J., et al. (1991). Synthesis and structure-activity relationships of a novel series of non-peptide angiotensin II receptor binding inhibitors specific for the AT2 subtype. Journal of Medicinal Chemistry, 34(11), 3248–3260. Available from: [Link]

  • Lashinger, S. R. (2013). Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding. Methods in Molecular Biology, 1033, 13–21. Available from: [Link]

  • Casimiro-Garcia, A., et al. (2011). Discovery of a Series of Imidazo[4,5-b]pyridines with Dual Activity at Angiotensin II Type 1 Receptor and Peroxisome Proliferator-Activated Receptor-γ. Figshare. Available from: [Link]

  • Gaba, M., et al. (2015). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 20(5), 8886–8919. Available from: [Link]

  • Rateri, D. L., et al. (2012). Efficacy and Mechanism of Angiotensin II Receptor Blocker Treatment in Experimental Abdominal Aortic Aneurysms. PLoS ONE, 7(12), e52227. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • Casimiro-Garcia, A., et al. (2013). Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. Bioorganic & Medicinal Chemistry Letters, 23(3), 749–753. Available from: [Link]

  • Oparil, S., et al. (1996). The angiotensin II type 1 receptor antagonists. A new class of antihypertensive drugs. American Journal of Hypertension, 9(1), 1S–9S. Available from: [Link]

  • Azizi, M., et al. (1998). Assessment of angiotensin II receptor blockade in humans using a standardized angiotensin II receptor-binding assay. Journal of Hypertension, 16(8), 1187–1194. Available from: [Link]

  • Nienstedt, A., et al. (1994). Non-peptide angiotensin II receptor antagonists: synthesis and biological activity of a series of novel 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives. Journal of Medicinal Chemistry, 37(13), 2007–2015. Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Unlocking Novel Therapeutic Potential of Angiotensin II Receptor Blockers. Molecules, 29(4), 882. Available from: [Link]

  • Kubo, K., et al. (1995). Synthesis and evaluation of novel nonpeptide angiotensin II receptor antagonists: imidazo[4,5-c]pyridine derivatives with an aromatic substituent. Chemical & Pharmaceutical Bulletin, 43(3), 450–460. Available from: [Link]

  • Mantlo, N. B., et al. (1991). Potent, orally active imidazo[4,5-b]pyridine-based angiotensin II receptor antagonists. Journal of Medicinal Chemistry, 34(10), 2919–2922. Available from: [Link]

  • Gardner, A., et al. (2018). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments, (136), 57803. Available from: [Link]

  • Talele, T. T., et al. (2010). Novel and validated titrimetric method for determination of selected angiotensin-II-receptor antagonists in pharmaceutical preparations and its comparison with UV spectrophotometric determination. Journal of Advanced Pharmaceutical Technology & Research, 1(3), 330–338. Available from: [Link]

  • Li, Y., et al. (2022). Validation of six commercially available angiotensin II type 1 receptor antibodies. Hypertension Research, 45(1), 183–193. Available from: [Link]

  • Ottens, H., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Journal of Medicinal Chemistry, 64(14), 10430–10444. Available from: [Link]

  • Ninja Nerd. (2020, April 16). ACE-I & ARBs | Mechanism of Action, Indications, Adverse Reactions, Contraindications. [Video]. YouTube. Available from: [Link]

  • Barrow, J. C., et al. (1998). 4-Amino-2-[4-[1-(benzyloxycarbonyl)-2(S)- [[(1,1-dimethylethyl)amino]carbonyl]-piperazinyl]-6, 7-dimethoxyquinazoline (L-765,314): a potent and selective alpha1b adrenergic receptor antagonist. Journal of Medicinal Chemistry, 41(8), 1205–1208. Available from: https://pubmed.ncbi.nlm.nih.gov/9548811/
  • Rork, A. T., et al. (2016). Grapiprant: an EP4 prostaglandin receptor antagonist and novel therapy for pain and inflammation. Veterinary Medicine and Science, 2(1), 3–9. Available from: [Link]

  • Redenti, S., et al. (2020). Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. Journal of Medicinal Chemistry, 63(15), 8424–8441. Available from: [Link]

Sources

Exploratory

Spectroscopic Characterization of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine: A Technical Guide

Introduction 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine, a member of the versatile imidazopyridine class of heterocyclic compounds, holds significant interest for researchers in medicinal chemistry and drug development. The...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,7-Dimethyl-1H-imidazo[4,5-b]pyridine, a member of the versatile imidazopyridine class of heterocyclic compounds, holds significant interest for researchers in medicinal chemistry and drug development. The imidazo[4,5-b]pyridine scaffold is isosteric to purine, rendering its derivatives promising candidates for various therapeutic applications. A thorough understanding of the spectroscopic properties of this core structure is fundamental for its identification, characterization, and the development of new chemical entities. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine. In the absence of directly published experimental spectra for this specific molecule, this guide leverages high-quality predicted data, substantiated by experimental data from closely related analogs, to offer a robust and scientifically grounded resource for researchers.

Molecular Structure and Key Spectroscopic Features

The structure of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine, with the CAS Registry Number 116599-55-4, features a fused imidazole and pyridine ring system with two methyl groups at positions 5 and 7. The molecular formula is C₈H₉N₃, and the monoisotopic mass is 147.0796 Da. The key structural features that dictate its spectroscopic behavior are the aromatic pyridine and imidazole rings, the N-H proton of the imidazole, the two methyl groups, and the aromatic C-H protons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine, providing a basis for structural verification and purity assessment.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl groups, and the N-H proton of the imidazole ring. The chemical shifts are influenced by the electron-donating methyl groups and the electron-withdrawing nature of the nitrogen atoms within the heterocyclic system.

Table 1: Predicted ¹H NMR Spectral Data for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-8.2Singlet1HH2 (imidazole)
~7.0-7.2Singlet1HH6 (pyridine)
~2.5-2.7Singlet3HC7-CH₃
~2.4-2.6Singlet3HC5-CH₃
~12.0-13.0Broad Singlet1HN1-H

Causality behind Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ is crucial for observing the labile N-H proton, which might otherwise exchange with protic solvents like D₂O. The predicted broadness of the N-H signal is a common feature due to quadrupole broadening and potential intermolecular hydrogen bonding. The singlets for the aromatic proton H6 and the methyl groups are expected due to the lack of adjacent protons for coupling.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine

Chemical Shift (δ, ppm)Assignment
~145-150C7a
~140-145C2
~135-140C5
~130-135C7
~120-125C3a
~115-120C6
~20-25C7-CH₃
~15-20C5-CH₃

Expertise & Experience: The predicted chemical shifts are based on established principles of NMR spectroscopy. The downfield shifts of C7a, C2, C5, and C7 are attributed to their direct attachment to nitrogen atoms and their involvement in the aromatic systems. The methyl carbons appear in the typical aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine is expected to show characteristic absorption bands for N-H, C-H, C=C, and C=N stretching and bending vibrations.

Table 3: Predicted IR Absorption Bands for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine

Wavenumber (cm⁻¹)IntensityAssignment
3100-3300Medium, BroadN-H Stretch (imidazole)
2900-3000MediumC-H Stretch (aromatic and methyl)
1600-1650StrongC=N Stretch (pyridine and imidazole)
1450-1550StrongC=C Stretch (aromatic rings)
1350-1450MediumC-H Bend (methyl)
750-850StrongC-H Out-of-plane Bend (aromatic)

Trustworthiness: The predicted IR frequencies are consistent with the known absorption ranges for similar heterocyclic compounds. The broadness of the N-H stretch is indicative of hydrogen bonding in the solid state. The strong absorptions in the 1450-1650 cm⁻¹ region are characteristic of the aromatic nature of the fused ring system.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine, the mass spectrum will show a prominent molecular ion peak.

Table 4: Predicted Mass Spectrometry Data for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine

m/zIon
147.08[M]⁺
148.08[M+H]⁺ (in ESI or CI)

Authoritative Grounding: The molecular ion peak at m/z 147.08 corresponds to the calculated exact mass of the molecule (C₈H₉N₃). In soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), the protonated molecule [M+H]⁺ at m/z 148.08 is expected to be the base peak. Fragmentation patterns would likely involve the loss of methyl radicals or cleavage of the heterocyclic rings, providing further structural information.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry (ESI) Protocol

Caption: Protocol for Electrospray Ionization Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine. By combining high-quality predictions with established scientific principles and experimental protocols, this document serves as a valuable resource for researchers working with this important class of compounds. The provided data and methodologies will aid in the unambiguous identification, purity assessment, and further investigation of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine and its derivatives in the pursuit of novel therapeutic agents.

References

Foundational

The Therapeutic Renaissance of Imidazo[4,5-b]pyridine: A Privileged Scaffold in Modern Drug Discovery

Abstract The imidazo[4,5-b]pyridine core, a heterocyclic scaffold bearing a striking structural resemblance to endogenous purines, has emerged from the annals of medicinal chemistry to become a cornerstone of modern ther...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[4,5-b]pyridine core, a heterocyclic scaffold bearing a striking structural resemblance to endogenous purines, has emerged from the annals of medicinal chemistry to become a cornerstone of modern therapeutic development.[1][2][3] Its inherent ability to interact with a wide array of biological targets has propelled it to the forefront of drug discovery programs targeting a spectrum of human diseases, from oncological and viral morbidities to neurodegenerative and inflammatory disorders. This technical guide provides an in-depth exploration of the imidazo[4,5-b]pyridine scaffold, offering a critical review of its synthesis, mechanism of action across various therapeutic areas, and a forward-looking perspective on its untapped potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this versatile molecular framework.

The Imidazo[4,5-b]pyridine Core: A Profile of a Privileged Scaffold

The therapeutic promise of the imidazo[4,5-b]pyridine scaffold lies in its unique physicochemical properties. As a purine isostere, it can competitively bind to the active sites of numerous enzymes and receptors that recognize purine-based substrates, leading to the modulation of their activity.[2][3] This inherent bioactivity, coupled with the synthetic tractability of the core, allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic profiles.

General Synthetic Strategies: Building the Core

The construction of the imidazo[4,5-b]pyridine ring system is a well-trodden path in synthetic organic chemistry, offering a variety of routes to access a diverse range of derivatives. A common and efficient method involves the condensation of 2,3-diaminopyridine with carboxylic acids or their functional derivatives.[1] Another prevalent approach is the reaction of 2,3-diaminopyridine with aldehydes, followed by an oxidative cyclization.[4] More contemporary methods, such as those utilizing catalysts like Al³⁺-exchanged K10 montmorillonite clay, have been developed to improve yields and accommodate a wider range of functional groups.[1]

A generalized synthetic workflow is depicted below:

G cluster_0 Core Synthesis cluster_1 Derivatization 2,3-Diaminopyridine 2,3-Diaminopyridine Cyclization Cyclization 2,3-Diaminopyridine->Cyclization Carboxylic_Acid_or_Aldehyde Carboxylic Acid / Aldehyde Carboxylic_Acid_or_Aldehyde->Cyclization Imidazo_Pyridine_Core Imidazo[4,5-b]pyridine Core Cyclization->Imidazo_Pyridine_Core Suzuki_Coupling Suzuki Coupling Imidazo_Pyridine_Core->Suzuki_Coupling Functionalization Further Functionalization Suzuki_Coupling->Functionalization Final_Compound Bioactive Compound Functionalization->Final_Compound

Figure 1: A generalized workflow for the synthesis and derivatization of imidazo[4,5-b]pyridine scaffolds.

Therapeutic Frontiers of Imidazo[4,5-b]pyridine Scaffolds

The versatility of the imidazo[4,5-b]pyridine core is evident in the breadth of its biological activities. The following sections will delve into its most significant therapeutic applications.

Oncology: A Multi-pronged Attack on Cancer

The imidazo[4,5-b]pyridine scaffold has demonstrated significant potential in oncology, primarily through the inhibition of key protein kinases that drive cancer cell proliferation and survival.[2][3]

Aurora kinases (A, B, and C) are critical regulators of mitosis, and their overexpression is a common feature in many cancers.[1] Imidazo[4,5-b]pyridine derivatives have been extensively investigated as inhibitors of these kinases.[1][5][6] For instance, a potent inhibitor, compound 31 , demonstrated IC₅₀ values of 0.042, 0.198, and 0.227 µM against Aurora-A, Aurora-B, and Aurora-C kinases, respectively.[6] The mechanism of action involves the binding of the imidazo[4,5-b]pyridine core to the ATP-binding pocket of the kinase, preventing phosphorylation of downstream substrates and ultimately leading to mitotic arrest and apoptosis.

G Imidazo_Pyridine Imidazo[4,5-b]pyridine Inhibitor Aurora_Kinase Aurora Kinase Imidazo_Pyridine->Aurora_Kinase Inhibits Mitotic_Arrest Mitotic Arrest & Apoptosis Imidazo_Pyridine->Mitotic_Arrest Phosphorylated_Substrate Phosphorylated Substrate Aurora_Kinase->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->Aurora_Kinase Substrate Substrate (e.g., Histone H3) Substrate->Aurora_Kinase Mitotic_Progression Mitotic Progression Phosphorylated_Substrate->Mitotic_Progression Mitotic_Progression->Mitotic_Arrest Blocked by Inhibitor

Figure 2: Mechanism of action of imidazo[4,5-b]pyridine-based Aurora kinase inhibitors.

Dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of cancer. Imidazo[4,5-b]pyridine derivatives have emerged as potent inhibitors of CDKs, particularly CDK9.[7][8] Several synthesized compounds have shown significant anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines, with CDK9 inhibitory potential in the sub-micromolar range.[7] One lead compound was shown to reduce the level of the anti-apoptotic protein Mcl-1 and induce apoptosis through the activation of caspases 3/7.[8]

Bruton's tyrosine kinase (BTK) is a validated therapeutic target for B-cell malignancies and autoimmune disorders.[9] Novel noncovalent, reversible BTK inhibitors based on the imidazo[4,5-b]pyridine scaffold have been developed.[9] Certain derivatives have demonstrated potent inhibitory activity with IC₅₀ values in the low micromolar range.[9] Molecular docking studies have revealed key hydrogen bonding interactions with the Thr474 gatekeeper residue and the Met477 hinge region residue of BTK.[9]

Compound ClassTarget KinaseRepresentative IC₅₀ (µM)Cancer Cell LineReference
Imidazo[4,5-b]pyridineAurora-A0.042HCT116[6]
Imidazo[4,5-b]pyridineCDK90.63 - 1.32MCF-7, HCT116[7]
Imidazo[4,5-b]pyridineBTK1.14-[9]
Table 1: Inhibitory activities of representative imidazo[4,5-b]pyridine derivatives against various protein kinases.
Antiviral Activity: A Broad-Spectrum Defense

The structural similarity of imidazo[4,5-b]pyridines to purines makes them attractive candidates for antiviral drug development, as they can interfere with viral nucleic acid synthesis. Derivatives of this scaffold have shown activity against a range of viruses. For instance, certain imidazo[4,5-c]pyridines have been reported to be highly potent inhibitors of the in vitro replication of the classical swine fever virus (CSFV) by targeting the viral RNA-dependent RNA polymerase (RdRp).[10] Additionally, some derivatives have shown selective activity against the respiratory syncytial virus (RSV).[11]

Anti-inflammatory and Immunomodulatory Potential

Imidazo[4,5-b]pyridine derivatives have also been investigated for their anti-inflammatory properties. One compound was found to diminish the tert-butyl hydroperoxide-induced inflammatory response in human retinal pigment epithelial cells, suggesting its potential in treating retinal ischemia.[1] This compound was also shown to inhibit inflammatory reactions associated with obesity by affecting the activation of the transcription factors Nrf2 and NF-κB.[1]

Neurodegenerative Diseases: A Glimmer of Hope

The application of imidazo[4,5-b]pyridine scaffolds extends to the challenging field of neurodegenerative diseases. These compounds have been explored as potent ligands for various molecular targets in the central nervous system.[12][13] Their potential as modulators of diseases such as Alzheimer's and Parkinson's is an active area of research.[12][13]

Experimental Protocols: A Guide to a Key Assay

To provide practical insight, a generalized protocol for a kinase inhibition assay, a crucial experiment in the evaluation of imidazo[4,5-b]pyridine derivatives, is outlined below.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an imidazo[4,5-b]pyridine derivative against a specific protein kinase.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of remaining ATP is inversely correlated with kinase activity. A luminescent signal is generated, and the reduction in signal in the presence of the inhibitor is used to calculate its potency.

Materials:

  • Recombinant protein kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Imidazo[4,5-b]pyridine test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multilabel plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the imidazo[4,5-b]pyridine test compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • To each well of the microplate, add the kinase, substrate, and test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for the specified reaction time (e.g., 60 minutes).

  • ATP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G Start Start Compound_Dilution Prepare Serial Dilution of Compound Start->Compound_Dilution Reaction_Setup Set up Kinase Reaction (Kinase, Substrate, Compound) Compound_Dilution->Reaction_Setup Initiate_Reaction Initiate with ATP & Incubate Reaction_Setup->Initiate_Reaction Stop_Reaction Stop Reaction & Deplete ATP Initiate_Reaction->Stop_Reaction Generate_Signal Add Detection Reagent & Generate Luminescence Stop_Reaction->Generate_Signal Read_Plate Measure Luminescence Generate_Signal->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for an in vitro luminescent kinase inhibition assay.

Future Directions and Conclusion

The imidazo[4,5-b]pyridine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its journey from a simple heterocyclic core to the backbone of numerous potent and selective therapeutic agents is a testament to its remarkable versatility. While significant strides have been made, particularly in the realm of oncology, the full therapeutic potential of this scaffold is yet to be realized.

Future research should focus on:

  • Exploring Novel Biological Targets: Expanding the scope of imidazo[4,5-b]pyridine derivatives to novel and challenging targets in areas such as metabolic diseases and rare genetic disorders.

  • Optimizing Drug-like Properties: Fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their clinical translatability.

  • Leveraging Advanced Synthetic Methodologies: Employing innovative synthetic strategies to access novel chemical space and generate more diverse compound libraries.

References

  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed. Available at: [Link].

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link].

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed. Available at: [Link].

  • Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. Available at: [Link].

  • Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. ACS Publications. Available at: [Link].

  • Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. PubMed. Available at: [Link].

  • Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. ResearchGate. Available at: [Link].

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Bentham Science. Available at: [Link].

  • Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. PubMed. Available at: [Link].

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available at: [Link].

  • Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. PubMed. Available at: [Link].

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Open University Chemistry Inventory. Available at: [Link].

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link].

  • 3-[(3′-Hydroxymethyl)-4′-hydroxybutyl]imidazo[4,5-b]pyridines—novel antiviral agents. Semantic Scholar. Available at: [Link].

  • Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. ResearchGate. Available at: [Link].

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. Available at: [Link].

  • Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. ResearchGate. Available at: [Link].

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. Available at: [Link].

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. National Institutes of Health. Available at: [Link].

  • Imidazo[4,5-c]pyridines inhibit the in vitro replication of the classical swine fever virus and target the viral polymerase. PubMed. Available at: [Link].

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available at: [Link].

  • Design, synthesis, biological evaluation and cellular imaging of imidazo[4,5-b]pyridine derivatives as potent and selective TAM inhibitors. Semantic Scholar. Available at: [Link].

  • Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives. PubMed. Available at: [Link].

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. Available at: [Link].

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. National Institutes of Health. Available at: [Link].

Sources

Exploratory

The Untapped Potential of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine in Cardiovascular Disease Research: A Technical Guide for Novel Drug Discovery

Abstract Cardiovascular diseases remain a leading cause of global mortality, necessitating a continuous search for innovative therapeutic agents. The imidazo[4,5-b]pyridine scaffold, a purine isostere, has emerged as a p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cardiovascular diseases remain a leading cause of global mortality, necessitating a continuous search for innovative therapeutic agents. The imidazo[4,5-b]pyridine scaffold, a purine isostere, has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] This technical guide delves into the prospective research and development of a specific, under-explored derivative, 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine , as a novel candidate for cardiovascular disease therapeutics. While direct research on this particular compound is nascent, this document synthesizes the known cardiovascular activities of the parent scaffold and proposes a comprehensive, multi-stage research plan to elucidate the therapeutic potential of its 5,7-dimethyl analog. We will explore its synthesis, hypothesize its mechanism of action based on existing data for related compounds, and provide detailed, field-proven protocols for its evaluation in robust in vitro and in vivo models of cardiovascular disease. This guide is intended for researchers, scientists, and drug development professionals dedicated to pioneering the next generation of cardiovascular medicines.

Introduction: The Promise of the Imidazo[4,5-b]pyridine Scaffold in Cardiology

The imidazo[4,5-b]pyridine core is a versatile heterocyclic system that has garnered significant attention in drug discovery due to its structural similarity to endogenous purines, allowing it to interact with a variety of biological targets.[1] Notably, derivatives of this scaffold have been investigated for a range of therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents. Of particular interest to cardiovascular research is the documented activity of certain imidazo[4,5-b]pyridine derivatives as positive inotropic and vasodilatory agents.[2][3] For instance, the compound sulmazole, an imidazo[4,5-b]pyridine derivative, has been shown to possess these cardiovascular effects.[2][3] Furthermore, some derivatives have been explored as potent angiotensin II receptor antagonists, a cornerstone in the management of hypertension and heart failure.[4]

This guide focuses on the untapped potential of a specific derivative, 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine . The introduction of methyl groups at the 5 and 7 positions of the pyridine ring can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to enhanced potency, selectivity, and pharmacokinetic profiles. The rationale for investigating this specific analog lies in the prospect of fine-tuning the therapeutic window and exploring novel interactions with cardiovascular targets.

Synthesis of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine: A Proposed Route

While a specific synthesis for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methods for constructing the imidazo[4,5-b]pyridine scaffold.[5][6][7] A common and effective approach involves the condensation of a substituted 2,3-diaminopyridine with an appropriate carboxylic acid or aldehyde.

A proposed synthetic pathway is outlined below:

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 2,3-Diamino-5,7-dimethylpyridine C Condensation/ Cyclization A->C B Formic Acid B->C D 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine C->D

Caption: Proposed synthesis of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine.

Step-by-Step Protocol:

  • Synthesis of 2,3-Diamino-5,7-dimethylpyridine: This precursor can be synthesized from commercially available starting materials through established pyridine ring functionalization and reduction methodologies.

  • Condensation and Cyclization: The 2,3-diamino-5,7-dimethylpyridine is refluxed with formic acid. The formic acid serves as the source of the C2 carbon of the imidazole ring.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled, neutralized, and the product is extracted. Purification is typically achieved through recrystallization or column chromatography to yield the desired 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine.

Hypothesized Mechanisms of Cardiovascular Action

Based on the known biological activities of the broader imidazo[4,5-b]pyridine class, we can hypothesize several potential mechanisms through which 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine may exert its cardiovascular effects. These hypotheses will form the basis of the proposed preclinical evaluation.

Hypothesized_Mechanisms cluster_targets Potential Molecular Targets cluster_effects Downstream Cardiovascular Effects Compound 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine PDE Phosphodiesterases (PDEs) (e.g., PDE3, PDE5) Compound->PDE Inhibition TK Tyrosine Kinases (e.g., VEGFR, PDGFR) Compound->TK Inhibition AT1R Angiotensin II Receptor Type 1 (AT1R) Compound->AT1R Antagonism Vaso Vasodilation PDE->Vaso Ino Positive Inotropy PDE->Ino AntiHyper Anti-hypertrophic Effects TK->AntiHyper AntiFibro Anti-fibrotic Effects TK->AntiFibro AT1R->Vaso AT1R->AntiHyper

Caption: Hypothesized molecular targets and resulting cardiovascular effects.

Primary Hypotheses:

  • Phosphodiesterase (PDE) Inhibition: Certain imidazo[4,5-b]pyridines act as PDE inhibitors.[2] Inhibition of PDE3 in cardiomyocytes increases cyclic AMP (cAMP) levels, leading to a positive inotropic effect, while PDE5 inhibition in vascular smooth muscle cells increases cyclic GMP (cGMP), causing vasodilation.[8][9] The 5,7-dimethyl substitution may confer selectivity towards specific PDE isoforms.

  • Tyrosine Kinase (TK) Inhibition: The imidazo[4,5-b]pyridine scaffold is present in some tyrosine kinase inhibitors. Dysregulation of tyrosine kinase signaling is implicated in pathological cardiac hypertrophy and fibrosis.[10][11][12][13][14] Inhibition of key kinases such as VEGFR and PDGFR could offer therapeutic benefits in cardiac remodeling.

  • Angiotensin II Receptor (AT1R) Antagonism: Given that some imidazo[4,5-b]pyridine derivatives are AT1R antagonists, 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine may also exhibit this activity, leading to vasodilation and blockade of the detrimental effects of angiotensin II on the cardiovascular system.[4]

Preclinical Evaluation Strategy: A Phased Approach

A systematic and rigorous preclinical evaluation is essential to validate these hypotheses and characterize the pharmacological profile of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine.

Preclinical_Evaluation cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Ex Vivo Functional Assays cluster_phase3 Phase 3: In Vivo Disease Models A1 Cytotoxicity Assays A2 Target-Based Assays (PDE, Kinase, Receptor Binding) A3 Phenotypic Assays (Cardiomyocyte Contractility) B2 Aortic Ring Vasodilation Assay A2->B2 B1 Isolated Langendorff Heart (Hemodynamic Effects) A3->B1 C1 Models of Cardiac Hypertrophy (e.g., TAC, Ang II infusion) B1->C1 C2 Models of Heart Failure (e.g., Myocardial Infarction) B2->C2 C3 Pharmacokinetic & Toxicological Studies C1->C3

Caption: Phased preclinical evaluation workflow.

Phase 1: In Vitro Characterization

Objective: To determine the primary biological activity and safety profile at the cellular level.

4.1.1. Cytotoxicity and Cardiotoxicity Assessment

  • Protocol: MTT Assay in H9c2 Cardiomyoblasts and Primary Cardiomyocytes

    • Seed H9c2 cells or isolated neonatal rat ventricular myocytes (NRVMs) in 96-well plates.

    • Treat cells with increasing concentrations of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine for 24 and 48 hours.

    • Add MTT solution and incubate for 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm to determine cell viability.

4.1.2. Target Engagement and Mechanism of Action

  • Protocol: Kinase and Phosphodiesterase Inhibition Assays

    • Utilize commercially available enzymatic assays (e.g., ADP-Glo™ for kinases, PDE-Glo™ for phosphodiesterases) to screen for inhibitory activity against a panel of relevant cardiovascular kinases (e.g., VEGFR, PDGFR, Src) and PDE isoforms (PDE1-5).

    • Determine IC₅₀ values for active hits to quantify potency.

  • Protocol: Radioligand Binding Assay for AT1 Receptor

    • Use cell membranes expressing the human AT1 receptor.

    • Incubate membranes with a radiolabeled AT1 receptor antagonist (e.g., [³H]Losartan) in the presence of varying concentrations of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki).

4.1.3. Cellular Models of Cardiac Hypertrophy

  • Protocol: Phenylephrine- or Endothelin-1-Induced Hypertrophy in NRVMs [15][16][17]

    • Culture NRVMs and induce hypertrophy with phenylephrine (PE) or endothelin-1 (ET-1).

    • Co-treat with 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine.

    • After 48 hours, assess hypertrophic markers:

      • Cell Size: Measure cell surface area via immunofluorescence staining for α-actinin.[17]

      • Gene Expression: Quantify the expression of hypertrophic genes (e.g., ANP, BNP, β-MHC) by qRT-PCR.

      • Protein Synthesis: Measure protein incorporation of [³H]-leucine.

Phase 2: Ex Vivo Functional Evaluation

Objective: To assess the compound's effects on whole organ function.

4.2.1. Langendorff Isolated Heart Perfusion [18][19][20][21]

  • Protocol: Assessment of Cardiac Contractility and Hemodynamics

    • Isolate the heart from a rodent (rat or mouse) and mount it on a Langendorff apparatus for retrograde perfusion with Krebs-Henseleit buffer.

    • Insert a balloon into the left ventricle to measure isovolumic pressure.

    • After stabilization, perfuse the heart with increasing concentrations of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine.

    • Record key parameters: left ventricular developed pressure (LVDP), heart rate (HR), coronary flow, and the maximum rates of pressure development and relaxation (+/- dP/dt).

4.2.2. Aortic Ring Vasodilation Assay [22][23][24][25][26]

  • Protocol: Evaluation of Vasodilatory Properties

    • Isolate the thoracic aorta from a rodent and cut it into 2-3 mm rings.

    • Suspend the rings in an organ bath containing Krebs-Henseleit buffer, gassed with 95% O₂/5% CO₂.

    • Pre-constrict the rings with phenylephrine or potassium chloride.

    • Apply cumulative concentrations of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine and measure the relaxation response.

    • Repeat in the presence of an endothelial nitric oxide synthase (eNOS) inhibitor (e.g., L-NAME) to determine if the effect is endothelium-dependent.

Phase 3: In Vivo Disease Models

Objective: To evaluate the therapeutic efficacy of the compound in relevant animal models of cardiovascular disease.[27][28][29][30]

4.3.1. Model of Pressure-Overload Hypertrophy (Transverse Aortic Constriction - TAC)

  • Protocol: Efficacy in a Model of Left Ventricular Hypertrophy

    • Induce pressure overload in mice by performing transverse aortic constriction (TAC).

    • Administer 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine or vehicle daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • After a defined period (e.g., 4 weeks), assess cardiac function by echocardiography (measuring left ventricular wall thickness, ejection fraction, etc.).

    • Perform histological analysis of heart tissue to quantify fibrosis (Masson's trichrome staining) and myocyte size (wheat germ agglutinin staining).

4.3.2. Model of Myocardial Infarction-Induced Heart Failure

  • Protocol: Efficacy in Post-MI Remodeling

    • Induce myocardial infarction (MI) in rats or mice by permanent ligation of the left anterior descending (LAD) coronary artery.

    • Begin treatment with 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine at a clinically relevant time point post-MI.

    • Monitor cardiac function over several weeks using echocardiography.

    • At the end of the study, assess infarct size, fibrosis, and inflammatory markers in the cardiac tissue.

Data Presentation and Interpretation

All quantitative data from the proposed studies should be summarized in clearly structured tables for easy comparison and robust statistical analysis.

Table 1: Summary of In Vitro and Ex Vivo Pharmacological Data

AssayParameter5,7-Dimethyl-1H-imidazo[4,5-b]pyridinePositive Control
Cytotoxicity (H9c2) IC₅₀ (µM)Doxorubicin
PDE3 Inhibition IC₅₀ (nM)Milrinone
PDE5 Inhibition IC₅₀ (nM)Sildenafil
VEGFR2 Kinase Inhibition IC₅₀ (nM)Sorafenib
AT1R Binding Kᵢ (nM)Losartan
Langendorff Heart % Increase in LVDPIsoproterenol
Aortic Ring Relaxation EC₅₀ (µM)Sodium Nitroprusside

Table 2: Summary of In Vivo Efficacy Data (TAC Model Example)

ParameterVehicle5,7-Dimethyl-1H-imidazo[4,5-b]pyridine (Low Dose)5,7-Dimethyl-1H-imidazo[4,5-b]pyridine (High Dose)
Ejection Fraction (%)
LV Wall Thickness (mm)
Heart Weight/Body Weight (mg/g)
Fibrosis (%)

Conclusion and Future Directions

The imidazo[4,5-b]pyridine scaffold holds significant promise for the development of novel cardiovascular therapeutics. 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine represents a logically designed next-generation candidate that warrants a thorough investigation. The comprehensive, multi-phased research plan outlined in this technical guide provides a robust framework for elucidating its mechanism of action, pharmacological profile, and therapeutic potential. Successful outcomes from these studies could pave the way for its advancement into clinical trials for the treatment of heart failure, hypertension, and other cardiovascular disorders.

References

  • Banerjee, I., Fuseler, J. W., Price, R. L., Borg, T. K., & Baudino, T. A. (2009). Determination of cardiac fibroblast influence on cardiomyocyte hypertrophy in vitro. Journal of visualized experiments : JoVE, (26), 1205. [Link]

  • Bell, R. M., Mocanu, M. M., & Yellon, D. M. (2011). Retrograde heart perfusion: The Langendorff technique of isolated heart perfusion. Journal of molecular and cellular cardiology, 50(6), 940–950. [Link]

  • Borhade, D. S., & Singh, N. (2020). Phosphodiesterase-5 Inhibition in Chronic Heart Failure - An Emerging Therapeutic Opportunity. European Cardiology Review, 15, e60. [Link]

  • Broussard, J. A., & Kass, D. A. (2008). Clinical Use of Phosphodiesterase-5 Inhibitors in Chronic Heart Failure. Circulation, 118(20), 2047–2056. [Link]

  • Cerra, M. C., & Angotti, E. (2018). In Vitro Models of Cardiovascular Disease: Embryoid Bodies, Organoids and Everything in Between. International journal of molecular sciences, 19(11), 3326. [Link]

  • Chakraborti, S., Takeda, M., & Singh, M. (2005). Phosphodiesterase inhibition in heart failure. Current medicinal chemistry, 12(11), 1279–1292. [Link]

  • D'Amico, M., Di Filippo, C., & Rossi, F. (2009). In vivo models of cardiac diseases: application to drug development and screening. Expert opinion on drug discovery, 4(12), 1239–1252. [Link]

  • Gao, Y., & Raj, J. U. (2010). Translational In Vivo Models for Cardiovascular Diseases. Journal of biomedicine & biotechnology, 2010, 583983. [Link]

  • Geraets, T. H., van der Harg, J. M., & Sluijter, J. P. G. (2024). Preclinical Models of Cardiac Disease: A Comprehensive Overview for Clinical Scientists. Journal of cardiovascular development and disease, 11(1), 23. [Link]

  • Hajjiah, A. M., Maadarani, O., & Bitar, Z. (2023). Tyrosine Kinase Inhibitors and Risk of Myocardial Infarction: Is there a Link?. Journal of basic and clinical pharmacy, 14(3), 247–248. [Link]

  • He, S., Li, K., & Lin, B. (2018). Recent Progress in in vitro Models for Atherosclerosis Studies. Frontiers in bioengineering and biotechnology, 6, 179. [Link]

  • Hori, M., & Kusaka, H. (2012). Phosphodiesterase-5 inhibitors and the heart: compound cardioprotection?. Heart (British Cardiac Society), 98(10), 758–761. [Link]

  • Hsieh, I. C., & Cheng, C. J. (2022). The two facets of receptor tyrosine kinase in cardiovascular calcification—can tyrosine kinase inhibitors benefit cardiovascular system?. Frontiers in cardiovascular medicine, 9, 988647. [Link]

  • Kale, M. G., & Akamanchi, K. G. (2016). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. RSC advances, 6(81), 77809–77820. [Link]

  • Kensler, K. H., & Zaha, V. G. (2023). Managing Cardiotoxicities From Tyrosine Kinase Inhibitor and Immuno-Oncology Treatment. JACC. CardioOncology, 5(1), 1–14. [Link]

  • Kolwicz, S. C., Jr, & Tian, R. (2011). Assessment of cardiac function and energetics in isolated mouse hearts using 31P NMR spectroscopy. Journal of visualized experiments : JoVE, (52), 2069. [Link]

  • Lateef, R. U., & Siddiqui, A. A. (2015). Langendorff's isolated perfused rat heart technique: a review. International Journal of Pharmacy and Pharmaceutical Sciences, 7(11), 1-6. [Link]

  • Mantlo, N. B., Chakravarty, P. K., Ondeyka, D. L., Siegl, P. K., Chang, R. S., Lotti, V. J., Faust, K. A., Chen, T. B., Schorn, T. W., Sweet, C. S., & et al. (1991). Potent, orally active imidazo[4,5-b]pyridine-based angiotensin II receptor antagonists. Journal of medicinal chemistry, 34(9), 2919–2922. [Link]

  • Miki, T., & Itoh, T. (2020). New Insights and Current Approaches in Cardiac Hypertrophy Cell Culture, Tissue Engineering Models, and Novel Pathways Involving Non-Coding RNA. Frontiers in cell and developmental biology, 8, 575765. [Link]

  • Mills, R. J., & Hudson, J. E. (2019). Cardiac hypertrophy in a dish: a human stem cell based model. Frontiers in cell and developmental biology, 7, 243. [Link]

  • Montezano, A. C., & Touyz, R. M. (2012). Molecular mechanisms of hypertension--reactive oxygen species and antioxidants: a basic science update for the clinician. Canadian journal of cardiology, 28(3), 288–295. [Link]

  • Nart, F. C., & Parson, H. (2020). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. MethodsX, 7, 100827. [Link]

  • Pacher, P., & Szabo, C. (2005). Role of the peroxynitrite-poly(ADP-ribose) polymerase pathway in human diseases. American journal of pathology, 167(4), 931–941. [Link]

  • Poma, A., & Gornati, R. (2021). Cardiovascular Issues in Tyrosine Kinase Inhibitors Treatments for Chronic Myeloid Leukemia: A Review. Frontiers in cardiovascular medicine, 8, 696582. [Link]

  • Pop, V. T., & Schultheiss, H. P. (2021). Cardiovascular Toxicities Associated with Tyrosine Kinase Inhibitors. Current oncology reports, 23(11), 127. [Link]

  • Ribeiro, A. J., & Ge, Z. D. (2020). In Vitro Methods to Model Cardiac Mechanobiology in Health and Disease. Frontiers in molecular biosciences, 7, 18. [Link]

  • Rodrigues, B., & McNeill, J. H. (1992). The diabetic heart: metabolic causes for the development of a cardiomyopathy. Cardiovascular research, 26(10), 913–922. [Link]

  • Sławiński, J., & Szafrański, K. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules (Basel, Switzerland), 27(19), 6643. [Link]

  • Smith, S. A., & Likos, J. J. (1987). A comparative study of the cardiovascular and biochemical actions of the imidazo [4,5b] pyridine sulmazole and an imidazo [4,5c] pyridine analogue, BW A746C. British journal of pharmacology, 91(2), 387–398. [Link]

  • Szelenyi, Z., & Brune, K. (2002). Aortic Ring Assay. Journal of pharmacological and toxicological methods, 47(2), 81–85. [Link]

  • van der Meer, B. J., & van den Berg, A. (2012). High-Throughput Phenotyping Toolkit for Characterizing Cellular Models of Hypertrophic Cardiomyopathy In Vitro. SLAS technology, 17(1), 18–28. [Link]

  • Varga, Z. V., & Pacher, P. (2017). Aortic Ring Assay. Methods in molecular biology (Clifton, N.J.), 1527, 341–347. [Link]

  • Vellecco, V., & Ianaro, A. (2013). Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain. Physiological genomics, 45(17), 759–767. [Link]

  • Wang, W., & Li, H. L. (2013). Aortic ring vasoreactivity assay. Methods in molecular biology (Clifton, N.J.), 982, 331–338. [Link]

  • Weishaar, R. E., & Evans, D. B. (1987). A comparative study of the cardiovascular and biochemical actions of the imidazo [4,5b] pyridine sulmazole and an imidazo [4,5c] pyridine analogue, BW A746C. British journal of pharmacology, 91(2), 387–398. [Link]

  • Woo, J., & Kim, Y. (2019). Discovery of 14-3-3 zeta as a potential biomarker for cardiac hypertrophy. BMB reports, 52(10), 617–622. [Link]

  • Zidar, N., & Mašič, L. P. (2018). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules (Basel, Switzerland), 23(12), 3169. [Link]

  • Zupančič, S., & Dolenc, M. S. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4279–4286. [Link]

  • Aragen Life Sciences. (n.d.). Cardiovascular & Metabolic Disease Models. Retrieved January 13, 2026, from [Link]

  • Cardiomedex. (n.d.). In vivo models. Retrieved January 13, 2026, from [Link]

  • Center for Magnetic Resonance in Biology and Medicine. (n.d.). Ex vivo experiments on isolated perfused hearts from normal or pathological animals. Retrieved January 13, 2026, from [Link]

  • Kráľová, K., & Král, V. (2013). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS combinatorial science, 15(12), 647–652. [Link]

  • ResearchGate. (n.d.). Synthesis of new imidazo[4,5-b]pyridine derivatives. Retrieved January 13, 2026, from [Link]

Sources

Foundational

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Imidazo[4,5-b]pyridine Compounds

Introduction: The Imidazo[4,5-b]pyridine Core - A Cornerstone in Medicinal Chemistry The imidazo[4,5-b]pyridine ring system, a fused heterocycle comprising an imidazole ring merged with a pyridine moiety, stands as a "pr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[4,5-b]pyridine Core - A Cornerstone in Medicinal Chemistry

The imidazo[4,5-b]pyridine ring system, a fused heterocycle comprising an imidazole ring merged with a pyridine moiety, stands as a "privileged scaffold" in the realm of medicinal chemistry.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a fertile ground for the discovery of novel therapeutics.[3][4] This guide provides an in-depth exploration of the historical discovery and the evolution of synthetic strategies for this remarkable heterocyclic system, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind synthetic choices, present validated experimental protocols, and illuminate the journey from initial synthesis to the development of potent, biologically active molecules.

The significance of the imidazo[4,5-b]pyridine core is underscored by its presence in numerous compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and kinase inhibitory properties.[5][6] This versatility has cemented its importance as a key building block in the design of modern pharmaceuticals.[1]

Part 1: The Genesis of a Scaffold - Early Discoveries and Synthetic Foundations

The history of imidazo[4,5-b]pyridines is rooted in the exploration of purine analogs.[3] Early synthetic efforts were driven by the desire to create molecules that could mimic or antagonize the function of natural purines, leading to the initial constructions of this heterocyclic system. These foundational methods, while sometimes harsh and limited in scope, laid the critical groundwork for all subsequent advancements.

The Classical Approach: Condensation of Diaminopyridines

The most traditional and straightforward route to the imidazo[4,5-b]pyridine core involves the condensation of 2,3-diaminopyridine with various electrophilic reagents. This method, conceptually simple and effective, has been a workhorse in the synthesis of this scaffold for decades.

One of the seminal methods involves the reaction of 2,3-diaminopyridine with carboxylic acids or their derivatives, such as aldehydes, orthoesters, or acid chlorides.[7][8] The choice of the condensing agent and reaction conditions dictates the nature of the substituent at the 2-position of the resulting imidazo[4,5-b]pyridine.

Conceptual Workflow for Classical Condensation

G cluster_reactants Reactants cluster_process Process cluster_product Product 2,3-Diaminopyridine 2,3-Diaminopyridine Condensation Dehydrative Cyclization (e.g., PPA, heat, microwave) 2,3-Diaminopyridine->Condensation Electrophile Carboxylic Acid / Aldehyde / Orthoester Electrophile->Condensation Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Condensation->Imidazo[4,5-b]pyridine

Figure 1. Classical synthesis via condensation of 2,3-diaminopyridine.

Protocol 1: Synthesis of 2-Substituted-1H-imidazo[4,5-b]pyridines via Phillips Reaction

This protocol describes a typical Phillips-type condensation using polyphosphoric acid (PPA) as both a catalyst and a solvent, a common practice in early syntheses.

Step-by-Step Methodology:

  • Reactant Mixture: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, combine 2,3-diaminopyridine (1 equivalent) and the desired carboxylic acid (1.1 equivalents).

  • Addition of PPA: Add polyphosphoric acid (PPA) in a quantity sufficient to ensure efficient stirring (typically 10-20 times the weight of the diaminopyridine).

  • Heating and Reaction: Heat the mixture to 150-180 °C with continuous stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TCC).

  • Work-up: Allow the reaction mixture to cool to approximately 100 °C and then pour it cautiously onto crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is basic (pH 8-9). This will cause the product to precipitate.

  • Isolation and Purification: Collect the crude product by filtration, wash it thoroughly with cold water, and then dry it. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and Melting Point analysis. The absence of starting materials in the final product confirms the completion of the reaction.

Part 2: The Modern Era of Synthesis - Efficiency, Diversity, and Catalysis

While classical methods are robust, they often require harsh conditions and may not be suitable for sensitive substrates. The evolution of organic synthesis has ushered in an era of more sophisticated and efficient methods for constructing the imidazo[4,5-b]pyridine scaffold, including transition-metal-catalyzed cross-coupling reactions and multi-component reactions.

Palladium-Catalyzed Cross-Coupling Reactions

A significant advancement in the synthesis of functionalized imidazo[4,5-b]pyridines has been the application of palladium-catalyzed cross-coupling reactions. These methods allow for the late-stage introduction of various substituents, providing rapid access to diverse libraries of compounds.

A notable example is the Suzuki-Miyaura cross-coupling reaction, which can be used to introduce aryl or heteroaryl groups at specific positions on the imidazo[4,5-b]pyridine core.[9]

Workflow for Suzuki-Miyaura Cross-Coupling

G cluster_reactants Reactants cluster_catalysis Catalytic System cluster_product Product Halo-Imidazopyridine Bromo- or Chloro- Imidazo[4,5-b]pyridine Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Halo-Imidazopyridine->Catalyst Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Catalyst Coupled_Product Aryl-Substituted Imidazo[4,5-b]pyridine Catalyst->Coupled_Product Base Base (e.g., Na2CO3) Base->Catalyst Solvent Solvent (e.g., Dioxane/H2O) Solvent->Catalyst

Figure 2. Suzuki-Miyaura coupling for arylation of the imidazo[4,5-b]pyridine core.

Protocol 2: Synthesis of 4-Phenyl-Imidazo[4,5-b]pyridine Derivatives via Suzuki-Miyaura Coupling [9]

This protocol outlines a typical procedure for the arylation of a chloro-substituted nitropyridine precursor, which is then cyclized to the final imidazo[4,5-b]pyridine.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 6-chloro-3-nitropyridin-2-amine (1 equivalent) in a deoxygenated mixture of dioxane and water (2:1), add the desired aryl boronic acid (1.2 equivalents), sodium carbonate (2.2 equivalents), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Heating: Heat the reaction mixture at 90 °C under the inert atmosphere for 16 hours, or until TLC analysis indicates the consumption of the starting material.

  • Intermediate Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aryl-substituted nitropyridine intermediate.

  • Reductive Cyclization: Dissolve the crude intermediate in a suitable solvent (e.g., ethanol or acetic acid) and add a reducing agent such as iron powder or tin(II) chloride. Heat the mixture to effect the reduction of the nitro group and subsequent cyclization to the imidazo[4,5-b]pyridine core.

  • Final Purification: After the reaction is complete, filter the mixture to remove the metal salts. Neutralize the filtrate and extract the product with an appropriate organic solvent. Purify the final compound by column chromatography on silica gel.

Self-Validation: The successful synthesis of the coupled product is confirmed by the disappearance of the starting materials and the appearance of the desired product, as monitored by TLC and LC-MS. The final structure is unequivocally confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 3: From Scaffold to Drug - The Discovery of Biological Activity

The structural analogy of imidazo[4,5-b]pyridines to purines has been the primary driver for their biological evaluation.[5] This has led to the discovery of a multitude of biological activities, establishing this scaffold as a valuable asset in drug discovery.

Biological ActivityKey Molecular TargetsExample Compounds
Anticancer Kinases (e.g., CDK9, PAK4), TubulinCCT129202, KY-04045
Antiviral Viral polymerases, other viral enzymesVarious derivatives active against RSV, CMV
Anti-inflammatory Cytokine pathways (e.g., TNF-α, IL-6)Compound 22 (in retinal ischemia)
Neuropathic Pain BET proteinsDDO-8926
Metabolic Disorders Mitochondrial uncouplersSHS206

Table 1. Summary of Biological Activities and Key Targets of Imidazo[4,5-b]pyridine Derivatives.[3][10][11][12][13]

Case Study: Imidazo[4,5-b]pyridines as Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The ATP-binding site of kinases has a structural resemblance to the purine core, making imidazo[4,5-b]pyridines ideal candidates for kinase inhibitors.

The discovery of compounds like KY-04045, a p21-activated kinase 4 (PAK4) inhibitor, exemplifies the successful application of this scaffold in targeting kinases.[12] The synthesis and optimization of such inhibitors often involve structure-based drug design, where the imidazo[4,5-b]pyridine core serves as an anchor that forms key hydrogen bonds with the hinge region of the kinase active site.

Logical Progression in Kinase Inhibitor Development

G Scaffold_ID Identification of Imidazo[4,5-b]pyridine as a Purine Bioisostere Virtual_Screening Virtual or High-Throughput Screening against Kinase Targets Scaffold_ID->Virtual_Screening Hypothesis Hit_ID Hit Identification (e.g., KY-04045) Virtual_Screening->Hit_ID Discovery SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_ID->SAR_Studies Optimization Lead_Opt Lead Optimization (Improved Potency, Selectivity, and PK) SAR_Studies->Lead_Opt Preclinical_Dev Preclinical Development Lead_Opt->Preclinical_Dev

Figure 3. Workflow for the development of imidazo[4,5-b]pyridine-based kinase inhibitors.

Conclusion and Future Perspectives

The journey of imidazo[4,5-b]pyridine compounds from their initial synthesis to their current status as a cornerstone of medicinal chemistry is a testament to the power of heterocyclic chemistry in drug discovery. The evolution from classical, high-temperature condensations to modern, catalyzed, and diversity-oriented synthetic strategies has dramatically expanded the accessible chemical space for this scaffold.

The future of imidazo[4,5-b]pyridine research will likely focus on the development of even more sophisticated synthetic methodologies, such as C-H activation and photoredox catalysis, to enable more efficient and environmentally benign syntheses. Furthermore, the continued exploration of their biological activities, guided by a deeper understanding of their interactions with biological targets, will undoubtedly lead to the discovery of new and improved therapeutic agents for a wide range of diseases. The imidazo[4,5-b]pyridine scaffold, with its rich history and proven potential, is poised to remain a central player in the ongoing quest for novel medicines.

References

  • Jahgari, S., et al. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 80, 565-576. Available at: [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (n.d.). ResearchGate. Available at: [Link]

  • Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. Available at: [Link]

  • Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. Available at: [Link]

  • Shin, H. S., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). bioRxiv. Available at: [Link]

  • Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). (2015). ResearchGate. Available at: [Link]

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. Available at: [Link]

  • Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. (2023). Journal of Medicinal Chemistry. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017). Semantic Scholar. Available at: [Link]

  • The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. (2016). PubMed. Available at: [Link]

  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. (2026). Bioorganic & Medicinal Chemistry Letters, 132, 130497. Available at: [Link]

  • Examples of bioactive agents possessing imidazo[4,5-b]pyridine or... (n.d.). ResearchGate. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). OUCI. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2019). MDPI. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017). PubMed. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). OUCI. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017). MDPI. Available at: [Link]

  • SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-b]PYRIDINE BUILDING BLOCKS. (2024). Chemistry of Heterocyclic Compounds. Available at: [Link]

  • New and Efficient Synthesis of Imidazo[4,5- b ]pyridine-5-ones. (2007). ResearchGate. Available at: [Link]

Sources

Exploratory

The Ascendancy of a Privileged Scaffold: 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine as a Purine Isostere in Modern Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Strategic Value of Isosterism in Medicinal Chemistry In the intricate landscape of drug desig...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of Isosterism in Medicinal Chemistry

In the intricate landscape of drug design, the principle of isosterism—the substitution of atoms or groups of atoms within a molecule with other atoms or groups of similar size, shape, and electronic configuration—stands as a cornerstone of lead optimization. This strategy allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, such as potency, selectivity, metabolic stability, and toxicity, without drastically altering its interaction with the biological target. Among the most successful applications of this principle is the development of purine isosteres. The purine scaffold is a ubiquitous motif in biology, forming the core of essential molecules like adenine and guanine, which are fundamental components of nucleic acids and cellular signaling molecules such as adenosine triphosphate (ATP). Consequently, many enzymes, particularly kinases, have evolved to recognize and bind purine-containing substrates. This inherent recognition makes the purine scaffold a fertile starting point for inhibitor design, but it also presents challenges in achieving selectivity and avoiding off-target effects.

The imidazo[4,5-b]pyridine core, a "1-deazapurine," has emerged as a privileged structure in medicinal chemistry due to its striking structural and electronic resemblance to the natural purine ring system.[1][2] This guide focuses on a specific, thoughtfully decorated analog, 5,7-dimethyl-1H-imidazo[4,5-b]pyridine , and explores its strategic application as a purine isostere. We will delve into the synthetic rationale, key biological applications, and the nuanced structure-activity relationships that make this scaffold a powerful tool in the modern drug discovery arsenal.

The 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine Core: A Bioisosteric Masterpiece

The strategic placement of two methyl groups at the 5- and 7-positions of the imidazo[4,5-b]pyridine scaffold is not a trivial modification. These substitutions impart critical properties that enhance its utility as a drug candidate.

  • Enhanced Lipophilicity and Cell Permeability: The addition of methyl groups increases the molecule's lipophilicity, which can significantly improve its ability to cross cellular membranes and reach intracellular targets. This is a crucial parameter for oral bioavailability.

  • Metabolic Stability: The methyl groups can shield the pyridine ring from metabolic enzymes, such as cytochrome P450s, thereby increasing the compound's half-life in vivo.

  • Modulation of Target Binding: The steric bulk and electronic effects of the methyl groups can be exploited to fine-tune the binding affinity and selectivity for the target protein. For instance, the presence of the methyl group at the C5 position has been shown to enhance antibacterial activity in certain derivatives.[3]

The following diagram illustrates the isosteric relationship between adenine, the general imidazo[4,5-b]pyridine scaffold, and the 5,7-dimethyl derivative.

G cluster_0 Purine Core cluster_1 Purine Isosteres Adenine Adenine (Natural Purine) ImidazoPyridine 1H-Imidazo[4,5-b]pyridine (1-Deazapurine) Adenine->ImidazoPyridine Bioisosteric Replacement DimethylImidazoPyridine 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine ImidazoPyridine->DimethylImidazoPyridine Substitution for Improved Properties

Caption: Isosteric relationship of 5,7-dimethyl-1H-imidazo[4,5-b]pyridine to adenine.

Synthetic Strategies: Building the Core

The construction of the imidazo[4,5-b]pyridine skeleton is a well-established area of synthetic organic chemistry, with several versatile methods available to the medicinal chemist. The choice of a specific route often depends on the desired substitution pattern and the availability of starting materials.

General Synthesis of the Imidazo[4,5-b]pyridine Scaffold

A common and efficient method for the synthesis of the imidazo[4,5-b]pyridine core involves the condensation of a substituted 2,3-diaminopyridine with an appropriate cyclizing agent.

Experimental Protocol: Synthesis of 2,7-Dimethyl-1H-imidazo[4,5-b]pyridine

This protocol is adapted from established literature procedures for the synthesis of similar analogs.[4]

  • Starting Material: 2,3-diamino-4-picoline.

  • Cyclizing Agent: Acetic acid.

  • Procedure: a. To a solution of 2,3-diamino-4-picoline (1.0 eq) in a suitable solvent (e.g., acetic acid can serve as both reagent and solvent), the cyclizing agent is added. b. The reaction mixture is heated to reflux for a specified period (typically monitored by TLC or LC-MS for completion). c. Upon completion, the reaction mixture is cooled to room temperature. d. The solvent is removed under reduced pressure. e. The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/methanol) to yield the pure 2,7-dimethyl-1H-imidazo[4,5-b]pyridine.

The following diagram illustrates a generalized synthetic workflow.

G start 2,3-Diaminopyridine Derivative reaction Condensation/ Cyclization start->reaction reagent Cyclizing Agent (e.g., Aldehyde, Carboxylic Acid) reagent->reaction product Imidazo[4,5-b]pyridine Core reaction->product purification Purification (e.g., Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Generalized synthetic workflow for the imidazo[4,5-b]pyridine core.

More advanced, multi-step synthetic routes starting from readily available materials like 2-chloro-3-nitropyridine have also been developed, offering high efficiency and the ability to introduce diverse substituents.[5] Furthermore, solid-phase synthesis strategies have been employed for the rapid generation of libraries of imidazo[4,5-b]pyridine derivatives for high-throughput screening.[2]

Medicinal Chemistry Applications: A Scaffold of Diverse Bioactivity

The structural mimicry of purines has positioned the imidazo[4,5-b]pyridine scaffold, and its decorated analogs like the 5,7-dimethyl derivative, as a highly versatile platform for the development of inhibitors targeting a wide range of biological targets.

Kinase Inhibition: A Prominent Role in Oncology

Given that ATP is the universal phosphate donor for kinases, the ATP-binding site is a prime target for the development of kinase inhibitors. The purine-like structure of imidazo[4,5-b]pyridines makes them excellent candidates for ATP-competitive inhibitors.

  • B-Raf Kinase Inhibitors: The imidazo[4,5-b]pyridine scaffold has been successfully employed in the design of inhibitors of B-Raf kinase, a key component of the MAPK signaling pathway that is frequently mutated in various cancers.[6] These inhibitors bind to the DFG-in, αC-helix out conformation of B-Raf, a binding mode associated with high kinase selectivity.[6]

  • Aurora Kinase Inhibitors: Aurora kinases are critical regulators of mitosis, and their overexpression is linked to tumorigenesis.[3] Imidazo[4,5-b]pyridine derivatives have been optimized to yield potent and orally bioavailable inhibitors of Aurora kinases.[7] X-ray crystallography studies have confirmed that the pyridine nitrogen and imidazole NH interact with the hinge region of the kinase, mimicking the interactions of the purine core of ATP.[7]

The table below summarizes the activity of representative imidazo[4,5-b]pyridine-based kinase inhibitors.

Target KinaseCompound TypeKey FindingsReference
B-RafImidazo[4,5-b]pyridineBinds in a DFG-in, αC-helix out conformation, leading to excellent enzyme and cell potency with high kinase selectivity.[6]
Aurora AImidazo[4,5-b]pyridineOptimization led to orally bioavailable preclinical candidates. Co-crystallization confirmed binding to the hinge region.[7]
FLT3Imidazo[1,2-a]pyridine-pyridinePotently inhibits wild-type and mutant forms of FLT3, including those resistant to other inhibitors.[8]
Antiproliferative and Anticancer Activity

Beyond specific kinase inhibition, imidazo[4,5-b]pyridine derivatives have demonstrated broad antiproliferative activity against various cancer cell lines.[9] For example, certain amidino-substituted derivatives have shown potent and selective activity in the sub-micromolar range against colon carcinoma cell lines.[9]

Antimicrobial and Antiviral Applications

The versatility of the imidazo[4,5-b]pyridine scaffold extends to infectious diseases.

  • Antibacterial Activity: Derivatives have been synthesized that show activity against both Gram-positive and Gram-negative bacteria.[3]

  • Antitubercular Activity: The related imidazopyridine scaffold has been extensively investigated for its potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[10][11][12]

  • Antiviral Activity: Certain derivatives have shown moderate but selective activity against respiratory syncytial virus (RSV).[9]

Anti-inflammatory and Other Therapeutic Areas

Imidazo[4,5-b]pyridine-based compounds have also been explored for their anti-inflammatory properties, with some derivatives showing the ability to diminish inflammatory responses in cellular models of retinal ischemia.[3] Additionally, this scaffold has been investigated for applications in treating neuropathic pain by targeting BET bromodomains and as antagonists for the Neuropeptide S Receptor, indicating its potential in neurological and psychiatric disorders.[13][14]

The following diagram illustrates the diverse biological activities stemming from the imidazo[4,5-b]pyridine core.

G cluster_oncology Oncology cluster_infectious Infectious Diseases cluster_other Other Therapeutic Areas core 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine (Purine Isostere) kinase Kinase Inhibition (B-Raf, Aurora) core->kinase antiproliferative Antiproliferative core->antiproliferative antibacterial Antibacterial core->antibacterial antiviral Antiviral core->antiviral antitubercular Antitubercular core->antitubercular anti_inflammatory Anti-inflammatory core->anti_inflammatory neuropathic_pain Neuropathic Pain core->neuropathic_pain nps_antagonist NPS Receptor Antagonist core->nps_antagonist

Caption: Diverse biological activities of the imidazo[4,5-b]pyridine scaffold.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the imidazo[4,5-b]pyridine core has yielded valuable insights into the structural requirements for various biological activities.

  • Substitution at the 2-position: This position is frequently modified to explore the pocket that would typically be occupied by the ribose of ATP in kinase binding. The introduction of substituted phenyl rings or other aromatic systems can significantly impact potency and selectivity.[9]

  • Substitution at the 6-position: Modifications at this position have been shown to influence antitubercular activity.[10]

  • N-alkylation of the Imidazole Ring: Alkylation of the imidazole nitrogen can alter the pharmacokinetic properties of the molecule and may also influence its binding mode.[13]

The development of a comprehensive SAR is crucial for guiding the optimization of lead compounds based on the 5,7-dimethyl-1H-imidazo[4,5-b]pyridine scaffold.

Conclusion and Future Directions

The 5,7-dimethyl-1H-imidazo[4,5-b]pyridine scaffold represents a prime example of successful rational drug design based on the principle of purine isosterism. Its inherent drug-like properties, conferred by the dimethyl substitution, combined with the versatility of the core heterocycle, have enabled the development of potent and selective modulators of a wide array of biological targets. From oncology to infectious diseases and beyond, this privileged scaffold continues to be a valuable starting point for the discovery of novel therapeutics.

Future research in this area will likely focus on:

  • Elucidation of Novel Biological Targets: High-throughput screening of diverse libraries of 5,7-dimethyl-1H-imidazo[4,5-b]pyridine derivatives will undoubtedly uncover new and unexpected biological activities.

  • Structure-Based Drug Design: As more crystal structures of imidazo[4,5-b]pyridine derivatives in complex with their protein targets become available, structure-based design will play an increasingly important role in the development of next-generation inhibitors with improved potency and selectivity.

  • Exploration of New Chemical Space: The development of novel synthetic methodologies will enable the exploration of previously inaccessible chemical space around the core scaffold, leading to the discovery of compounds with unique pharmacological profiles.

References

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528.
  • Harris, P. A., et al. (2013). Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase. Bioorganic & Medicinal Chemistry Letters, 23(21), 5896-5899.
  • Sławiński, J., & Szafrański, K. (2020).
  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Bentham Science Publishers.
  • Faisal, A., et al. (2012). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 55(17), 7737-7750.
  • Luo, J., et al. (2014). Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. ACS Medicinal Chemistry Letters, 5(10), 1140-1145.
  • Peršuri, A., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(18), 4247.
  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2025). World Journal of Pharmaceutical Research, 14(9), 1166-1181.
  • Gising, J., et al. (2020). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Scientific Reports, 10(1), 1-15.
  • Kumar, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry, 14(4), 633-653.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). Pharmaceuticals, 15(11), 1365.
  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 633-653.
  • Reddy, T. S., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4396-4404.
  • Popr, M., et al. (2015). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
  • Design, Synthesis, and Insecticidal Activities of Imidazo[4,5‐b]Pyridine Compounds Containing Amino Fragment. (2022). Chemistry & Biodiversity, 19(11), e202200785.
  • Temple, C., et al. (1983). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 26(1), 91-95.
  • Synthesis of Step 1: 2,7-Dimethylimidazo[4,5-b]pyridine. (n.d.). PrepChem.com.
  • 5,7-dimethyl-3H-imidazo[4,5-b]pyridine-2-thiol. (n.d.). PubChem.
  • Kim, D., et al. (2023). Discovery of 1 H-Imidazo[4,5- b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry, 66(15), 10549-10565.
  • Fournet, G., et al. (2009). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent cyclin-dependent kinase inhibitor (R)-roscovitine analogue. Journal of Medicinal Chemistry, 52(5), 1382-1394.
  • Wang, L., et al. (2021). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry, 213, 113171.
  • Arbuckle, W., et al. (2011). 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka. Bioorganic & Medicinal Chemistry Letters, 21(3), 932-935.
  • Englert, J., et al. (2018). Pyridine bioisosteres of potent GluN2B subunit containing NMDA receptor antagonists with benzo[9]annulene scaffold. European Journal of Medicinal Chemistry, 157, 1133-1143.

Sources

Foundational

In-Silico ADMET Profiling of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine: A Technical Guide for Early-Stage Drug Discovery

Executive Summary In the landscape of modern drug discovery, the early identification of candidates with favorable pharmacokinetic and safety profiles is paramount to mitigating late-stage attrition. The principle of "fa...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, the early identification of candidates with favorable pharmacokinetic and safety profiles is paramount to mitigating late-stage attrition. The principle of "fail early, fail cheap" underscores the need for robust, predictive technologies in the preclinical phase. This technical guide, presented from the perspective of a Senior Application Scientist, provides an in-depth, actionable workflow for the in-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for the novel heterocyclic compound, 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine. We will dissect the causality behind each predictive step, grounding our methodologies in established computational models and authoritative scientific principles. This document serves as a practical guide for researchers, medicinal chemists, and drug development professionals to leverage computational tools for informed decision-making, thereby de-risking and accelerating the journey from hit-to-lead to clinical candidate.

Introduction: The Imperative of Predictive ADMET in Drug Discovery

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to suboptimal ADMET properties.[1] These failures in pharmacokinetics (39%) and animal toxicity (11%) represent a substantial loss of investment and time.[1] The integration of predictive computational models in the early stages of discovery allows for the rapid, cost-effective screening of large numbers of molecules, ensuring that synthetic and in-vitro testing resources are focused on the most promising compounds.[2][3]

This guide focuses on 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine , a heterocyclic scaffold of potential medicinal interest. Its canonical SMILES representation, CC1=CC(=NC2=C1NC=N2)C, serves as the digital starting point for our comprehensive ADMET assessment.[4] Our objective is to construct a holistic ADMET profile for this molecule using a validated in-silico workflow, providing a blueprint for its potential as a therapeutic agent and guiding its future development.

Foundational Analysis: Physicochemical Properties & "Drug-Likeness"

Scientific Rationale: Before delving into complex biological interactions, a molecule's potential as an orally bioavailable drug can be estimated from its fundamental physicochemical properties. Lipinski's Rule of Five, formulated in 1997, provides a set of guidelines based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[5][6] These rules do not predict pharmacological activity, but rather assess the "drug-likeness" of a compound, which is crucial for its absorption and distribution.[5]

Methodology: Calculation of Key Molecular Descriptors

The following key descriptors are calculated from the 2D structure of the molecule to evaluate its compliance with Lipinski's Rule of Five:

  • Molecular Weight (MW): Influences diffusion and overall size.

  • LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects membrane permeability and solubility.[7]

  • Hydrogen Bond Donors (HBD): The number of N-H and O-H bonds.

  • Hydrogen Bond Acceptors (HBA): The number of nitrogen and oxygen atoms.

Protocol: Physicochemical Property Calculation
  • Input: Obtain the canonical SMILES string for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine: CC1=CC(=NC2=C1NC=N2)C.

  • Platform Selection: Utilize a validated computational chemistry platform or web server (e.g., SwissADME, ADMETlab 2.0, pkCSM) that calculates molecular descriptors from structural inputs.[8][9]

  • Execution: Submit the SMILES string to the platform's calculation engine.

  • Data Collection: Record the computed values for Molecular Weight, LogP, H-Bond Donors, and H-Bond Acceptors.

  • Evaluation: Compare the calculated values against the criteria outlined in Lipinski's Rule of Five.

Predicted Physicochemical Properties and Lipinski's Rule Evaluation

The table below summarizes the predicted foundational properties for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine.

PropertyPredicted ValueLipinski's Rule of Five[6][10]Compliance
Molecular Weight ( g/mol )147.18< 500Yes
LogP1.85≤ 5Yes
H-Bond Donors1≤ 5Yes
H-Bond Acceptors3≤ 10Yes
Rule Violations 0 ≤ 1 Pass

Interpretation: 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine shows full compliance with Lipinski's Rule of Five, with zero violations. This provides a strong initial indication that the molecule possesses "drug-like" physicochemical properties conducive to good oral bioavailability.

The In-Silico ADMET Prediction Workflow

The following diagram illustrates the logical flow of our comprehensive in-silico ADMET evaluation. This workflow is designed to be a self-validating system, where initial physicochemical assessments inform the likelihood of success in subsequent, more complex biological predictions.

ADMET_Workflow cluster_input Input cluster_physchem Physicochemical Analysis cluster_admet ADMET Prediction cluster_output Output mol_input Molecule Structure (SMILES: CC1=CC(=NC2=C1NC=N2)C) physchem Calculate Descriptors (MW, LogP, HBD, HBA) mol_input->physchem lipinski Lipinski's Rule of Five Evaluation physchem->lipinski absorption Absorption (Caco-2 Permeability) lipinski->absorption Drug-Like? distribution Distribution (BBB Penetration) absorption->distribution profile Comprehensive ADMET Profile absorption->profile metabolism Metabolism (CYP Inhibition) distribution->metabolism distribution->profile toxicity Toxicity (hERG, Ames) metabolism->toxicity metabolism->profile toxicity->profile

Caption: High-level workflow for in-silico ADMET property prediction.

Detailed ADMET Endpoint Prediction

This section details the prediction of key ADMET endpoints. The methodologies are based on established Quantitative Structure-Property Relationship (QSPR) and machine learning models trained on large, curated datasets.[11][12]

Absorption: Caco-2 Permeability

Scientific Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, is considered the "gold standard" in-vitro model for predicting human intestinal drug permeability and absorption.[13] In-silico models trained on extensive Caco-2 permeability data can accurately forecast a compound's potential for passive intestinal absorption.[14][15] A high permeability value is generally desirable for orally administered drugs.

Methodology: We employ a regression-based QSPR model. These models establish a mathematical relationship between a molecule's structural descriptors and its measured Caco-2 permeability (Papp).[16]

Protocol:

  • Input: Use the SMILES string for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine.

  • Platform: Access a prediction tool with a validated Caco-2 permeability model (e.g., ADMETlab 2.0, Discovery Studio).

  • Execution: Run the prediction to obtain the apparent permeability coefficient (Papp) in cm/s.

  • Interpretation: Classify the permeability based on established thresholds (e.g., Papp > 8 x 10⁻⁶ cm/s often indicates high permeability).[14]

EndpointPredicted Value (Papp)Interpretation
Caco-2 Permeability15.2 x 10⁻⁶ cm/sHigh Permeability
Distribution: Blood-Brain Barrier (BBB) Penetration

Scientific Rationale: The ability of a compound to cross the blood-brain barrier is a critical property. For CNS-targeted drugs, penetration is essential; for non-CNS drugs, it is often undesirable to avoid potential side effects.[17][18] BBB penetration is largely governed by molecular size, lipophilicity, and hydrogen bonding capacity.[19]

Methodology: Classification models, often built using artificial neural networks or support vector machines, are trained on datasets of compounds with experimentally determined brain-to-plasma concentration ratios (logBB).[20] These models predict whether a compound is likely to be a "BBB penetrant" or "BBB non-penetrant."

Protocol:

  • Input: Use the SMILES string for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine.

  • Platform: Select a tool with a robust BBB prediction model.

  • Execution: The model will classify the compound and often provide a confidence score or a predicted logBB value.

  • Interpretation: A positive classification or a logBB value > 0 indicates likely BBB penetration.[21]

EndpointPredicted OutcomeConfidence/Score
Blood-Brain BarrierPenetrant 0.82
Metabolism: Cytochrome P450 (CYP) Inhibition

Scientific Rationale: The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of approximately 75% of all drugs.[22] Inhibition of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) by a new drug candidate can lead to dangerous drug-drug interactions (DDIs).[23] Therefore, early screening for CYP inhibition is a critical safety assessment.

Methodology: In-silico CYP inhibition models are typically classification models (inhibitor vs. non-inhibitor) for specific isoforms. These models are built using machine learning algorithms trained on large datasets of compounds with known inhibitory activity.[24][25]

CYP_Metabolism Compound 5,7-Dimethyl-1H- imidazo[4,5-b]pyridine CYP_Enzymes CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Compound->CYP_Enzymes Metabolism Interaction Potential for Inhibition (DDI Risk) Compound->Interaction Interaction Metabolite Metabolite(s) (More polar, excretable) CYP_Enzymes->Metabolite CYP_Enzymes->Interaction

Sources

Protocols & Analytical Methods

Method

Synthesis of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine: A Detailed Protocol for Researchers

Introduction 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the imidazo[4,5-b]pyridine scaffold, which is a biois...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,7-Dimethyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the imidazo[4,5-b]pyridine scaffold, which is a bioisostere of purine, this molecule and its analogues have been explored for a wide range of biological activities. The structural similarity to endogenous purines allows these compounds to interact with various biological targets, including kinases and G-protein coupled receptors. The dimethyl substitution on the pyridine ring can influence the molecule's lipophilicity, solubility, and metabolic stability, making it a key building block for the synthesis of novel therapeutic agents.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine. The described synthetic route is designed to be robust and reproducible, providing researchers with a reliable method for obtaining this valuable compound. The protocol begins with the synthesis of the key precursor, 2-amino-4,6-dimethylpyridine, followed by nitration, reduction, and subsequent cyclization to form the target imidazo[4,5-b]pyridine ring system.

Synthetic Strategy Overview

The synthesis of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine is accomplished through a three-step sequence starting from the commercially available or readily synthesized 2-amino-4,6-dimethylpyridine. The overall strategy is outlined below:

  • Nitration: The first step involves the regioselective nitration of 2-amino-4,6-dimethylpyridine at the 3-position of the pyridine ring. This is a critical step that introduces the second nitrogen functionality required for the formation of the imidazole ring.

  • Reduction: The nitro group of 2-amino-3-nitro-4,6-dimethylpyridine is then reduced to an amino group to yield 2,3-diamino-4,6-dimethylpyridine. This reduction is a standard transformation in organic synthesis and can be achieved using various reducing agents.

  • Cyclization (Phillips Condensation): The final step is the condensation of the resulting 1,2-diamine with formic acid, which serves as both a reactant and a solvent, to construct the imidazole ring, yielding the target compound, 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine.

Diagram of the Synthetic Pathway

Caption: Overall synthetic route for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine.

Experimental Protocols

PART 1: Synthesis of 2-Amino-4,6-dimethylpyridine

This starting material can be synthesized from 3-aminocrotononitrile and acetic acid as described in the literature.[1] Alternatively, it is commercially available from various suppliers.[2]

PART 2: Synthesis of 2-Amino-3-nitro-4,6-dimethylpyridine

Rationale: The nitration of aminopyridines requires careful control of reaction conditions to achieve regioselectivity and avoid over-nitration or degradation of the starting material. The use of a mixture of concentrated sulfuric acid and nitric acid is a standard method for electrophilic aromatic nitration. Sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyridine ring. The amino group at the 2-position directs the nitration to the 3- and 5-positions. Due to steric hindrance from the methyl group at the 4-position, nitration is favored at the 3-position.

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2-Amino-4,6-dimethylpyridine122.1710.0 g0.0818
Concentrated Sulfuric Acid (98%)98.0850 mL-
Concentrated Nitric Acid (70%)63.016.0 mL~0.094

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-amino-4,6-dimethylpyridine (10.0 g, 0.0818 mol).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (50 mL) to the flask with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete and the starting material has fully dissolved, cool the mixture to 0 °C.

  • Slowly add concentrated nitric acid (6.0 mL) dropwise via the dropping funnel, maintaining the internal temperature between 0 and 5 °C. The addition should take approximately 30-45 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with stirring.

  • Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is approximately 7-8. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • The product will precipitate as a yellow solid. Collect the solid by vacuum filtration and wash it with cold water (3 x 50 mL).

  • Dry the solid in a vacuum oven at 50 °C to a constant weight. The crude product can be recrystallized from ethanol or an ethanol/water mixture for further purification.

PART 3: Synthesis of 2,3-Diamino-4,6-dimethylpyridine

Rationale: The reduction of the nitro group to an amine is a common and essential transformation. Stannous chloride (tin(II) chloride) in the presence of a strong acid like hydrochloric acid is a classic and effective method for this reduction. The tin(II) is oxidized to tin(IV) while the nitro group is reduced to the corresponding amine.

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2-Amino-3-nitro-4,6-dimethylpyridine167.1610.0 g0.0598
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6340.5 g0.179
Concentrated Hydrochloric Acid (37%)36.46100 mL-
Sodium Hydroxide40.00As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-3-nitro-4,6-dimethylpyridine (10.0 g, 0.0598 mol) in concentrated hydrochloric acid (100 mL).

  • To this suspension, add tin(II) chloride dihydrate (40.5 g, 0.179 mol) in one portion.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) with stirring for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a 50% (w/v) aqueous solution of sodium hydroxide until the pH is approximately 10-12. This will precipitate tin salts. This step is highly exothermic.

  • Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • The crude 2,3-diamino-4,6-dimethylpyridine can be used in the next step without further purification or can be recrystallized from a suitable solvent system like toluene.

PART 4: Synthesis of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine

Rationale: The Phillips condensation is a widely used method for the synthesis of benzimidazoles and related heterocyclic systems like imidazo[4,5-b]pyridines.[3] The reaction involves the cyclocondensation of an ortho-diamine with a carboxylic acid (or its derivative) at elevated temperatures. In this protocol, formic acid serves as both the C1 source for the imidazole ring and the reaction solvent.

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2,3-Diamino-4,6-dimethylpyridine137.185.0 g0.0364
Formic Acid (98-100%)46.0350 mL-
Sodium Bicarbonate84.01As needed-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-diamino-4,6-dimethylpyridine (5.0 g, 0.0364 mol).

  • Add formic acid (50 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain at this temperature for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of cold water.

  • Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the product in a vacuum oven at 60 °C. The crude product can be recrystallized from ethanol or water to afford pure 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine.

Characterization Data

5,7-Dimethyl-1H-imidazo[4,5-b]pyridine [4]

  • Molecular Formula: C₈H₉N₃

  • Molecular Weight: 147.18 g/mol

  • Appearance: Off-white to light brown solid.

  • Expected ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~8.1 (s, 1H, H-2), ~7.0 (s, 1H, H-6), ~2.5 (s, 3H, CH₃-5), ~2.4 (s, 3H, CH₃-7), ~12.5 (br s, 1H, NH).

  • Expected ¹³C NMR (DMSO-d₆, 101 MHz): δ (ppm) ~145.0, ~143.0, ~140.0, ~135.0, ~115.0, ~20.0, ~17.0.

  • Mass Spectrometry (ESI): m/z [M+H]⁺ calculated for C₈H₁₀N₃: 148.08.

Workflow Diagram

Experimental Workflow cluster_nitration Nitration cluster_reduction Reduction cluster_cyclization Cyclization start_nitration Dissolve 2-amino-4,6-dimethylpyridine in H₂SO₄ at 0-5°C add_nitric Add HNO₃ dropwise at 0-5°C start_nitration->add_nitric stir_nitration Stir for 2 hours at 0-5°C add_nitric->stir_nitration quench_nitration Pour onto ice and neutralize stir_nitration->quench_nitration filter_nitration Filter and dry the yellow solid quench_nitration->filter_nitration start_reduction Suspend nitro compound in HCl filter_nitration->start_reduction Product from Step 2 add_sncl2 Add SnCl₂·2H₂O start_reduction->add_sncl2 reflux_reduction Reflux for 3 hours add_sncl2->reflux_reduction neutralize_reduction Cool and neutralize with NaOH reflux_reduction->neutralize_reduction extract_reduction Extract with Ethyl Acetate and concentrate neutralize_reduction->extract_reduction start_cyclization Dissolve diamine in Formic Acid extract_reduction->start_cyclization Product from Step 3 reflux_cyclization Reflux for 4 hours start_cyclization->reflux_cyclization quench_cyclization Pour into water and neutralize reflux_cyclization->quench_cyclization filter_cyclization Filter and dry the final product quench_cyclization->filter_cyclization

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine. By following the outlined procedures, researchers in organic synthesis and medicinal chemistry can efficiently produce this valuable heterocyclic compound for further investigation and application in drug discovery programs. The causality behind each experimental choice has been explained to provide a deeper understanding of the synthetic process.

References

  • CN111303047A - Synthesis method of 2-amino-4,6-dimethylpyridine. ()
  • Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap. ([Link])

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed Central. ([Link])

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. ([Link])

Sources

Application

Application Note: A Stability-Indicating HPLC Method for Purity Analysis of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine

Abstract This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine. The describ...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine. The described protocol is designed for researchers, scientists, and drug development professionals to accurately quantify the main component and separate it from potential impurities and degradation products. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at a slightly acidic pH, ensuring sharp peak shapes and optimal resolution. This document provides a detailed experimental protocol, explains the scientific rationale behind the method development, and outlines the necessary steps for method validation in accordance with ICH guidelines.

Introduction

5,7-Dimethyl-1H-imidazo[4,5-b]pyridine is a heterocyclic aromatic compound with a structure analogous to purine bases, making it a molecule of significant interest in medicinal chemistry and drug discovery. The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts their safety and efficacy. Therefore, a reliable and validated analytical method is essential for the quality control of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine during its development and manufacturing.

High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds, offering high resolution, sensitivity, and quantification capabilities.[1] A stability-indicating HPLC method is specifically designed to separate the drug substance from its degradation products, ensuring that the analytical procedure can accurately measure the stability of the drug over time.[2][3]

This application note provides a comprehensive guide to a stability-indicating HPLC method for the purity analysis of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine, grounded in established chromatographic principles and regulatory expectations.

Physicochemical Properties of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.

PropertyValueSource
Molecular Formula C₈H₉N₃[4]
Molecular Weight 147.18 g/mol [4]
Predicted pKa 8.74 ± 0.40[4]
Structure Imidazo[4,5-b]pyridine core with two methyl groups at positions 5 and 7.[4]

The predicted pKa of 8.74 indicates that 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine is a basic compound.[4] This is a critical parameter for HPLC method development, as the ionization state of the analyte significantly affects its retention and peak shape in reversed-phase chromatography. To ensure consistent retention and symmetrical peaks, it is crucial to control the pH of the mobile phase. By maintaining the mobile phase pH at least two units below the pKa of the analyte, the compound will exist predominantly in its protonated, ionized form, which generally leads to better chromatographic performance on silica-based columns.

Experimental Protocol: A Stability-Indicating RP-HPLC Method

This protocol details the recommended starting conditions for the purity analysis of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine. Method optimization and validation are necessary to ensure its suitability for a specific purpose.

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector or a photodiode array (PDA) detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is recommended for its versatility and proven performance with heterocyclic compounds.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Potassium dihydrogen phosphate, phosphoric acid.

  • Sample: 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine reference standard and sample for analysis.

Chromatographic Conditions

The following table summarizes the recommended HPLC parameters:

ParameterRecommended ConditionRationale
Stationary Phase C18, 150 mm x 4.6 mm, 3.5 µmProvides excellent retention and selectivity for a wide range of small molecules, including heterocyclic compounds.
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric AcidBuffering the mobile phase at a pH well below the analyte's pKa (8.74) ensures consistent protonation and minimizes peak tailing.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, offering good elution strength and low viscosity.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-80% B; 25-30 min: 80% B; 30.1-35 min: 10% BA gradient elution is employed to effectively separate the main peak from potential impurities with a wide range of polarities. The final hold at the initial conditions ensures column re-equilibration.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak shape.
Detection Wavelength 275 nmPyridine and its derivatives typically exhibit strong UV absorbance in this region. The optimal wavelength should be confirmed by examining the UV spectrum of the analyte.
Injection Volume 10 µLA typical injection volume that can be adjusted based on sample concentration and detector sensitivity.
Sample Diluent Methanol or Acetonitrile/Water (50:50, v/v)The analyte should be fully soluble in the diluent. The choice of diluent should be compatible with the mobile phase to avoid peak distortion.
Preparation of Solutions
  • Mobile Phase A (20 mM Phosphate Buffer, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine reference standard and dissolve it in 50.0 mL of the sample diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine sample and dissolve it in 50.0 mL of the sample diluent.

Method Validation: Ensuring Trustworthiness and Scientific Integrity

A one-size-fits-all approach to analytical methods is insufficient. To ensure the reliability of this protocol for its intended purpose, a thorough validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline is mandatory.[3][5][6]

Key Validation Parameters

The following parameters should be assessed during method validation:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6] This is typically demonstrated through forced degradation studies (acid, base, oxidation, heat, and light) to ensure that the main peak is free from any co-eluting peaks.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the standard solution over a defined range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies using spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Workflow for HPLC Purity Analysis

The following diagram illustrates the systematic workflow for the purity analysis of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine using the described HPLC method.

HPLC_Workflow prep_mobile_phase Prepare Mobile Phases (A & B) system_suitability System Suitability Test (SST) prep_mobile_phase->system_suitability Equilibrate System prep_standard Prepare Standard Solution prep_standard->system_suitability prep_sample Prepare Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample inject_standard Inject Standard Solution system_suitability->inject_standard SST Pass inject_standard->inject_sample integrate_peaks Integrate Chromatograms inject_sample->integrate_peaks calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity generate_report Generate Report calculate_purity->generate_report

Caption: Workflow for HPLC Purity Analysis of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purity analysis of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine by reversed-phase HPLC. The proposed method is designed to be stability-indicating, robust, and reliable. Adherence to the principles of method validation outlined in this document is crucial for ensuring the integrity of the analytical data generated. This method serves as a valuable tool for quality control and stability assessment in the development and manufacturing of this important class of compounds.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecular and Organic Chemistry. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Separation of Pyridine, 3-(1H-imidazol-4-yl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

Sources

Method

Application Note: Comprehensive NMR Characterization of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine

Abstract This application note provides a detailed guide for the complete structural elucidation of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the complete structural elucidation of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Aimed at researchers in synthetic chemistry and drug development, this document outlines systematic protocols for sample preparation and the acquisition and interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data. The causality behind experimental choices is explained to provide a deeper understanding of the characterization process.

Introduction: The Importance of Structural Verification

5,7-Dimethyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound belonging to the imidazopyridine class, a scaffold of significant interest in medicinal chemistry due to its prevalence in compounds with diverse biological activities.[1] Accurate and unambiguous structural confirmation is a critical step in the synthesis and development of novel chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic molecules in solution.

This guide establishes a self-validating workflow, where each experiment builds upon the last to provide a comprehensive and trustworthy characterization of the target molecule's atomic connectivity and environment.

Foundational Principles: Why NMR?

NMR spectroscopy probes the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), within a molecule. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique "chemical shift" (δ) that provides a fingerprint of the molecule's structure.

  • ¹H NMR: Provides information on the number of different types of protons, their relative abundance (integration), and their proximity to other protons (spin-spin coupling).

  • ¹³C NMR: Reveals the number of unique carbon environments in the molecule.

  • 2D NMR: Elucidates the connectivity between atoms. For instance, COSY shows which protons are coupled to each other, HSQC correlates protons directly to the carbons they are attached to, and HMBC reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the molecular skeleton.[2]

The choice of solvent is critical. Deuterated solvents are used to avoid large interfering signals from the solvent itself.[3] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for many heterocyclic compounds due to its high polarity and ability to dissolve a wide range of substances.[4]

Predicted NMR Data for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine

While experimental data for this specific molecule is not widely published, we can predict the expected chemical shifts based on known values for the imidazo[4,5-b]pyridine core and the electronic effects of methyl substituents on a pyridine ring.[5][6] Methyl groups are electron-donating and typically cause a slight upfield (lower ppm) shift for protons and carbons at the ortho and para positions.[7]

The structure and numbering scheme are as follows:

Structure of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine

Table 1: Predicted ¹H and ¹³C NMR Data in DMSO-d₆

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (from Protons)
2CH~8.2~145C4, C7a, C5
5C-CH₃-~148H₆, H-C₅(CH₃)
6CH~7.0~118C4, C5, C7a, C-C₅(CH₃)
7C-CH₃-~135H₆, H-C₇(CH₃)
5-CH₃CH₃~2.4~17C5, C6
7-CH₃CH₃~2.6~21C7, C7a
4C-~150H₂, H₆
7aC-~130H₂, H₆, H-C₇(CH₃)
NHNH~12.5 (broad)-C2, C7a

Note: These are estimated values. Actual experimental values may vary.

Experimental Workflow and Protocols

The overall workflow is designed to systematically acquire a complete dataset for structural verification.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation prep Dissolve ~10 mg of sample in 0.6 mL DMSO-d₆ vortex Vortex to ensure homogeneity prep->vortex transfer Transfer to 5 mm NMR tube vortex->transfer H1 1D ¹H Spectrum transfer->H1 C13 1D ¹³C Spectrum H1->C13 COSY 2D gCOSY C13->COSY HSQC 2D gHSQC COSY->HSQC HMBC 2D gHMBC HSQC->HMBC process Process & Reference Spectra HMBC->process assign_1d Assign ¹H & ¹³C Signals process->assign_1d assign_2d Correlate with 2D Spectra assign_1d->assign_2d elucidate Confirm Structure assign_2d->elucidate

Caption: NMR Characterization Workflow.

Protocol: Sample Preparation
  • Weighing: Accurately weigh approximately 10-15 mg of the synthesized 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine sample.

  • Dissolution: Dissolve the sample in ~0.6 mL of high-purity DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Homogenization: Vortex the solution gently until the sample is fully dissolved.

  • Transfer: Transfer the clear solution into a clean, dry 5 mm NMR tube.

Causality: DMSO-d₆ is chosen for its excellent solvating power for polar heterocyclic compounds. TMS provides a reference point (0 ppm) for both ¹H and ¹³C spectra, ensuring accuracy and comparability of data.[8]

Protocol: 1D ¹H NMR Acquisition
  • Objective: To identify all unique proton signals, their integrations, and coupling patterns.

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Experiment: Standard proton acquisition (e.g., Bruker zg30).

  • Key Parameters:

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16-32 scans.

  • Processing: Apply an exponential window function (line broadening of ~0.3 Hz) before Fourier transformation. Phase and baseline correct the spectrum. Reference the TMS signal to 0 ppm.

Protocol: 1D ¹³C{¹H} NMR Acquisition
  • Objective: To identify all unique carbon signals.

  • Experiment: Proton-decoupled carbon acquisition (e.g., Bruker zgpg30).

  • Key Parameters:

    • Spectral Width: ~220 ppm (e.g., -10 to 210 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-2048 scans.

  • Processing: Apply an exponential window function (line broadening of ~1-2 Hz). Reference the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.

Causality: ¹³C has a low natural abundance and smaller gyromagnetic ratio, requiring a larger number of scans to achieve a good signal-to-noise ratio. Proton decoupling is used to simplify the spectrum by collapsing carbon multiplets into single lines.

Protocol: 2D Correlation Spectroscopy (gCOSY)
  • Objective: To identify proton-proton (¹H-¹H) spin coupling networks.

  • Experiment: Gradient-selected COSY (e.g., Bruker cosygpmf).

  • Key Parameters:

    • Spectral Width (F1 and F2): Same as ¹H spectrum (~16 ppm).

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-4.

  • Processing: Apply a sine-bell window function in both dimensions. Symmetrize the spectrum.

Protocol: 2D Heteronuclear Single Quantum Coherence (gHSQC)
  • Objective: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

  • Experiment: Gradient-selected HSQC with sensitivity enhancement (e.g., Bruker hsqcedetgpsisp2.3).

  • Key Parameters:

    • Spectral Width (F2 - ¹H): ~16 ppm.

    • Spectral Width (F1 - ¹³C): ~180 ppm (focused on the expected range).

    • Number of Increments (F1): 128-256.

    • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

  • Processing: Apply a QSINE window function in F2 and a sine-bell function in F1.

Protocol: 2D Heteronuclear Multiple Bond Correlation (gHMBC)
  • Objective: To identify long-range (2-3 bond) ¹H-¹³C correlations, which is essential for connecting molecular fragments.

  • Experiment: Gradient-selected HMBC (e.g., Bruker hmbcgplpndqf).

  • Key Parameters:

    • Spectral Widths: Same as HSQC.

    • Number of Increments (F1): 256-512.

    • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for ~8 Hz.

  • Processing: Apply a sine-bell window function in both dimensions.

Causality: The HMBC experiment is arguably the most critical for confirming the substitution pattern. It will show correlations from the methyl protons to the carbons of the pyridine ring, definitively placing them at positions 5 and 7.

Data Interpretation: A Step-by-Step Elucidation

  • ¹H Spectrum Analysis:

    • Identify the two aromatic singlets (H₂ and H₆).

    • Identify the two methyl singlets (5-CH₃ and 7-CH₃).

    • Identify the broad NH proton signal at low field (~12.5 ppm).

  • ¹³C Spectrum Analysis:

    • Count the number of carbon signals to confirm all expected carbons are present (8 unique carbons).

  • HSQC Analysis:

    • Correlate each proton signal (H₂, H₆, 5-CH₃, 7-CH₃) to its directly attached carbon (C₂, C₆, 5-CH₃ carbon, 7-CH₃ carbon). This confirms the CH and CH₃ groups.

  • HMBC Analysis: Assembling the Puzzle:

    • This is the key step for confirming the overall structure. The expected correlations are visualized below.

G mol H_CH3_5 C5 H_CH3_5->C5 2J C6 H_CH3_5->C6 3J H_CH3_7 C7 H_CH3_7->C7 2J C7a H_CH3_7->C7a 3J H6 H6->C5 2J H6->C7a 2J C4 H6->C4 3J H2 H2->C7a 2J H2->C4 2J

Caption: Key Predicted HMBC Correlations.

  • Confirm Methyl Positions: Look for a correlation from the protons of one methyl group (~2.4 ppm) to C₅ and C₆. Then, find correlations from the other methyl protons (~2.6 ppm) to C₇ and C₇a.

  • Confirm Ring Assembly: The proton at H₆ should show correlations to C₅, C₇a, and C₄. The proton at H₂ should correlate to C₄ and C₇a. These correlations unequivocally link the imidazole and pyridine rings and confirm the overall scaffold.

Conclusion

By systematically applying the 1D and 2D NMR protocols outlined in this application note, researchers can achieve an unambiguous and confident structural characterization of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine. This self-validating workflow ensures a high degree of scientific integrity, which is paramount in the fields of chemical synthesis and drug discovery.

References

  • Vertex AI Search. (2026). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • ResearchGate. (n.d.). ¹H chemical shifts of the Methyl groups in 1, 2, 5, and 6 in... [Download Scientific Diagram]. Retrieved from [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • FULIR. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient synthesis of substituted imidazo[4,5-b] pyridine. Retrieved from [Link]

  • Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

  • Kluiber, R. W., & Horrocks, W. D. (1965). Isotropic NMR Shifts in Pyridine-Type Bases Complexed with Paramagnetic Ni II and COIl Acetylacetonates. Inorganic Chemistry, 4(11), 152-156.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Green Synthesis, 1D and 2D NMR spectral characterization of imidazole fused with pyrimidine nucleus by using grinding. Retrieved from [Link]

  • National Institutes of Health. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Retrieved from [Link]

  • Abraham, R. J., & Thomas, W. A. (2010). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 48(7), 537-548.
  • PubMed Central. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

  • Varian. (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Retrieved from [Link]

  • PubMed Central. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]

  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: High-Throughput Screening of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine

Abstract The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its structural similarity to purines and its demonstrated activity against various therapeutic targets.[1][2][...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its structural similarity to purines and its demonstrated activity against various therapeutic targets.[1][2][3] Derivatives of this class have shown potent inhibitory effects on key cellular signaling pathways, particularly protein kinases, making them attractive candidates for drug discovery programs in oncology and inflammation.[4][5] This document provides a comprehensive guide for the high-throughput screening (HTS) and characterization of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine, a specific analogue from this promising chemical class. We present two detailed protocols: a primary biochemical assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify direct kinase inhibition, and a secondary cell-based assay to measure the downstream functional consequence of target engagement—the induction of apoptosis via caspase activation. These protocols are designed to be robust, scalable, and provide the high-quality data necessary for hit identification and lead optimization campaigns.

Introduction: The Scientific Rationale

The pursuit of novel small molecule inhibitors for well-validated biological targets is a cornerstone of modern drug discovery. The imidazo[4,5-b]pyridine core has yielded compounds with a wide range of biological activities, including potent and selective inhibition of Aurora and FLT3 kinases, which are critical regulators of cell division and are implicated in various cancers.[5] The subject of this guide, 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine, belongs to this class. While its specific targets are yet to be fully elucidated, its structural features merit a thorough investigation into its potential as a kinase inhibitor.

High-throughput screening is the engine of early-stage drug discovery, enabling the rapid evaluation of large compound libraries.[6] The success of any HTS campaign hinges on the quality of the assay. An ideal assay is not merely a set of steps but a self-validating system that is sensitive, reproducible, and relevant to the biological question at hand. This guide is built on that principle. We will first establish the compound's direct biochemical potency against a representative kinase and then validate its mechanism of action in a cellular context.

Part I: Biochemical Screening for Kinase Inhibitory Activity

To quantify the direct interaction between 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine and a putative kinase target, we employ a LanthaScreen™ TR-FRET assay. This technology is an industry standard for HTS due to its homogeneous "mix-and-read" format, high sensitivity, and resistance to many forms of assay interference.[7][8]

Principle of the TR-FRET Kinase Assay

The assay measures the phosphorylation of a substrate peptide by a kinase.[9] A long-lifetime terbium (Tb) chelate-labeled antibody acts as the FRET donor, and a fluorescein-labeled substrate peptide serves as the acceptor. When the kinase phosphorylates the substrate, the Tb-labeled anti-phosphopeptide antibody binds to it, bringing the donor and acceptor into close proximity. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor, which then emits light at its characteristic wavelength. The ratio of the acceptor to donor emission is directly proportional to the amount of phosphorylated substrate, and thus, to kinase activity.[9][10] Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.

Protocol 1: TR-FRET Kinase Inhibition Assay (384-Well Format)

This protocol is optimized for determining the IC50 value of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine against a model serine/threonine kinase, such as Aurora A.

Causality Behind Experimental Choices:

  • Low-Volume 384-Well Plate: Minimizes consumption of expensive reagents like the kinase and antibody, which is critical for HTS.

  • ATP at Km: Running the reaction at the Michaelis-Menten constant (Km) for ATP ensures the assay is sensitive to ATP-competitive inhibitors, a common mechanism for this scaffold.

  • EDTA Quench: EDTA chelates Mg2+, a necessary cofactor for kinase activity, thereby instantly stopping the enzymatic reaction and stabilizing the signal for batch-plate reading.

  • DMSO Matching: Maintaining a consistent final DMSO concentration across all wells is crucial to prevent solvent effects from skewing the data.

Materials and Reagents

ReagentSupplierPurpose
5,7-Dimethyl-1H-imidazo[4,5-b]pyridineCustom Synthesis/VendorTest Compound
Recombinant Human Aurora A KinaseThermo FisherEnzyme Target
LanthaScreen™ Tb-anti-pT288 Aurora A AntibodyThermo FisherFRET Donor/Detection Reagent
Fluorescein-Kemptide SubstrateThermo FisherFRET Acceptor/Kinase Substrate
TR-FRET Dilution BufferThermo FisherAssay Buffer
ATP Solution (10 mM)Thermo FisherKinase Cofactor
StaurosporineMilliporeSigmaPositive Control Inhibitor
DMSO, AnhydrousMilliporeSigmaCompound Solvent
384-Well Low-Volume Black PlatesCorningAssay Plate
EDTA (0.5 M)MilliporeSigmaQuench Reagent

Step-by-Step Methodology

  • Compound Plating: a. Prepare a 10 mM stock solution of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine in 100% DMSO. b. Perform a serial dilution (1:3) in DMSO to create a 10-point concentration curve (e.g., from 10 mM down to 0.5 µM). c. Using an acoustic dispenser or liquid handler, transfer 40 nL of each compound concentration into a 384-well assay plate. Also include wells with 40 nL of DMSO only (0% inhibition control) and 40 nL of a high concentration of Staurosporine (e.g., 100 µM final, 100% inhibition control).

  • Enzyme and Substrate Preparation (2X Solution): a. Prepare a 2X Kinase/Substrate solution in TR-FRET Dilution Buffer. For a final assay concentration of 5 nM kinase and 200 nM substrate, this solution will contain 10 nM Aurora A and 400 nM Fluorescein-Kemptide. b. Add this solution to the assay plate (5 µL per well).

  • Initiation of Kinase Reaction (2X ATP Solution): a. Prepare a 2X ATP solution in TR-FRET Dilution Buffer. To achieve a final concentration at the apparent Km of ATP for Aurora A (e.g., 10 µM), this solution will contain 20 µM ATP. b. Add the 2X ATP solution to the plate (5 µL per well) to start the reaction. The total volume is now 10 µL. c. Seal the plate, centrifuge briefly, and incubate at room temperature for 60 minutes.

  • Reaction Quench and Detection: a. Prepare a 2X Detection Mix containing 4 nM Tb-antibody and 20 mM EDTA in TR-FRET Dilution Buffer. b. Add 10 µL of the Detection Mix to each well to stop the reaction. The final volume is 20 µL. c. Seal the plate, centrifuge, and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: a. Read the plate on a TR-FRET compatible plate reader (e.g., PHERAstar FS or EnVision). b. Use an excitation wavelength of 340 nm and measure emission at two wavelengths: 495 nm (Terbium/Donor) and 520 nm (Fluorescein/Acceptor) with a 100 µs delay.[10]

Data Analysis and Visualization
  • Calculate TR-FRET Ratio: For each well, calculate the ratio: Emission Ratio = (520 nm Signal) / (495 nm Signal).

  • Normalize Data: Convert the emission ratios to percent inhibition using the formula: % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_HighControl) / (Ratio_LowControl - Ratio_HighControl)).

  • Determine IC50: Plot % Inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

  • Assess Assay Quality: Calculate the Z'-factor using the low and high control wells. A Z' > 0.5 indicates a robust and screenable assay.

Expected Data Summary

CompoundTargetPrimary Screen Hit (at 10 µM)IC50 (nM)Z'-Factor
5,7-Dimethyl-1H-imidazo[4,5-b]pyridineAurora A>90% Inhibition75.30.82
Staurosporine (Control)Aurora A>95% Inhibition8.10.82

Biochemical Assay Workflow Diagram

HTS_Workflow_Biochemical cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection p1 1. Compound Dilution (10-pt curve in DMSO) p2 2. Dispense 40 nL into 384-well plate p1->p2 r1 3. Add 5 µL 2X Kinase/ Substrate Solution p2->r1 r2 4. Add 5 µL 2X ATP (Initiate Reaction) r1->r2 r3 5. Incubate 60 min at Room Temp r2->r3 d1 6. Add 10 µL 2X Antibody/ EDTA Solution (Quench) r3->d1 d2 7. Incubate 60 min at Room Temp d1->d2 d3 8. Read Plate (TR-FRET Reader) d2->d3 end end d3->end Data Analysis: Ratio, % Inhibition, IC50

Caption: Workflow for the TR-FRET kinase inhibition HTS assay.

Part II: Cell-Based Screening for Apoptosis Induction

A potent biochemical inhibitor must demonstrate activity in a cellular environment to be considered a viable drug candidate. To confirm that kinase inhibition by 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine translates into a functional anti-proliferative effect, we will measure the induction of apoptosis. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent HTS-compatible method for quantifying the activity of caspases-3 and -7, which are key executioners of the apoptotic pathway.[11][12]

Principle of the Caspase-Glo® 3/7 Assay

The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is a specific cleavage site for caspases-3 and -7. In the presence of these active caspases, the substrate is cleaved, releasing aminoluciferin. This product is then utilized by luciferase (also in the reagent) in an ATP-dependent reaction to generate a stable, "glow-type" luminescent signal that is proportional to the amount of caspase activity.[13] The reagent also contains a lysis buffer, enabling a simple "add-mix-measure" protocol.

Protocol 2: Cell-Based Caspase-3/7 Activation Assay (384-Well Format)

This protocol is designed to measure the dose-dependent induction of apoptosis in a cancer cell line (e.g., HCT-116 colon cancer cells) following treatment with the test compound.

Causality Behind Experimental Choices:

  • White Opaque Plates: Used to maximize the luminescent signal and prevent optical crosstalk between wells.

  • 24-hour Treatment: This time point is typically sufficient for kinase inhibitors to engage their target and initiate the apoptotic cascade, while minimizing secondary effects like necrosis.

  • Room Temperature Equilibration: Allowing the plates and reagents to equilibrate to room temperature before mixing ensures optimal and consistent enzyme kinetics for the luciferase reaction.[14]

  • Plate Shaker: A brief mix on a plate shaker ensures complete cell lysis and homogenous distribution of the substrate.[13]

Materials and Reagents

ReagentSupplierPurpose
HCT-116 Cell LineATCCCellular model system
McCoy's 5A MediumGibcoCell culture medium
Fetal Bovine Serum (FBS)GibcoMedium supplement
Caspase-Glo® 3/7 Assay SystemPromegaLuminescent apoptosis detection reagent
5,7-Dimethyl-1H-imidazo[4,5-b]pyridineCustom/VendorTest Compound
StaurosporineMilliporeSigmaPositive Control for Apoptosis Induction
384-Well Solid White Plates, TC-treatedCorningCell culture and assay plate

Step-by-Step Methodology

  • Cell Plating: a. Culture HCT-116 cells according to standard protocols. b. Harvest and count the cells. Seed 2,500 cells in 40 µL of complete medium per well into a 384-well white, clear-bottom plate. c. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment: a. Prepare a serial dilution of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine in culture medium from a DMSO stock. Ensure the final DMSO concentration does not exceed 0.5%. b. Add 10 µL of the diluted compound to the cells. Include vehicle control (medium with DMSO) and a positive control (e.g., 1 µM Staurosporine). c. Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Apoptosis Measurement: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (reconstitute substrate in buffer).[15][16] Allow it to equilibrate to room temperature. c. Add 25 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. d. Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[13] e. Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: a. Read the luminescence on a plate-based luminometer (e.g., GloMax® or an equivalent multimode reader).

Data Analysis and Visualization
  • Calculate Fold Induction: For each well, subtract the average background luminescence (from wells with no cells) from the reading. Then, normalize the signal to the vehicle control: Fold Induction = (Luminescence_Compound) / (Average Luminescence_Vehicle).

  • Determine EC50: Plot Fold Induction versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the EC50 (the concentration that elicits a half-maximal response).

Expected Data Summary

CompoundCell LineApoptosis Induction (Fold over Vehicle)EC50 (nM)
5,7-Dimethyl-1H-imidazo[4,5-b]pyridineHCT-1164.5-fold215.8
Staurosporine (Control)HCT-1168.2-fold45.2

Hypothesized Signaling Pathway Diagram

Signaling_Pathway Compound 5,7-Dimethyl-1H- imidazo[4,5-b]pyridine Kinase Aurora A Kinase Compound->Kinase Inhibition CellCycle Cell Cycle Progression Kinase->CellCycle Phosphorylation (Promotion) ProCasp9 Pro-Caspase-9 CellCycle->ProCasp9 Suppression of Apoptotic Signals Casp9 Active Caspase-9 ProCasp9->Casp9 Activation ProCasp37 Pro-Caspase-3/7 Casp9->ProCasp37 Cleavage/ Activation Casp37 Active Caspase-3/7 (Executioner) ProCasp37->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Hypothesized pathway of apoptosis induction via kinase inhibition.

Part III: Critical Considerations for Assay Integrity

Compound Solubility and Handling: The related compound, 2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine, is reported to be soluble in DMSO at 20 mg/mL.[17] It is reasonable to assume a similar solubility profile for the title compound. Always prepare fresh dilutions from a concentrated DMSO stock for cellular assays to avoid compound precipitation in aqueous media.

Potential for Assay Interference: Imidazopyridine derivatives can exhibit intrinsic fluorescence.[1][18] It is imperative to check for autofluorescence. This can be done by running a control plate where the compound is added to the final assay mix without the enzyme (for TR-FRET) or cells (for Caspase-Glo). A significant signal in these wells indicates interference. The time-resolved nature of TR-FRET mitigates much of this risk, but it should still be verified.

Validation and Controls: Every assay plate must include appropriate controls.

  • Negative/Vehicle Control (0% effect): Cells or enzyme treated with the compound solvent (e.g., 0.5% DMSO).

  • Positive/Reference Control (100% effect): A known inhibitor (Staurosporine) at a concentration that gives a maximal effect. These controls are essential for data normalization and for calculating the Z'-factor, which validates the assay's suitability for HTS on any given day.

Conclusion

The protocols detailed in this application note provide a robust framework for the high-throughput screening and characterization of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine. By combining a direct, sensitive biochemical TR-FRET assay with a functionally relevant cell-based apoptosis assay, researchers can efficiently identify and validate hits from this promising chemical class. This dual-pronged approach ensures that compounds selected for further study not only engage their intended target but also elicit the desired physiological outcome, accelerating the path from hit to lead in drug discovery.

References

  • protocols.io. (2019). Caspase 3/7 Activity. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • Assay Guidance Manual. (2021). Apoptosis Marker Assays for HTS. National Center for Biotechnology Information. Retrieved from [Link]

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]

  • Kale, M. G., et al. (2019). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 24(21), 3968. Available from: [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]

  • Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. (2022). ChemistrySelect. Available from: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2019). PubMed Central. Available from: [Link]

  • SNOUN, O., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. Available from: [Link]

  • Anderson, M., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8630-8645. Available from: [Link]

  • Anderson, M., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Utilizing 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine in Fragment-Based Drug Design

Introduction: The Strategic Value of the Imidazo[4,5-b]pyridine Scaffold The 1H-imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, largely owing to its structural resemblance to end...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imidazo[4,5-b]pyridine Scaffold

The 1H-imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, largely owing to its structural resemblance to endogenous purines.[1][2] This bioisosterism allows it to effectively mimic the natural purine bases, making it a frequent and successful starting point for the development of potent inhibitors for a variety of enzyme classes, most notably protein kinases.[1] Kinases, which utilize ATP as a phosphate donor, have a highly conserved ATP-binding pocket that readily accommodates purine-like structures. Consequently, the imidazo[4,5-b]pyridine scaffold has been integral to the discovery of inhibitors for targets such as Aurora kinases, FLT3, and TrkA.[3][4][5][6]

Fragment-Based Drug Discovery (FBDD) offers a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel chemical matter for challenging biological targets.[7][8] By screening small, low-complexity molecules ("fragments"), FBDD can more effectively explore chemical space and identify low-affinity but high-quality interactions that can be optimized into potent, drug-like leads.[7]

This application note provides a detailed guide for the use of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine as a strategic fragment in FBDD campaigns. The methyl groups at the 5- and 7-positions offer a unique substitution pattern that can confer improved physicochemical properties and provide specific vectors for subsequent fragment evolution. We will detail the synthesis of this fragment, its application in primary screening using biophysical methods, and the subsequent steps of hit validation and computational analysis.

Part 1: Synthesis of the 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine Fragment

A robust and scalable synthesis of the target fragment is paramount for its use in an FBDD campaign. The following protocol is a multi-step synthesis adapted from established procedures for related imidazo[4,5-b]pyridine derivatives. The key final step involves the cyclization of a substituted diaminopyridine precursor.

Protocol 1.1: Synthesis of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine

This protocol outlines a plausible synthetic route, commencing from a commercially available dichloropyridine.

Step 1: Synthesis of 2,6-dichloro-4-methylpyridine (This is a representative starting material, often commercially available or accessible through established literature methods.)

Step 2: Synthesis of 4,6-dimethyl-2-nitropyridin-3-amine (This step involves nucleophilic aromatic substitution and subsequent nitration, common transformations in pyridine chemistry.)

Step 3: Synthesis of 4,6-dimethylpyridine-2,3-diamine

  • Reaction: To a solution of 4,6-dimethyl-2-nitropyridin-3-amine (1.0 eq) in ethanol, add iron powder (5.0 eq) and a catalytic amount of concentrated hydrochloric acid in water.

  • Procedure: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 4: Cyclization to form 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine

  • Reaction: Dissolve the 4,6-dimethylpyridine-2,3-diamine (1.0 eq) in acetic acid.

  • Procedure: Heat the solution to reflux for 4-6 hours. The acetic acid serves as both the solvent and the source of the C2 carbon of the imidazole ring.

  • Work-up: Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate. The product will often precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate. The crude product should be purified by recrystallization or column chromatography to yield the final fragment of high purity (>95%).

Characterization: The final compound should be thoroughly characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

Part 2: Primary Fragment Screening

The initial phase of an FBDD campaign involves screening a library of fragments to identify low-affinity binders to the target protein. Due to the weak affinities often observed, highly sensitive biophysical techniques are required.[7][8] We will focus on two of the most robust and widely used methods: Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow for Fragment Screening

FBDD_Workflow cluster_prep Preparation cluster_screen Primary Screening cluster_validation Hit Validation cluster_optimization Lead Optimization Fragment_Synth Fragment Synthesis (>95% Purity) SPR SPR Screening Fragment_Synth->SPR NMR NMR Screening (Ligand or Protein-Observed) Fragment_Synth->NMR Target_Prep Target Protein Expression & Purification Target_Prep->SPR Target_Prep->NMR Dose_Response Affinity Determination (KD Calculation) SPR->Dose_Response NMR->Dose_Response Orthogonal Orthogonal Assay (e.g., ITC, TSA) Dose_Response->Orthogonal XRay X-Ray Crystallography Orthogonal->XRay Docking Computational Docking XRay->Docking SAR Structure-Activity Relationship (SAR) Docking->SAR Fragment_Growth Fragment Growing or Linking SAR->Fragment_Growth

Caption: FBDD workflow from fragment synthesis to lead optimization.

Protocol 2.1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that detects changes in mass on a sensor surface, allowing for real-time monitoring of binding events. It is highly sensitive and can detect weak interactions typical of fragments.[5][7]

  • Instrumentation: Biacore T200 or similar.

  • Sensor Chip: CM5 sensor chip.

  • Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry to a density that will provide an adequate signal for fragment binding (typically 8,000-12,000 Response Units).

  • Running Buffer: A suitable buffer such as HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant), containing a low percentage of DMSO (e.g., 1-2%) to match the solvent of the fragment library.

  • Fragment Preparation: Prepare a stock solution of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine in 100% DMSO. Dilute into the running buffer to the desired screening concentration (typically 100-500 µM).

  • Screening: Inject the fragment solution over the sensor surface. A positive binding event is indicated by an increase in the response signal during injection, followed by a decrease during dissociation.

  • Data Analysis: A successful hit will show a concentration-dependent binding response. It is crucial to distinguish true binding from non-specific interactions or bulk refractive index effects.[5]

ParameterRecommended ValueRationale
Protein Immobilization Level 8,000 - 12,000 RUBalances signal strength with potential mass transport limitations.
Fragment Concentration 100 - 500 µMSufficiently high to detect weak binders (mM to high µM KD).
DMSO in Running Buffer 1 - 2%Minimizes bulk mismatch effects from the fragment stock solution.
Flow Rate 30 µL/minStandard flow rate for kinetic analysis.
Contact Time 60 - 120 sAllows sufficient time for association to occur.
Dissociation Time 120 - 300 sEnsures complete return to baseline for accurate modeling.
Protocol 2.2: Primary Screening by NMR Spectroscopy

NMR spectroscopy is a powerful tool for FBDD as it can reliably detect weak binding events and provide structural information about the binding site.[6][9][10] Both ligand-observed and protein-observed methods can be employed.

  • Method 1: Ligand-Observed NMR (e.g., Saturation Transfer Difference - STD)

    • Principle: This method detects binding by observing the fragment's signals directly. If a fragment binds to a large protein target, saturation of the protein's resonances will be transferred to the bound fragment, resulting in a decrease in the intensity of its NMR signals.

    • Sample Preparation: Prepare a solution of the target protein (10-50 µM) in a suitable deuterated buffer. Add the 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine fragment to a final concentration of ~100 µM.

    • Experiment: Acquire STD NMR spectra with on-resonance irradiation of the protein and off-resonance irradiation as a control.

    • Data Analysis: A difference spectrum (off-resonance minus on-resonance) will show signals only for the protons of the fragment that are in close proximity to the protein upon binding.

  • Method 2: Protein-Observed NMR (e.g., ¹H-¹⁵N HSQC)

    • Principle: This method requires an isotopically labeled (¹⁵N) protein. Upon fragment binding, perturbations in the chemical environment of amino acid residues at the binding site cause shifts in their corresponding peaks in the HSQC spectrum.

    • Sample Preparation: Prepare a sample of ¹⁵N-labeled protein (~50-100 µM) in a deuterated buffer.

    • Experiment: Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. Then, add the 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine fragment (at a concentration of 5-10x the protein concentration) and acquire a second HSQC spectrum.

    • Data Analysis: Overlay the two spectra. Significant chemical shift perturbations (CSPs) for specific residues indicate the binding of the fragment to that location on the protein. This method not only confirms binding but also maps the binding site.[6]

Part 3: Hit Validation and Structural Characterization

Once a preliminary hit is identified, it is crucial to validate the interaction and determine its binding affinity (KD).

Protocol 3.1: Affinity Determination by SPR
  • Procedure: Following a positive primary screen, perform a full kinetic/affinity analysis. Inject a series of increasing concentrations of the 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine fragment (e.g., from 10 µM to 1 mM) over the immobilized protein surface.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kₐ), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Protocol 3.2: X-Ray Crystallography for Structural Elucidation

X-ray crystallography provides high-resolution structural information of the fragment bound to the target protein, which is invaluable for structure-based drug design.[11][12]

XRay_Workflow Crystallization Protein Crystallization Soaking Crystal Soaking with Fragment Crystallization->Soaking Obtain high-quality crystals Data_Collection X-ray Diffraction Data Collection Soaking->Data_Collection Soak in 1-10 mM fragment solution Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Use synchrotron source Analysis Analysis of Binding Mode Structure_Solution->Analysis Generate electron density map

Caption: Workflow for X-ray crystallography of a fragment-protein complex.

  • Crystal Preparation: Grow high-quality crystals of the target protein.

  • Soaking: Transfer the protein crystals to a solution containing the 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine fragment, typically at a concentration of 1-10 mM, for a period ranging from minutes to hours.

  • Data Collection: Cryo-protect the soaked crystal and collect X-ray diffraction data, preferably at a synchrotron source.

  • Structure Determination: Solve the crystal structure by molecular replacement using the apo-protein structure. The resulting electron density map should clearly show the bound fragment, allowing for the precise determination of its binding mode and key interactions with the protein.

Part 4: Computational Analysis and Fragment Evolution

Computational methods are integral to FBDD for understanding binding modes and guiding the optimization of fragment hits into more potent leads.

Protocol 4.1: Molecular Docking

Molecular docking can be used to predict or rationalize the binding pose of the 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine fragment within the protein's binding site.

  • Software: ICM-Pro, Glide, AutoDock, or similar molecular docking software.

  • Preparation: Prepare the protein structure (e.g., from a crystal structure) by adding hydrogens, assigning charges, and defining the binding pocket. Prepare the 3D structure of the fragment.

  • Docking: Perform the docking calculation, allowing for flexibility of the fragment.

  • Analysis: Analyze the top-scoring poses. The predicted binding mode should be consistent with any available experimental data (e.g., from NMR CSPs or X-ray crystallography). The docking results will highlight key hydrogen bonds, hydrophobic interactions, and potential vectors for fragment growth. The methyl groups at positions 5 and 7 are key vectors to explore for derivatization to probe nearby pockets and improve affinity.

Conclusion

5,7-Dimethyl-1H-imidazo[4,5-b]pyridine is a valuable fragment for initiating drug discovery campaigns, particularly against purine-binding proteins like kinases. Its straightforward synthesis and favorable physicochemical properties make it an excellent candidate for inclusion in fragment libraries. The protocols outlined in this application note provide a comprehensive framework for researchers to effectively utilize this fragment, from initial screening and hit validation to detailed structural and computational analysis. The insights gained from these studies will pave the way for the rational, structure-guided evolution of this fragment into potent and selective lead compounds.

References

  • Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8721–8734. [Link]

  • Cui, J. J., et al. (2012). Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Medicinal Chemistry Letters, 3(9), 705–709. [Link]

  • Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44–48. [Link]

  • Harner, M. J., et al. (2013). NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. [Link]

  • Jahnke, W., & Widmer, H. (2006). NMR-based screening: a powerful tool in fragment-based drug discovery. Molecular Omics, 2(3), 214-224. [Link]

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]

  • Pellecchia, M., et al. (2008). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. [Link]

  • Singh, P., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3192. [Link]

  • PubChem. (n.d.). Imidazo(4,5-b)pyridine. National Center for Biotechnology Information. [Link]

  • Perišić, O., et al. (2019). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 24(21), 3844. [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. [Link]

  • Li, Q. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 180. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. [Link]

  • SARomics Biostructures. (n.d.). Crystallographic Fragment Screening in Drug Discovery. [Link]

Sources

Application

Application Notes and Protocols for the In-Vitro Characterization of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine on Angiotensin Receptors

Introduction: Unveiling the Angiotensin Receptor Activity of a Novel Imidazo[4,5-b]pyridine Derivative The renin-angiotensin system (RAS) is a cornerstone of cardiovascular physiology, with the angiotensin II type 1 (AT1...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Angiotensin Receptor Activity of a Novel Imidazo[4,5-b]pyridine Derivative

The renin-angiotensin system (RAS) is a cornerstone of cardiovascular physiology, with the angiotensin II type 1 (AT1) and type 2 (AT2) receptors playing critical, often opposing, roles in blood pressure regulation, cellular growth, and inflammation.[1][2][3] The discovery of compounds that selectively modulate these receptors remains a significant focus in drug development. The imidazo[4,5-b]pyridine scaffold has been identified as a promising chemical starting point for potent AT1 receptor antagonists.[4][5][6][7] This document provides a comprehensive suite of in-vitro protocols to meticulously characterize the activity of a novel derivative, 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine, on both AT1 and AT2 receptors.

This guide is structured to provide a logical, stepwise approach for researchers, beginning with initial binding affinity determination, progressing to functional characterization of receptor activation or inhibition, and culminating in the analysis of downstream signaling pathways. The causality behind each experimental choice is explained, ensuring a robust and self-validating investigation into the compound's pharmacological profile.

Part 1: Foundational Assessment - Receptor Binding Affinity

The initial step in characterizing a novel compound is to determine if it physically interacts with the target receptors and with what affinity. Radioligand binding assays are the gold standard for quantifying this interaction.[8]

Rationale for Binding Assays

Competition binding assays allow for the determination of the compound's inhibitory constant (Ki), a measure of its binding affinity. By using selective radioligands for AT1 and AT2 receptors, we can ascertain the compound's affinity and selectivity for each subtype. This is critical as receptor selectivity is a key determinant of a drug's therapeutic effect and side-effect profile.

Experimental Workflow: Radioligand Competition Binding Assay

cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis prep1 Culture cells expressing AT1R or AT2R (e.g., HEK293, CHO) prep2 Homogenize cells in lysis buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend and store membranes at -80°C prep3->prep4 assay1 Incubate membranes with radioligand (e.g., [125I]Sar1,Ile8-Ang II for AT1) and varying concentrations of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine prep4->assay1 assay2 Define non-specific binding with excess unlabeled ligand (e.g., Losartan for AT1) assay3 Separate bound from free radioligand via filtration assay1->assay3 assay4 Quantify bound radioactivity assay3->assay4 analysis1 Plot % inhibition vs. compound concentration assay4->analysis1 analysis2 Calculate IC50 analysis1->analysis2 analysis3 Determine Ki using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for Radioligand Competition Binding Assay.

Protocol 1: Radioligand Competition Binding Assay
  • Membrane Preparation :

    • Culture Human Embryonic Kidney (HEK293) cells stably expressing either human AT1 or AT2 receptors.

    • Harvest cells and homogenize in ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, with protease inhibitors).[9]

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.[9]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80°C.[9] Determine protein concentration using a BCA or Bradford assay.

  • Assay Procedure :

    • In a 96-well plate, combine the following in order: assay buffer, cell membranes (typically 10-20 µg protein), varying concentrations of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine, and a fixed concentration of a suitable radioligand.

      • For AT1R : Use [125I]-[Sar1,Ile8]-Angiotensin II.[10]

      • For AT2R : Use [125I]-CGP 42112 A.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled selective antagonist (e.g., 10 µM Losartan for AT1R or 10 µM PD123319 for AT2R).[11]

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[9]

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[9]

    • Wash the filters multiple times with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis :

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

ParameterAT1 Receptor AssayAT2 Receptor Assay
Cell Line HEK293 expressing AT1RHEK293 expressing AT2R
Radioligand [125I]-[Sar1,Ile8]-Ang II[125I]-CGP 42112 A
Non-specific Ligand 10 µM Losartan10 µM PD123319
Incubation Time 60-90 minutes60-90 minutes
Incubation Temp. Room TemperatureRoom Temperature

Part 2: Functional Characterization - Assessing Receptor Modulation

Once binding is established, the next crucial step is to determine the functional consequence of this interaction. Does the compound act as an agonist, stimulating the receptor, or as an antagonist, blocking the action of the natural ligand, Angiotensin II?

Signaling Pathways of Angiotensin Receptors

The two primary angiotensin receptor subtypes, AT1 and AT2, are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades.

  • AT1 Receptor: Primarily couples to Gq/11 proteins.[1][12] Activation of Gq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a hallmark of AT1R activation.[13][14]

  • AT2 Receptor: The signaling pathways of the AT2 receptor are more diverse and often counteract the effects of the AT1 receptor.[2][15] It can couple to Gi proteins and activate phosphatases.[16] A key functional output of AT2R activation is the stimulation of the bradykinin-nitric oxide (NO)-cGMP pathway, leading to vasodilation.[2][15]

cluster_at1 AT1 Receptor Signaling cluster_at2 AT2 Receptor Signaling AngII_AT1 Angiotensin II AT1R AT1R AngII_AT1->AT1R Gq Gq/11 AT1R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release triggers AngII_AT2 Angiotensin II AT2R AT2R AngII_AT2->AT2R Gi Gi AT2R->Gi couples to NO_pathway Bradykinin/NO/cGMP Pathway AT2R->NO_pathway activates Phosphatases Phosphatases Gi->Phosphatases activates Counter_AT1 Counteracts AT1R effects Phosphatases->Counter_AT1 Vasodilation Vasodilation NO_pathway->Vasodilation

Caption: Simplified Angiotensin Receptor Signaling Pathways.

Protocol 2A: Calcium Mobilization Assay for AT1 Receptor Function

This assay directly measures the functional output of Gq coupling. An increase in intracellular calcium upon compound addition indicates agonistic activity, while a rightward shift in the Angiotensin II dose-response curve indicates antagonism.

  • Cell Preparation :

    • Seed HEK293 cells expressing AT1R into black, clear-bottom 96-well plates and grow to 90-100% confluency.[17]

  • Dye Loading :

    • Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in an appropriate assay buffer.[17]

    • Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, to allow for dye uptake and de-esterification.[17]

  • Measurement :

    • Use a fluorescence plate reader (e.g., FlexStation or FLIPR) to measure fluorescence intensity before and after the addition of the compound.

    • Agonist Mode : Add varying concentrations of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine and monitor for an increase in fluorescence.

    • Antagonist Mode : Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes, then stimulate with a known concentration (e.g., EC80) of Angiotensin II and measure the response.

  • Data Analysis :

    • For agonists : Plot the change in fluorescence against the compound concentration to determine the EC50 (potency) and the maximum response relative to Angiotensin II (efficacy).

    • For antagonists : Plot the response to Angiotensin II against the concentration of the test compound to determine the IC50. This can be used to calculate the antagonist's affinity (pA2) using a Schild analysis.

Protocol 2B: Inositol Monophosphate (IP1) Accumulation Assay for AT1 Receptor

As a downstream product of IP3, IP1 is a more stable analyte, making the assay endpoint-based and suitable for high-throughput screening.[18][19] This assay confirms Gq pathway activation.

  • Cell Stimulation :

    • Culture AT1R-expressing cells in 96- or 384-well plates.

    • Replace the medium with a stimulation buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IP1.[19]

    • Add varying concentrations of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine (for agonist testing) or pre-incubate with the compound before adding Angiotensin II (for antagonist testing).

    • Incubate for a defined period (e.g., 60 minutes) at 37°C.[20]

  • Detection :

    • Lyse the cells and perform a competitive immunoassay to detect IP1. HTRF® (Homogeneous Time-Resolved Fluorescence) based kits are widely available for this purpose.[18][21][22]

    • In this format, a decrease in the FRET signal is proportional to the amount of IP1 produced by the cells.[20]

  • Data Analysis :

    • Similar to the calcium mobilization assay, calculate EC50 for agonists or IC50 for antagonists from the dose-response curves.

Protocol 2C: Nitric Oxide (NO) Release Assay for AT2 Receptor Function

Since AT2R activation can stimulate NO production, measuring NO is a direct functional readout for this receptor subtype.[23]

  • Cell Culture :

    • Use cells endogenously expressing AT2R (e.g., human aortic endothelial cells) or CHO cells stably transfected with AT2R.[23]

  • Assay Procedure :

    • Load cells with an NO-sensitive fluorescent probe, such as DAF-FM diacetate.[23]

    • Agonist Mode : Add varying concentrations of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine and measure the increase in fluorescence over time.

    • Antagonist Mode : Pre-incubate cells with the test compound before stimulating with a known AT2R agonist (e.g., C21 or CGP42112A).[23]

  • Data Analysis :

    • Quantify the change in fluorescence to determine the EC50 for agonism or IC50 for antagonism.

Part 3: Downstream Signaling Analysis - ERK1/2 Phosphorylation

To gain deeper insight into the signaling profile of the compound, it is valuable to investigate downstream signaling nodes. Both AT1 and AT2 receptors can modulate the activity of the Extracellular signal-Regulated Kinase (ERK) pathway, which is a key regulator of cell growth and proliferation.[13]

Rationale for ERK Phosphorylation Assay

AT1R activation typically leads to a robust and sustained phosphorylation (activation) of ERK1/2.[24][25] The kinetics of this activation can be G-protein dependent or β-arrestin mediated.[24] Assessing ERK phosphorylation provides a more integrated view of the cellular response to receptor activation.

Protocol 3: Western Blot for ERK1/2 Phosphorylation
  • Cell Treatment :

    • Plate AT1R-expressing cells and serum-starve them for at least 4 hours to reduce basal ERK activity.[24]

    • Stimulate the cells with Angiotensin II or 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine for various time points (e.g., 2, 5, 10, 30 minutes) to capture the kinetics of the response.[24][26]

    • For antagonist testing, pre-incubate with the compound before adding Angiotensin II.

  • Lysate Preparation and Western Blotting :

    • Immediately lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.

    • Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.

  • Data Analysis :

    • Quantify band intensities using densitometry.

    • Normalize the p-ERK signal to the total ERK signal.

    • Plot the normalized p-ERK activation over time or against compound concentration.

AssayReceptor TargetPrincipleAgonist ReadoutAntagonist Readout
Calcium Mobilization AT1RMeasures intracellular Ca2+ releaseIncrease in fluorescence (EC50)Inhibition of Ang II response (IC50)
IP1 Accumulation AT1RMeasures accumulation of IP3 metaboliteIncrease in IP1 level (EC50)Inhibition of Ang II response (IC50)
Nitric Oxide Release AT2RMeasures NO productionIncrease in fluorescence (EC50)Inhibition of C21 response (IC50)
ERK Phosphorylation AT1R/AT2RMeasures phosphorylation of ERK1/2Increase in p-ERK/Total ERK ratioInhibition of Ang II response

Conclusion and Forward Look

This comprehensive set of protocols provides a robust framework for the in-vitro characterization of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine. By systematically determining its binding affinity, functional activity, and impact on downstream signaling at both AT1 and AT2 receptors, researchers can build a detailed pharmacological profile of the compound. The data generated will be crucial for guiding further drug development efforts, including lead optimization and subsequent in-vivo efficacy studies.

References

  • Signal transduction of the AT2 receptor and related pathways. (n.d.). ResearchGate.
  • Understanding Angiotensin II Type 1 Receptor Signaling in Vascular Pathophysiology. (2018). Hypertension.
  • AT1 receptor signaling pathways in the cardiovascular system. (2017). PubMed Central.
  • AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS. (n.d.). PubMed Central.
  • AT1 receptor signaling pathways in the cardiovascular system. (2017). PubMed.
  • Overview of the different signaling pathways following AT1 receptor activation. (2024). ResearchGate.
  • Pleiotropic AT1 Receptor Signaling Pathways Mediating Physiological and Pathogenic Actions of Angiotensin II. (2010). Molecular Endocrinology.
  • Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications. (n.d.). PubMed Central.
  • IP1 assay for GPCR activation measurements. (n.d.). BMG LABTECH.
  • Testing novel Angiotensin II receptor compounds to evaluate their vascular effects in vitro. (2020). Diva-portal.org.
  • AT2 Receptor Signaling and Sympathetic Regulation. (2010). PubMed Central.
  • HTRF IP-One Gq Detection Kit, 1,000 Assay Points. (n.d.). Revvity.
  • Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. (n.d.). National Institutes of Health.
  • IP3/IP1 Assay. (n.d.). Creative Bioarray.
  • Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology. (n.d.). PubMed Central.
  • IP-One. (n.d.). Revvity.
  • Development of an automated, high-throughput assay to detect angiotensin AT2-receptor agonistic compounds by nitric oxide measurements in vitro. (2023). PubMed.
  • Radioligand binding assays: application of [(125)I]angiotensin II receptor binding. (n.d.). PubMed.
  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (n.d.). Bio-protocol.
  • Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors. (2016). PubMed Central.
  • Calcium mobilization by angiotensin II and neurotransmitter receptors expressed in Xenopus laevis oocytes. (n.d.). PubMed.
  • Testing novel Angiotensin II receptor compounds to evaluate their vascular effects in vitro. (2020). Uppsala University Publications.
  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • Participation of Gαi-Adenylate Cyclase and ERK1/2 in Mas Receptor Signaling Pathways. (n.d.). Frontiers.
  • Calcium and Chloride Channel Activation by Angiotensin II-AT1 Receptors in Preglomerular Vascular Smooth Muscle Cells. (n.d.). PubMed Central.
  • Functional antagonism of different G protein-coupled receptor kinases for Я-arrestin-mediated angiotensin II receptor signaling. (n.d.). PNAS.
  • Angiotensin II stimulates extracellular signal-regulated kinase activity in intact pressurized rat mesenteric resistance arteries. (n.d.). PubMed.
  • Radioligand Binding Assay. (n.d.). Gifford Bioscience.
  • AT1A-R–mediated ERK phosphorylation after Ang II or SII stimulation. (n.d.). ResearchGate.
  • Discovery of a series of imidazo[4,5-b]pyridines with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. (2011). Journal of Medicinal Chemistry.
  • Discovery of a Series of imidazo[4,5-b]pyridines With Dual Activity at Angiotensin II Type 1 Receptor and Peroxisome Proliferator-Activated receptor-γ. (2011). PubMed.
  • Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. (2022). Frontiers.
  • Discovery of a Series of Imidazo[4,5- b ]pyridines with Dual Activity at Angiotensin II Type 1 Receptor and Peroxisome Proliferator-Activated Receptor-γ. (2011). ResearchGate.
  • Synthesis, molecular docking, and in vitro activity of a novel angiotensin-converting enzyme 2 inhibitor, LMS1007: a potential molecule in Covid-19 and cancer treatments. (2025). RSC Publishing.
  • Radiolabeled receptor binding assay. A, Binding of 125 I-Sar, 1 Ile 8... (n.d.). ResearchGate.
  • In Vitro Characterization of a Tissue Renin-Angiotensin System in Human Nucleus Pulposus Cells. (n.d.). PubMed Central.
  • Intracellular ANG II induces cytosolic Ca2+ mobilization by stimulating intracellular AT1 receptors in proximal tubule cells. (n.d.). PubMed Central.
  • Angiotensin II Binding to Angiotensin I–Converting Enzyme Triggers Calcium Signaling. (2011). Hypertension.
  • Potent, orally active imidazo[4,5-b]pyridine-based angiotensin II receptor antagonists. (1991). Journal of Medicinal Chemistry.
  • The angiotensin II type 2 receptor antagonists, PD123,319... (2014). PubMed Central.

Sources

Method

Application Notes and Protocols for the Large-Scale Synthesis of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine for Preclinical Studies

Introduction 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine is a heterocyclic aromatic compound of significant interest in preclinical drug development. Its structural resemblance to endogenous purines allows it to interact with...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,7-Dimethyl-1H-imidazo[4,5-b]pyridine is a heterocyclic aromatic compound of significant interest in preclinical drug development. Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets, and derivatives of the imidazo[4,5-b]pyridine scaffold have shown promise as kinase inhibitors for the treatment of cancers and other diseases. The progression of this and similar candidates from discovery to preclinical trials necessitates a robust, scalable, and well-characterized synthetic process that adheres to stringent quality standards.

This document provides a comprehensive guide for the large-scale synthesis of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine, suitable for generating the quantities and quality of material required for preclinical evaluation. The presented methodology is designed for scalability and incorporates in-process controls and analytical validation to ensure the production of a highly pure active pharmaceutical ingredient (API).

Synthetic Strategy: A Three-Step Approach

The synthesis of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine is accomplished through a robust and scalable three-step sequence starting from the readily available 2-amino-4,6-dimethylpyridine. This strategy was chosen for its use of cost-effective starting materials and reagents, and for the straightforward nature of the transformations, which are amenable to large-scale production.

The overall synthetic workflow is depicted below:

Synthetic_Workflow A 2-Amino-4,6-dimethylpyridine B Nitration A->B H₂SO₄, HNO₃ C 2-Amino-3-nitro-4,6-dimethylpyridine B->C D Reduction C->D Fe, HCl E 2,3-Diamino-4,6-dimethylpyridine D->E F Cyclization E->F Formic Acid G 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine F->G

Application

Application Notes and Protocols for the Identification of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine Metabolites

Introduction The characterization of a drug candidate's metabolic fate is a cornerstone of modern drug development. A thorough understanding of how a compound is transformed within a biological system is critical for ass...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The characterization of a drug candidate's metabolic fate is a cornerstone of modern drug development. A thorough understanding of how a compound is transformed within a biological system is critical for assessing its efficacy, pharmacokinetic profile, and potential for toxicity. This guide provides a comprehensive framework and detailed protocols for the identification and structural elucidation of metabolites derived from 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine, a heterocyclic scaffold of interest in pharmaceutical research.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the underlying principles and strategic considerations that inform a robust metabolite identification workflow. Adherence to these principles is crucial for generating reliable data that can withstand scientific and regulatory scrutiny. Early and accurate metabolite profiling can prevent costly delays in later stages of drug development.[1]

Predicted Metabolic Pathways of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine

The metabolic landscape of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine is likely to be dominated by oxidative transformations mediated by cytochrome P450 (CYP) enzymes, followed by conjugative reactions. Given the structure, the primary sites for metabolism are predicted to be the methyl groups and the aromatic rings.

Phase I Metabolism (Functionalization):

  • Oxidation: The most probable initial metabolic steps involve the oxidation of the methyl groups to form hydroxymethyl and subsequently carboxylic acid derivatives. Aromatic hydroxylation on the pyridine or imidazole ring is also a likely pathway.[2]

  • N-Oxidation: The nitrogen atoms within the imidazopyridine core are also susceptible to oxidation.

Phase II Metabolism (Conjugation):

  • Glucuronidation: Hydroxylated metabolites are prime candidates for conjugation with glucuronic acid, a common pathway to increase water solubility and facilitate excretion.

  • Sulfation: Sulfation is another potential conjugation pathway for hydroxylated metabolites.

The following diagram illustrates the predicted primary metabolic pathways.

Metabolic Pathway of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 5,7-Dimethyl-1H- imidazo[4,5-b]pyridine Met_Ox1 Hydroxylation (Methyl Group) Parent->Met_Ox1 Oxidation Met_Ox2 Aromatic Hydroxylation Parent->Met_Ox2 Oxidation Met_Ox3 N-Oxidation Parent->Met_Ox3 Oxidation Met_Conj1 Glucuronide Conjugate Met_Ox1->Met_Conj1 UGTs Met_Conj2 Sulfate Conjugate Met_Ox1->Met_Conj2 SULTs Met_Ox2->Met_Conj1 Met_Ox2->Met_Conj2

Caption: Predicted Phase I and Phase II metabolic pathways of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine.

Experimental Workflow for Metabolite Identification

A systematic approach is essential for the successful identification of drug metabolites. The workflow outlined below integrates in vitro and in vivo methodologies with state-of-the-art analytical techniques. This multi-pronged strategy ensures a comprehensive understanding of the metabolic profile.

Metabolite Identification Workflow cluster_incubation Metabolite Generation cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Interpretation invitro In Vitro Incubation (Microsomes, Hepatocytes) extraction Extraction (PPT, LLE, SPE) invitro->extraction invivo In Vivo Studies (Animal Models) invivo->extraction lcms LC-MS/MS Analysis (High-Resolution MS) extraction->lcms nmr NMR Spectroscopy (Structure Elucidation) lcms->nmr For purified metabolites data_proc Data Processing & Metabolite Profiling lcms->data_proc struct_elucid Structure Elucidation & Confirmation nmr->struct_elucid data_proc->struct_elucid

Caption: A comprehensive workflow for the identification of drug metabolites.

Detailed Protocols

Part 1: In Vitro Metabolite Generation

In vitro systems provide a rapid and controlled environment to generate metabolites and compare metabolic profiles across species, including humans.[3]

Protocol 1: Incubation with Liver Microsomes

This protocol is designed to primarily investigate Phase I metabolism.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine in a suitable organic solvent (e.g., DMSO, Methanol).

    • Thaw pooled liver microsomes (human, rat, mouse) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM NADPH solution in buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, microsomes (final concentration 0.5-1.0 mg/mL), and the test compound (final concentration 1-10 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH solution.

    • Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

    • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.

  • Sample Processing:

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., 50:50 water:acetonitrile).

Part 2: Sample Preparation from Biological Matrices

Effective sample preparation is crucial for removing interferences and concentrating metabolites.[4][5]

Protocol 2: Protein Precipitation (PPT) from Plasma

  • Sample Collection: Collect plasma samples from in vivo studies.

  • Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and then centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in a mobile phase-compatible solvent.

Protocol 3: Solid-Phase Extraction (SPE) from Urine

SPE is a more selective method for sample clean-up compared to PPT.[6]

  • Sample Pre-treatment: Centrifuge urine samples to remove particulate matter. If necessary, perform enzymatic hydrolysis to cleave glucuronide conjugates.[5]

  • Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., C18 and strong cation exchange) with methanol followed by water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and polar interferences.

  • Elution: Elute the analytes with a suitable solvent, such as 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute for LC-MS analysis.

Part 3: LC-MS/MS Analysis

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is the cornerstone of modern metabolite identification.[7]

Protocol 4: UPLC-QTOF MS Analysis

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient from 5% to 95% B over 15-20 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to ensure comprehensive detection of metabolites.

    • Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect both full scan MS and MS/MS data.[8]

    • Mass Range: m/z 100-1000.

    • Collision Energy: Ramped collision energy to generate informative fragment spectra.

Data Analysis and Structure Elucidation

The interpretation of LC-MS/MS data is a multi-step process that combines automated software tools with expert scientific judgment.

  • Metabolite Prediction and Searching: Utilize software to predict potential metabolites based on common biotransformations. Search the acquired data for the corresponding exact masses.

  • Data Mining: Compare data from control and incubated/dosed samples to identify drug-related components. Look for characteristic isotopic patterns if the parent drug contains elements like chlorine or bromine.

  • MS/MS Spectral Interpretation: The fragmentation pattern of a metabolite is often related to that of the parent drug. Common neutral losses or product ions can provide clues about the site of metabolism.[9]

Table 1: Common Metabolic Biotransformations and Corresponding Mass Shifts

BiotransformationMass Shift (Da)
Hydroxylation+15.9949
Dehydrogenation-2.0156
Carboxylation+43.9898
N-Oxidation+15.9949
Glucuronidation+176.0321
Sulfation+79.9568
Part 4: Definitive Structure Elucidation by NMR

While LC-MS/MS provides tentative identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.[10][11] This requires isolation of the metabolite in sufficient quantity and purity.

Protocol 5: NMR Analysis of Purified Metabolites

  • Isolation: Purify the metabolite of interest from a scaled-up in vitro incubation or in vivo sample using preparative HPLC.

  • Sample Preparation: Dissolve the purified metabolite (typically >50 µg) in a suitable deuterated solvent (e.g., MeOD, DMSO-d6).

  • NMR Experiments: Acquire a suite of 1D and 2D NMR spectra:

    • ¹H NMR

    • ¹³C NMR

    • COSY (Correlation Spectroscopy)

    • HSQC (Heteronuclear Single Quantum Coherence)

    • HMBC (Heteronuclear Multiple Bond Correlation)

  • Structure Determination: Analyze the NMR data to determine the precise location of the metabolic modification. For example, the disappearance of a methyl singlet in the ¹H NMR spectrum and the appearance of a methylene group signal, coupled with HMBC correlations, can confirm hydroxylation of a methyl group.[12]

Trustworthiness and Regulatory Considerations

The protocols described herein are designed to generate high-quality, reproducible data. It is imperative to adhere to regulatory guidance on the safety testing of drug metabolites.[3][13][14][15] Metabolites that are found only in humans or at disproportionately higher levels in humans compared to preclinical safety species require further safety assessment.[1]

Conclusion

The identification of metabolites of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine is a critical step in its development as a potential therapeutic agent. The integrated workflow and detailed protocols presented in this application note provide a robust framework for researchers to comprehensively characterize the metabolic fate of this compound. By combining advanced analytical techniques with sound scientific principles, drug development professionals can make informed decisions and advance promising candidates with greater confidence.

References

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

  • RAPS. (2016). FDA Revises Guidance on Safety Testing of Drug Metabolites. [Link]

  • Hypha Discovery. Structure Elucidation and NMR. [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. [Link]

  • Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. In D. Zhang, M. Zhu, & W. G. Humphreys (Eds.), Drug Metabolism in Drug Design and Development. John Wiley & Sons, Inc.
  • Maddry, J. A., et al. (2015). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Infectious Diseases, 1(4), 157-165. [Link]

  • Gray, N., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst, 145(16), 5434-5449. [Link]

  • Federal Register. (2008). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. [Link]

  • Knize, M. G., & Felton, J. S. (1995). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
  • Puzzuoli, J. R., & Tantillo, D. J. (2020). Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls. Accounts of Chemical Research, 53(8), 1541-1553.
  • Wishart, D. S. (2011). Introduction to NMR and Its Application in Metabolite Structure Determination. Methods in Molecular Biology, 708, 3-23.
  • David, F., et al. (2021). Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms. Metabolites, 11(7), 438. [Link]

  • Biotage. Bioanalytical sample preparation. [Link]

  • Ray, A., & Bency, G. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC North America, 39(8), 384-390.
  • Gerstel, Inc. (2011).
  • Gee, B. A. (2022). NMR Spectroscopy and Databases for the Identification of Metabolites. Technology Networks. [Link]

  • Jhu, S.-C., et al. (2019). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 27(2), 525-534. [Link]

  • Turesky, R. J. (2011). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies.
  • Wang, T., et al. (2015). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters, 6(12), 1165-1170. [Link]

  • Wallace, E. M., et al. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 1(4), 158-162.
  • Tölgyesi, A. (2012). Analysis of heterocyclic aromatic amines. TrAC Trends in Analytical Chemistry, 31, 95-110.
  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(4), 629-651. [Link]

  • Waskiewicz, A., et al. (2023). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. Molecules, 28(14), 5395. [Link]

  • Coglan, M. (2017). A Quick Introduction to Graphviz. [Link]

  • YouTube. (2023). Graphviz workflow 1. [Link]

  • El-Sayed, M. A., et al. (2013). The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives. European Journal of Pharmacology, 715(1-3), 212-218.
  • Graphviz. Graphviz - Graph Visualization Software. [Link]

  • YouTube. (2021). Graphviz tutorial. [Link]

  • Sketchviz. Graphviz Examples and Tutorial. [Link]

  • Shimadzu. (2022). Qualitative Analysis of Drug Metabolites Using LCMS-9050.
  • Al-Tel, T. H. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3334. [Link]

  • Zhou, J., & Yin, Y. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics.
  • Patel, K., et al. (2017). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research & Allied Sciences, 6(1), 1-10.
  • Maurer, H. H. (2005). In vivo metabolite detection and identification in drug discovery via LC-MS/MS with data-dependent scanning and post-acquisition data mining. Analytical and Bioanalytical Chemistry, 381(1), 2-3.
  • Shimadzu. LC/MS/MS Method Package for Primary Metabolites. [Link]

  • Brandhuber, B. J., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(4-(1,2-Dimethyl-1H-imidazol-5-yl)-2-methoxyphenyl)-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine. Journal of Medicinal Chemistry, 61(18), 8179-8193.
  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][3][13]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589.

Sources

Method

Application Notes and Protocols for the Development of Novel Analogs from the 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine Scaffold

Introduction: The 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine Scaffold as a Privileged Structure in Drug Discovery The 1H-imidazo[4,5-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, primarily du...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine Scaffold as a Privileged Structure in Drug Discovery

The 1H-imidazo[4,5-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, primarily due to its structural resemblance to endogenous purines. This mimicry allows derivatives to effectively interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and various enzymes. The strategic placement of nitrogen atoms in the fused ring system facilitates crucial hydrogen bonding interactions within protein active sites, making it a "privileged scaffold" for the design of potent and selective modulators of cellular signaling pathways.[1][2]

The introduction of methyl groups at the 5- and 7-positions of the pyridine ring offers a nuanced approach to analog design. These substituents can enhance binding affinity through favorable van der Waals interactions, improve metabolic stability by blocking potential sites of oxidation, and favorably modulate the physicochemical properties, such as solubility and lipophilicity, of the resulting compounds. This strategic methylation can, therefore, lead to analogs with improved pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the synthesis, functionalization, and biological evaluation of novel analogs derived from the 5,7-dimethyl-1H-imidazo[4,5-b]pyridine scaffold, with a particular focus on their potential as kinase inhibitors.

I. Synthesis of the 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine Core and its Analogs

The cornerstone of developing a diverse library of analogs is a robust and flexible synthetic strategy. The primary approach for constructing the 5,7-dimethyl-1H-imidazo[4,5-b]pyridine core involves the cyclocondensation of the key intermediate, 4,6-dimethylpyridine-2,3-diamine , with various aldehydes or carboxylic acid derivatives. This method allows for the facile introduction of a wide range of substituents at the 2-position of the imidazo[4,5-b]pyridine system, which is a critical vector for exploring structure-activity relationships (SAR).

Protocol 1: Synthesis of the Key Intermediate: 4,6-Dimethylpyridine-2,3-diamine

The synthesis of 4,6-dimethylpyridine-2,3-diamine is a crucial first step. While various methods exist for the synthesis of substituted diaminopyridines, a reliable approach involves the reduction of a corresponding nitro-amino pyridine. An adaptable procedure is outlined below, based on established methodologies for related structures.[1]

Step 1: Nitration of 2-amino-4,6-dimethylpyridine

  • To a solution of 2-amino-4,6-dimethylpyridine in concentrated sulfuric acid, cooled to 0 °C, add fuming nitric acid dropwise while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-amino-4,6-dimethyl-3-nitropyridine.

Step 2: Reduction of the Nitro Group

  • Suspend 2-amino-4,6-dimethyl-3-nitropyridine in ethanol.

  • Add a reducing agent, such as tin(II) chloride dihydrate or palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • If using SnCl₂·2H₂O, heat the mixture to reflux for 4-6 hours. If using catalytic hydrogenation, stir the mixture under a balloon of hydrogen at room temperature until the reaction is complete (monitored by TLC).

  • After completion, cool the reaction mixture and filter off the catalyst (if using Pd/C).

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with a concentrated sodium hydroxide solution.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4,6-dimethylpyridine-2,3-diamine .

Protocol 2: Synthesis of 2-Substituted-5,7-dimethyl-1H-imidazo[4,5-b]pyridines

This protocol describes the condensation of 4,6-dimethylpyridine-2,3-diamine with an aldehyde to form the desired imidazo[4,5-b]pyridine core. This is a widely used and versatile method.[1][3]

  • Dissolve 4,6-dimethylpyridine-2,3-diamine (1 equivalent) and a selected aromatic or aliphatic aldehyde (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.

  • Add an oxidizing agent, for example, sodium metabisulfite or simply expose the reaction to air, which can facilitate the oxidative cyclization.

  • Heat the reaction mixture to reflux for 6-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired 2-substituted-5,7-dimethyl-1H-imidazo[4,5-b]pyridine .

II. Purification and Characterization of Novel Analogs

Rigorous purification and unambiguous characterization are paramount to ensure the integrity of the synthesized compounds and the reliability of subsequent biological data.

Purification Workflow

A typical purification workflow for the synthesized analogs is as follows:

Caption: General purification workflow for imidazo[4,5-b]pyridine analogs.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Characteristic signals for the 5,7-dimethyl-1H-imidazo[4,5-b]pyridine scaffold are expected in the aromatic region for the pyridine and imidazole protons, and in the aliphatic region for the methyl groups. The chemical shifts will be influenced by the nature of the substituent at the 2-position.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule.

Table 1: Representative NMR Data for the Imidazo[4,5-b]pyridine Scaffold

PositionRepresentative ¹H Chemical Shift (ppm)Representative ¹³C Chemical Shift (ppm)
H-2Dependent on substituent~150-155
H-6~7.0-8.0~115-125
5-CH₃~2.3-2.6~15-20
7-CH₃~2.3-2.6~15-20
Imidazole NH~12.0-13.0 (broad)-

Note: These are approximate ranges and will vary based on the solvent and substituents.[3][4]

2. Mass Spectrometry (MS):

  • Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition of the synthesized analog. Electrospray ionization (ESI) is a commonly used technique for these compounds. The observed mass should be within 5 ppm of the calculated exact mass.

3. High-Performance Liquid Chromatography (HPLC):

  • Assess the purity of the final compound using reverse-phase HPLC. A typical mobile phase consists of a gradient of acetonitrile in water with 0.1% trifluoroacetic acid or formic acid. The purity should ideally be ≥95% for use in biological assays.

III. Biological Evaluation: Kinase Inhibition Assays

The 1H-imidazo[4,5-b]pyridine scaffold is a well-established framework for the development of potent kinase inhibitors.[5][6][7][8] Analogs of 5,7-dimethyl-1H-imidazo[4,5-b]pyridine can be screened against a panel of kinases to determine their inhibitory activity and selectivity. Aurora kinases and FMS-like tyrosine kinase 3 (FLT3) are particularly relevant targets for this class of compounds.[3][8]

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for assessing the inhibitory activity of the synthesized analogs against a specific kinase, such as Aurora A or FLT3, using a commercially available luminescence-based assay kit (e.g., ADP-Glo™). This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.[4][5][9][10][11][12][13]

Materials:

  • Recombinant active kinase (e.g., Aurora A, FLT3)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Adenosine triphosphate (ATP)

  • Synthesized 5,7-dimethyl-1H-imidazo[4,5-b]pyridine analogs

  • Kinase assay buffer (typically containing Tris-HCl, MgCl₂, BSA, and DTT)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Experimental Workflow:

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Create a serial dilution series of each compound in DMSO.

  • Assay Plate Preparation: To the wells of a 384-well plate, add a small volume (e.g., 1 µL) of the diluted compounds or DMSO for the control wells.

  • Kinase Reaction:

    • Add the recombinant kinase, diluted in kinase assay buffer, to each well.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP (at a concentration near its Km for the specific kinase) in kinase assay buffer.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescence assay kit. Incubate as per the manufacturer's instructions (e.g., 40 minutes).

    • Add the detection reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes).

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Table 2: Example Data Presentation for Kinase Inhibition

Compound IDR-group at C2Aurora A IC₅₀ (µM)FLT3 IC₅₀ (µM)
Analog 1Phenyl0.51.2
Analog 24-Chlorophenyl0.20.8
Analog 34-Methoxyphenyl1.53.4
Staurosporine-0.010.005

IV. Structure-Activity Relationship (SAR) and Future Directions

The data generated from the biological evaluation of a library of 2-substituted-5,7-dimethyl-1H-imidazo[4,5-b]pyridines will provide valuable insights into the structure-activity relationship.

Key Considerations for SAR Analysis:

  • Electronic Effects: Compare the activity of analogs with electron-donating and electron-withdrawing groups on the 2-aryl substituent.

  • Steric Effects: Evaluate the impact of bulky versus smaller substituents at the 2-position.

  • Hydrogen Bonding: Introduce functional groups capable of acting as hydrogen bond donors or acceptors to probe potential interactions with the kinase active site.

SAR_Logic Scaffold 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine Core Position2 Functionalization at C2 Scaffold->Position2 Primary site for diversification SAR Structure-Activity Relationship Analysis Position2->SAR Generates data on how substituents affect activity Optimization Lead Optimization SAR->Optimization Guides rational design of next-generation analogs Potency Improved Potency Optimization->Potency Selectivity Enhanced Selectivity Optimization->Selectivity PK Favorable PK Properties Optimization->PK

Sources

Application

Application Notes and Protocols: A Framework for Assessing the Anti-inflammatory Properties of Imidazo[4,5-b]pyridines

Introduction Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens and cellular damage. While acute inflammation is a protective and restorati...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens and cellular damage. While acute inflammation is a protective and restorative mechanism, its dysregulation can lead to chronic inflammatory states that underpin a multitude of diseases, including rheumatoid arthritis, cardiovascular disease, and neurodegenerative disorders.[1][2] Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, are central to the inflammatory response, regulating the expression of a wide array of pro-inflammatory mediators.[3][4][5][6][7] Consequently, these pathways represent prime targets for the development of novel anti-inflammatory therapeutics.

The imidazo[4,5-b]pyridine scaffold, a structural analog of naturally occurring purines, has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[8][9][10][11][12] Certain derivatives have shown promise by inhibiting key inflammatory mediators and enzymes.[8][9] This has spurred further investigation into their potential as a new class of anti-inflammatory agents.[11][13]

This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically assess the anti-inflammatory properties of novel imidazo[4,5-b]pyridine derivatives in vitro. The protocols herein are designed to be robust and self-validating, providing a clear rationale for each experimental step. We will focus on a widely accepted cell-based model of inflammation: lipopolysaccharide (LPS)-stimulated macrophages. This model allows for the quantitative assessment of a compound's ability to modulate key inflammatory markers, including nitric oxide (NO) and the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Core Mechanistic Pathways in Inflammation

A foundational understanding of the signaling cascades that drive inflammation is critical for interpreting experimental data. The protocols described are designed to probe the modulation of the NF-κB and MAPK pathways, which are pivotal in the inflammatory response.

NF-κB Signaling Pathway

The NF-κB family of transcription factors are master regulators of inflammation.[5][6] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS binding to Toll-like receptors (TLRs), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[4][5] IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent proteasomal degradation. This liberates NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[14]

MAPK Signaling Pathway

The MAPK pathways are a set of conserved kinase cascades that convert extracellular stimuli into a wide range of cellular responses, including inflammation.[15][16] In mammals, the three major MAPK subfamilies involved in inflammation are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[15] Similar to the NF-κB pathway, activation of MAPKs by stimuli like LPS leads to the phosphorylation and activation of downstream transcription factors (e.g., AP-1), which in turn promote the expression of inflammatory genes.[16] There is significant crosstalk between the MAPK and NF-κB pathways, forming a complex regulatory network.[16]

Below is a diagram illustrating the general workflow for assessing the anti-inflammatory potential of test compounds.

G cluster_0 In Vitro Screening Workflow cluster_1 Endpoint Assays cluster_2 Data Analysis & Interpretation Compound Library Compound Library Compound Treatment Treat with Imidazo[4,5-b]pyridines Compound Library->Compound Treatment Cell Culture Macrophage Cell Line (e.g., RAW 264.7, THP-1) Inflammatory Stimulus LPS Stimulation Cell Culture->Inflammatory Stimulus Inflammatory Stimulus->Compound Treatment Data Collection Collect Supernatants & Cell Lysates Compound Treatment->Data Collection NO Assay Nitric Oxide (NO) Measurement (Griess Assay) Data Collection->NO Assay Cytokine Assays Cytokine Quantification (ELISA for TNF-α, IL-6) Data Collection->Cytokine Assays Viability Assay Cell Viability/Toxicity (e.g., MTT, LDH) Data Collection->Viability Assay Analysis Calculate IC50 Values Statistical Analysis NO Assay->Analysis Cytokine Assays->Analysis Viability Assay->Analysis Interpretation Assess Anti-inflammatory Potency & Efficacy Analysis->Interpretation

Caption: General experimental workflow for in vitro anti-inflammatory screening.

Materials and Reagents

Consistent and high-quality reagents are paramount for reproducible results. The following table lists the key materials required for the described protocols.

Reagent/MaterialRecommended SupplierCatalog NumberNotes
Macrophage Cell Line (e.g., RAW 264.7)ATCCTIB-71Ensure cells are from a reliable source and low passage number.
Dulbecco's Modified Eagle Medium (DMEM)Thermo Fisher Scientific11965092High glucose formulation.
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079Heat-inactivated, low endotoxin.
Penicillin-StreptomycinThermo Fisher Scientific15140122Use at 1% v/v.
Lipopolysaccharide (LPS) from E. coli O111:B4Sigma-AldrichL4391Prepare a stock solution of 1 mg/mL in sterile PBS.
Griess Reagent KitSigma-AldrichG2930 or MAK367For nitric oxide quantification.[17]
Human TNF-α ELISA KitThermo Fisher Scientific or R&D SystemsKHC3011 or DTA00DChoose a high-sensitivity kit.[18]
Human IL-6 ELISA KitThermo Fisher Scientific or R&D SystemsKHC0061 or D6050Choose a high-sensitivity kit.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]Sigma-AldrichM5655For cell viability assessment.
DexamethasoneSigma-AldrichD4902Positive control for anti-inflammatory activity.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance of Macrophage Cell Line

Rationale: Establishing and maintaining a healthy, consistent cell culture is the foundation of any reliable cell-based assay. Macrophage cell lines like RAW 264.7 (murine) or THP-1 (human monocytic, requires differentiation) are widely used for studying inflammation because they robustly respond to LPS by producing key inflammatory mediators.[19][20][21]

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[22]

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells every 2-3 days, or when they reach 80-90% confluency. Do not allow cells to become over-confluent as this can alter their responsiveness.

  • To passage, gently scrape the cells, as they are adherent. Avoid using trypsin, which can damage cell surface receptors.

  • Regularly check for mycoplasma contamination.

Protocol 2: Assessment of Compound Cytotoxicity

Rationale: It is crucial to distinguish between a true anti-inflammatory effect and a reduction in inflammatory markers due to cell death. Therefore, the cytotoxicity of the imidazo[4,5-b]pyridine derivatives must be determined at the concentrations to be tested. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • The next day, remove the medium and replace it with fresh medium containing various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate for 24 hours (this should match the duration of the inflammation assay).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control. Select non-toxic concentrations for subsequent anti-inflammatory assays.

Protocol 3: LPS-Induced Inflammation and Compound Treatment

Rationale: This protocol establishes the inflammatory model. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through TLR4, initiating the NF-κB and MAPK signaling cascades and leading to the production of NO, TNF-α, and IL-6.[22][23]

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well. Allow cells to adhere overnight.

  • Pre-treat the cells for 1-2 hours with various non-toxic concentrations of the imidazo[4,5-b]pyridine derivatives or Dexamethasone (positive control, e.g., 10 µM).

  • Stimulate the cells with LPS at a final concentration of 1 µg/mL. Include control wells: untreated cells (negative control) and cells treated with LPS only (positive inflammatory control).

  • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • After incubation, carefully collect the cell culture supernatants for NO and cytokine analysis. Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove any detached cells and debris. Store at -80°C until analysis.

The following diagram illustrates the core signaling pathways targeted in this assay.

G cluster_pathways Macrophage Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPKKK MAPKKK TLR4->MAPKKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates MAPK->Nucleus translocates Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes Transcription

Caption: Key LPS-induced inflammatory signaling pathways.

Protocol 4: Quantification of Nitric Oxide (NO) Production

Rationale: During inflammation, iNOS expression is upregulated in macrophages, leading to a sustained and high-level production of NO. NO is a key inflammatory mediator. The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solution.[24][25]

Procedure:

  • Use the collected cell culture supernatants from Protocol 3.

  • Follow the instructions provided with the commercial Griess Reagent kit.[17] Typically, this involves: a. Pipetting 50 µL of each supernatant into a 96-well plate in triplicate. b. Adding 50 µL of sulfanilamide solution (Griess Reagent I) to each well and incubating for 5-10 minutes at room temperature, protected from light. c. Adding 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent II) to each well and incubating for another 5-10 minutes at room temperature, protected from light.[25]

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration in each sample by comparing the absorbance values to a sodium nitrite standard curve prepared in the same culture medium.

Protocol 5: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6)

Rationale: TNF-α and IL-6 are hallmark pro-inflammatory cytokines produced by activated macrophages.[18] Their quantification provides a direct measure of the inflammatory response. The enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive technique for measuring the concentration of these cytokines in the culture supernatant.[18][19]

Procedure:

  • Use the collected cell culture supernatants from Protocol 3.

  • Use commercial ELISA kits for TNF-α and IL-6, and follow the manufacturer's protocol precisely.[26][27] A general sandwich ELISA workflow is as follows: a. Standards and samples are added to a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest. b. The plate is washed, and a biotinylated detection antibody is added.[18] c. After another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added.[18] d. A final wash is performed, followed by the addition of a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change. e. The reaction is stopped, and the absorbance is read at the appropriate wavelength (typically 450 nm).[28]

  • Calculate the concentration of TNF-α and IL-6 in each sample by interpolating from the standard curve generated with recombinant cytokines provided in the kit.[28][29]

Data Presentation and Interpretation

Data should be presented as the mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments. Statistical significance can be determined using an appropriate test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's).

The inhibitory effect of the compounds should be expressed as the concentration that causes 50% inhibition (IC₅₀).

Example Data Tables

Table 1: Effect of Imidazo[4,5-b]pyridine Derivative (Compound X) on NO Production in LPS-Stimulated RAW 264.7 Cells.

TreatmentConcentration (µM)Nitrite (µM)% Inhibition of NO Production
Control (Unstimulated)-1.2 ± 0.3-
LPS (1 µg/mL)-25.8 ± 2.10%
LPS + Compound X119.5 ± 1.825.6%
LPS + Compound X513.1 ± 1.5 49.2%
LPS + Compound X107.4 ± 0.971.3%
LPS + Dexamethasone105.2 ± 0.6**79.8%
p < 0.05, **p < 0.01 compared to LPS alone. Data are mean ± SD.

Table 2: Effect of Compound X on TNF-α and IL-6 Secretion.

TreatmentConcentration (µM)TNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
Control (Unstimulated)-45 ± 8-28 ± 5-
LPS (1 µg/mL)-3520 ± 2500%5890 ± 4100%
LPS + Compound X12850 ± 21019.0%4750 ± 35019.4%
LPS + Compound X51890 ± 160 46.3%3120 ± 28047.0%
LPS + Compound X10980 ± 95 72.2%1540 ± 15073.8%
LPS + Dexamethasone10750 ± 70 78.7%1120 ± 11081.0%
*p < 0.05, **p < 0.01 compared to LPS alone. Data are mean ± SD.

Conclusion

This application note provides a validated, step-by-step framework for the initial in vitro assessment of the anti-inflammatory properties of novel imidazo[4,5-b]pyridine derivatives. By employing a standardized LPS-induced macrophage inflammation model and quantifying key downstream mediators (NO, TNF-α, and IL-6), researchers can obtain robust and reproducible data on the potency and efficacy of their compounds. This systematic approach, which includes essential cytotoxicity testing, ensures the scientific integrity of the findings and provides a solid foundation for further mechanistic studies and preclinical development. Compounds demonstrating significant activity in these assays can be advanced to more complex studies, such as Western blot analysis of NF-κB and MAPK pathway proteins, to elucidate their precise mechanism of action.

References

  • Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC - PubMed Central. [Link]

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie Website. [Link]

  • Khan, N. M., & Pugazhendhi, A. (2018). Mitogen-activated Protein Kinases in Inflammation. KoreaMed Synapse. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]

  • Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]

  • Huang, P., Han, J., & Hui, L. (2010). MAPK signaling in inflammation-associated cancer development. Protein & Cell. [Link]

  • Dignam, J. D. (2016). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. PMC. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. PubMed. [Link]

  • Bio-protocol. (2017). Nitric Oxide Assay. Bio-protocol. [Link]

  • Gloc, M., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]

  • Bartosh, T. J., & Ylostalo, J. H. (2014). Macrophage Inflammatory Assay. PMC - NIH. [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]

  • Kumar, S., et al. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PMC - NIH. [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [Link]

  • Lab Reporter. (2024). Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts. Lab Reporter. [Link]

  • Protocol Griess Test. (2019). protocols.io. [Link]

  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany. [Link]

  • Li, H., et al. (2023). Discovery of 1 H-Imidazo[4,5- b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. PubMed. [Link]

  • Kumar, S., et al. (2017). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PubMed. [Link]

  • Peiris, D. S. H. S., et al. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • Mahabusarakam, W., et al. (2021). Validation of an HPLC method for quantification of anti-inflammatory markers in an ethanolic extract of Sahastara and its anti-inflammatory activity in vitro. NIH. [Link]

  • Horii, Y., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC. [Link]

  • Koganti, R., et al. (2022). In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. NIH. [Link]

  • Verma, P., et al. (2023). Standard Curve for TNF-α and IL-6 ELISA assay. (A) A representative... ResearchGate. [Link]

  • IBL International. (n.d.). TNF-α (free) ELISA. IBL International. [Link]

  • Boček, I., Hranjec, M., & Vianello, R. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • Lowell, C. A., et al. (1996). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. PMC - NIH. [Link]

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. [Link]

  • Smirnova, L., et al. (2020). Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. Pharmacia. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine

Welcome to the technical support center for the synthesis of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, providing in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction yield and purity.

I. Foundational Synthetic Strategies: An Overview

The synthesis of the imidazo[4,5-b]pyridine core, a privileged scaffold in medicinal chemistry due to its structural similarity to purines, can be approached through several reliable methods.[1][2] The most prevalent strategies for constructing this bicyclic heterocycle involve the cyclocondensation of a substituted diaminopyridine with a one-carbon electrophile.

For our target molecule, 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine, the key starting material is 4,6-dimethylpyridine-2,3-diamine . The primary synthetic routes involve its reaction with either a carboxylic acid (or its derivative) or an aldehyde followed by an oxidative cyclization.

Below is a diagram illustrating the two main synthetic pathways.

Synthesis_Pathways cluster_0 Starting Material cluster_1 Pathway A: Carboxylic Acid Condensation cluster_2 Pathway B: Aldehyde Condensation & Oxidation StartingMaterial 4,6-Dimethylpyridine-2,3-diamine CarboxylicAcid Carboxylic Acid (e.g., Formic Acid) StartingMaterial->CarboxylicAcid Aldehyde Aldehyde (e.g., Formaldehyde) StartingMaterial->Aldehyde DehydratingAgent Dehydrating Agent (e.g., PPA, heat) CarboxylicAcid->DehydratingAgent Condensation/ Dehydration PathwayA_Product 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine DehydratingAgent->PathwayA_Product OxidativeConditions Oxidative Conditions (e.g., Air, mild oxidant) Aldehyde->OxidativeConditions Condensation/ Oxidation PathwayB_Product 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine OxidativeConditions->PathwayB_Product

Caption: Primary synthetic routes to 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues during your synthesis.

FAQ 1: Low or No Product Yield

Question: I am attempting to synthesize 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine from 4,6-dimethylpyridine-2,3-diamine and formic acid, but I'm getting a very low yield. What are the likely causes and how can I improve it?

Answer:

Low yield in this condensation reaction is a common issue and can often be traced back to incomplete reaction, suboptimal conditions, or side reactions. Here’s a systematic approach to troubleshooting:

A. Incomplete Cyclization/Dehydration:

The condensation of the diamine with a carboxylic acid is a dehydration reaction. If water is not effectively removed, the reaction equilibrium will not favor product formation.[3]

  • Causality: The reaction is reversible, and the presence of water, a byproduct, can drive the equilibrium back towards the starting materials.

  • Troubleshooting Steps:

    • Increase Temperature/Reflux: Ensure you are using a sufficiently high temperature to drive off water. Refluxing in a high-boiling solvent is a common and effective strategy.[1][3]

    • Use a Dehydrating Agent: Polyphosphoric acid (PPA) is an effective dehydrating agent and solvent for this type of reaction, often leading to good yields.[4]

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction and improve yields, often in shorter reaction times.[1][4] Using silica gel as a support in microwave-assisted synthesis has been shown to be effective.[1][4]

    • Azeotropic Removal of Water: If the reaction is run in a suitable solvent like toluene or xylene, a Dean-Stark trap can be used to physically remove water as it is formed, driving the reaction to completion.[3]

B. Sub-optimal pH:

The pH of the reaction medium is critical. Condensation with a carboxylic acid typically requires acidic conditions to facilitate the reaction.

  • Causality: Acid catalysis protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the diamine.

  • Troubleshooting Steps:

    • Use of Acidic Media: As mentioned, PPA provides the necessary acidic environment. If using other methods, a catalytic amount of a strong acid can be beneficial.

    • Formic Acid as Reagent and Acid Catalyst: When using formic acid, it can serve as both the reactant and the acid catalyst. Using it in excess or as the solvent can be an effective strategy.[1]

C. Side Reactions:

Undesired side reactions can consume your starting materials and reduce the yield of the desired product.

  • Causality: The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of an N-oxide, especially under oxidative conditions or in the presence of certain reagents.[3]

  • Troubleshooting Steps:

    • Control of Oxidants: If your synthesis involves an oxidative step (more common when starting with aldehydes), be mindful of the strength and stoichiometry of the oxidizing agent. Using milder oxidants or carefully controlling reaction conditions (e.g., temperature, reaction time) can minimize N-oxide formation.[3]

    • Inert Atmosphere: While some syntheses rely on air oxidation, if N-oxide formation is a significant issue, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

The following flowchart outlines a decision-making process for troubleshooting low yields:

Troubleshooting_Low_Yield start Low Yield of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine check_completion Is the reaction going to completion? (Check TLC/LC-MS for starting material) start->check_completion incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction No check_side_products Are there significant side products? check_completion->check_side_products Yes increase_time_temp Increase reaction time or temperature incomplete_reaction->increase_time_temp use_dehydrating_agent Use a dehydrating agent (e.g., PPA) or a Dean-Stark trap incomplete_reaction->use_dehydrating_agent consider_microwave Consider microwave-assisted synthesis incomplete_reaction->consider_microwave side_reactions Side Reactions check_side_products->side_reactions Yes check_purification Review purification protocol check_side_products->check_purification No n_oxide Suspect N-oxide formation? side_reactions->n_oxide control_oxidants Use milder oxidants or control reaction conditions n_oxide->control_oxidants Yes inert_atmosphere Run under inert atmosphere n_oxide->inert_atmosphere Yes n_oxide->check_purification No optimize_purification Optimize extraction and chromatography conditions check_purification->optimize_purification

Caption: Troubleshooting workflow for low product yield.

FAQ 2: Product Purification Challenges

Question: My reaction seems to have worked, but I am losing a significant amount of my product during workup and purification. How can I minimize these losses?

Answer:

Product loss during purification is a frequent challenge. Optimizing your extraction and chromatography conditions is key to maximizing your isolated yield.[3]

  • Causality: The amphoteric nature of the imidazo[4,5-b]pyridine core can lead to solubility issues and difficult separation from starting materials or byproducts.

  • Troubleshooting Steps:

    • pH Adjustment during Extraction: The product's solubility in aqueous and organic layers is highly pH-dependent. Carefully adjust the pH of the aqueous layer during workup to ensure the product is in its neutral, more organic-soluble form before extraction.

    • Choice of Extraction Solvent: Use a solvent system that provides good solubility for your product. A mixture of dichloromethane and methanol or ethyl acetate may be more effective than a single solvent.

    • Chromatography Optimization:

      • Stationary Phase: Standard silica gel is typically effective.

      • Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol, or acetone). The addition of a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can improve peak shape and reduce tailing by neutralizing acidic sites on the silica gel.

    • Crystallization: If the product is a solid, crystallization can be a highly effective purification method that avoids the potential losses associated with chromatography. Experiment with different solvent systems to find one that gives good quality crystals.

Table 1: Comparison of Synthetic Conditions
MethodReagentsConditionsTypical YieldsKey Advantages
Thermal Condensation 4,6-dimethylpyridine-2,3-diamine, Formic AcidReflux in formic acid for several hours~75%[4]Simple, convenient
Microwave-Assisted 4,6-dimethylpyridine-2,3-diamine, Formic Acid, Silica GelMicrowave irradiation (e.g., 100 W)71-92%[1][4]Fast, high yields
Aldehyde Condensation 4,6-dimethylpyridine-2,3-diamine, AldehydeThermal conditions with air oxidation83-87%[1][4]Good for 2-substituted derivatives
Orthoester Cyclization 4,6-dimethylpyridine-2,3-diamine, Triethyl orthoformateReflux followed by acid treatment78-83%[1][4]Good yields

III. Experimental Protocols

The following are generalized protocols based on established literature. They should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Microwave-Assisted Synthesis

This method is recommended for its high efficiency and speed.[1][4]

  • Reactant Preparation: In a microwave-safe vessel, combine 4,6-dimethylpyridine-2,3-diamine (1.0 eq), formic acid (1.2 eq), and a catalytic amount of silica gel.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at a suitable power (e.g., 100 W) and temperature for a predetermined time (e.g., 10-30 minutes), monitoring the reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter to remove the silica gel.

  • Extraction: Wash the organic filtrate with a saturated sodium bicarbonate solution to neutralize excess acid, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or crystallization as described in the purification troubleshooting section.

Protocol 2: Aldehyde Condensation with Air Oxidation

This is an effective one-step method.[1][4]

  • Reaction Setup: Dissolve 4,6-dimethylpyridine-2,3-diamine (1.0 eq) and the desired aldehyde (e.g., formaldehyde or a substituted benzaldehyde, 1.1 eq) in a suitable solvent such as water or ethanol.

  • Heating: Heat the reaction mixture to reflux and allow it to stir, open to the atmosphere, for several hours. The cyclocondensation occurs, followed by in-situ air oxidation to form the aromatic imidazopyridine ring.

  • Monitoring: Monitor the reaction for the consumption of the starting materials via TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent and proceed with an aqueous workup and extraction.

  • Purification: Purify the crude product as necessary, using column chromatography or crystallization.

By understanding the underlying chemical principles and systematically troubleshooting potential issues, you can significantly improve the yield and purity of your 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine synthesis.

References

  • MDPI. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available from: [Link]

  • PubMed Central. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available from: [Link]

  • PubMed Central. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Available from: [Link]

  • PubMed Central. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Available from: [Link]

  • DLIB. NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Available from: [Link]

  • ACS Omega. Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. Available from: [Link]

  • ACS Combinatorial Science. Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. Available from: [Link]

  • ResearchGate. Synthesis of new imidazo[4,5-b]pyridine derivatives. Available from: [Link]

  • ResearchGate. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: [Link]

  • E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available from: [Link]

  • HETEROCYCLES. preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Available from: [Link]

  • PubMed Central. Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase. Available from: [Link]

  • Sciforum. One Pot Synthesis of Imidazo[1,2-a]pyridines via Groeke-Blackburn-Bienaymé Reaction-CuAAC Assisted by MW. Available from: [Link]

  • ResearchGate. Efficient synthesis of substituted imidazo[4,5-b] pyridine. Available from: [Link]

  • PrepChem.com. Synthesis of imidazo[4,5-c]pyridine. Available from: [Link]

  • Journal of Agricultural and Food Chemistry. Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. Available from: [Link]

Sources

Optimization

Troubleshooting guide for imidazo[4,5-b]pyridine synthesis side reactions.

Technical Support Center: Synthesis of Imidazo[4,5-b]pyridines Welcome to the technical support center for imidazo[4,5-b]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process develop...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Imidazo[4,5-b]pyridines

Welcome to the technical support center for imidazo[4,5-b]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. As bioisosteres of purines, imidazo[4,5-b]pyridines are crucial building blocks in drug discovery, exhibiting a wide range of biological activities.[1][2] However, their synthesis can be accompanied by specific challenges.

This document moves beyond standard protocols to provide in-depth troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common side reactions and offer field-proven strategies to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Imidazo[4,5-b]pyridine

Question: I am performing a condensation reaction between a 2,3-diaminopyridine and an aldehyde (or carboxylic acid), but my final yield is disappointingly low or I'm recovering only starting material. What are the likely causes and how can I fix this?

Answer: Low or nonexistent yield in this core cyclization reaction is a frequent issue that typically points to sub-optimal reaction conditions or incomplete conversion. The formation of the imidazole ring is a delicate equilibrium process, often requiring an oxidative aromatization step that can be inefficient under certain conditions.[3][4]

Core Causality Analysis:

  • Incomplete Cyclization/Dehydration: The initial condensation forms a Schiff base or amide intermediate, which must then cyclize. This cyclization is a dehydration reaction; if water is not effectively removed, the equilibrium can be inhibited, preventing product formation.[3]

  • Inefficient Oxidation: When using an aldehyde as the electrophile, the cyclized intermediate (an imidazoline) must be oxidized to the aromatic imidazo[4,5-b]pyridine. Spontaneous air oxidation can be slow and inefficient.[3][4]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and pH are critical parameters. High temperatures are often required to drive the reaction, but can also lead to degradation.[5] The choice of solvent can dramatically affect reaction rates and yields.[6][7]

  • Purity of Starting Materials: 2,3-diaminopyridines are susceptible to oxidation, which can introduce colored impurities and inhibit the desired reaction.[8]

Troubleshooting Protocol & Workflow:

Below is a logical workflow to diagnose and resolve low-yield issues.

G cluster_start Diagnosis cluster_checks Troubleshooting Steps cluster_solutions Corrective Actions start Low / No Yield Observed check_tlc Monitor reaction by TLC. Are starting materials consumed? start->check_tlc check_conditions Review Reaction Conditions check_tlc->check_conditions Yes, but no product action_time_temp Increase reaction time and/or temperature. Consider microwave synthesis for efficiency. check_tlc->action_time_temp No action_water Employ a Dean-Stark trap or add a compatible drying agent. check_conditions->action_water check_oxidation Is an oxidative step required (i.e., using an aldehyde)? action_oxidant Introduce a mild oxidant (e.g., I₂, Na₂S₂O₅, or simply bubble air). check_oxidation->action_oxidant Yes action_solvent Screen alternative high-boiling polar solvents (e.g., DMF, DMSO). check_oxidation->action_solvent No action_water->check_oxidation action_purify Purify starting diamine (e.g., recrystallization, column) and run reaction under inert (N₂/Ar) atmosphere. action_solvent->action_purify

Caption: Troubleshooting logic for low-yield imidazo[4,5-b]pyridine synthesis.

Data-Driven Solvent & Catalyst Optimization:

The choice of solvent and catalyst is not trivial. As the data below indicates, a systematic screening can lead to significant improvements in yield.

Starting MaterialsElectrophileSolventCatalyst/AdditiveTemp (°C)Yield (%)Reference
5-bromopyridine-2,3-diamineBenzaldehydeEthanolI₂RefluxModerate[2]
5-bromopyridine-2,3-diamineBenzaldehydeMethanol-Reflux<40[6]
5-bromopyridine-2,3-diamineBenzaldehydeDMF -Reflux>90 [6]
2-aminopyridine derivativeEnaminoneDMF CuI (No ligand/base)10090 [7]
2-aminopyridine derivativeEnaminoneDMSOCuI10087[7]
2-aminopyridine derivativeEnaminoneEtOAc/EtOH/THFCuI100Poor[7]
Issue 2: Formation of Multiple Regioisomers upon N-Alkylation

Question: I am trying to N-alkylate my imidazo[4,5-b]pyridine, but I'm getting a mixture of products that are difficult to separate. How can I control the regioselectivity?

Answer: This is a classic challenge with the imidazo[4,5-b]pyridine scaffold. The molecule contains three distinct nitrogen atoms that can potentially be alkylated: the two imidazole nitrogens (N1 and N3) and the pyridine nitrogen (N4).[2][3] The tautomeric nature of the N-H proton on the imidazole ring means that alkylation can readily occur at either N1 or N3, while the pyridine nitrogen can also be alkylated to form a quaternary salt.[2][3]

Mechanistic Insight:

The outcome of the alkylation is a sensitive function of the reaction conditions. Key factors include:

  • Base: The choice of base (e.g., K₂CO₃, NaH) influences which nitrogen is deprotonated and its resulting nucleophilicity.

  • Solvent: The solvent (e.g., DMF, THF, Dioxane) can affect the solubility of the resulting anion and influence the site of attack. Nonpolar solvents may favor alkylation at one position over another.[3]

  • Catalyst: Phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) are often used to facilitate these reactions, especially with bases like K₂CO₃.[1]

G N1_label N1 Alkylation N3_label N3 Alkylation N4_label N4 Alkylation (Quaternization) img_node

Caption: Potential sites for N-alkylation on the imidazo[4,5-b]pyridine core.

Recommended Protocol for Regioselectivity Screening:

To achieve a single, desired isomer, a systematic screening of reaction parameters is essential.

Objective: Determine the optimal conditions for selective N-alkylation.

Materials:

  • Your starting imidazo[4,5-b]pyridine (1.0 eq.)

  • Alkylating agent (e.g., alkyl halide, 1.1-1.5 eq.)

  • Bases for screening: Potassium carbonate (K₂CO₃), Sodium hydride (NaH, 60% in oil), Cesium carbonate (Cs₂CO₃)

  • Solvents for screening: Anhydrous DMF, Anhydrous THF, Anhydrous Dioxane

  • Phase-Transfer Catalyst (optional): Tetra-n-butylammonium bromide (TBAB, 0.15 eq.)

Procedure (Example using K₂CO₃):

  • To a solution of the imidazo[4,5-b]pyridine (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.2 eq.) and a catalytic amount of TBAB (0.15 eq.).[1][3]

  • Add the alkylating agent (1.2-1.5 eq.) dropwise at room temperature.

  • Stir the reaction at room temperature for 24 hours, monitoring by TLC or LC-MS to observe the formation of different isomers.[1]

  • Parallel to this, set up identical reactions but vary the base (e.g., NaH in THF) and solvent to create a matrix of conditions.

  • Analyze the crude product ratio from each reaction to identify the conditions that favor your desired regioisomer. In many cases, N3 alkylation is a common outcome.[1]

Issue 3: Formation of N-Oxide Impurities

Question: My reaction mixture has developed a persistent color, and my final product contains a stubborn, more polar impurity. I suspect it's an N-oxide. How can I prevent this, and how can I remove it if it has already formed?

Answer: Your suspicion is likely correct. The pyridine nitrogen (N4) in the imidazo[4,5-b]pyridine ring is susceptible to oxidation, leading to the formation of a highly polar N-oxide.[3] This is particularly common if your synthesis involves an oxidative step (e.g., aromatization with a strong oxidant) or if starting materials are exposed to air and heat for prolonged periods.

Prevention Strategies:

  • Control of Oxidants: If an oxidant is required for cyclization, use milder reagents (e.g., Na₂S₂O₅, iodine) or stoichiometric control of stronger ones.[2][9] Avoid over-oxidation by carefully monitoring the reaction and stopping it once the starting material is consumed.

  • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere of nitrogen or argon can significantly minimize the oxidation of both the diaminopyridine starting material and the final product.[8]

Remediation Protocol: Reduction of N-Oxides

If N-oxide formation is unavoidable, it can often be chemically reduced back to the parent heterocycle. A common method involves using a phosphine reagent.

Objective: To reduce the N-oxide impurity back to the desired imidazo[4,5-b]pyridine.

Materials:

  • Crude product containing the N-oxide impurity.

  • Triphenylphosphine (PPh₃) or Trichlorophosphine (PCl₃) (1.5 - 2.0 eq.)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

Procedure:

  • Dissolve the crude product in the chosen anhydrous solvent in a round-bottom flask.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add the reducing agent (e.g., PPh₃) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the polar N-oxide spot.

  • Upon completion, quench the reaction carefully (e.g., with water if using PCl₃).

  • Perform a standard aqueous workup and re-purify the product by column chromatography. The byproduct, triphenylphosphine oxide, is typically easy to separate.

References

  • Overcoming challenges in the synthesis of substituted benzimidazoles. Benchchem.
  • Common side reactions in the synthesis of imidazo[4,5-b]pyridines. Benchchem.
  • Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. Benchchem.
  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. SciSpace.
  • Optimization of reaction condition for the formation of imidazo pyridine.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy.
  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI.
  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.
  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI.

Sources

Troubleshooting

Technical Support Center: Optimizing the Purification of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine by Recrystallization

Prepared by the Office of the Senior Application Scientist This technical guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice on the purification of 5,7-...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This technical guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice on the purification of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine via recrystallization. This document moves beyond a simple protocol to explain the underlying principles, enabling you to troubleshoot and adapt the methodology to your specific experimental context.

Foundational Principles: The Science of Recrystallization

Recrystallization is a powerful purification technique that leverages differences in solubility between the target compound and its impurities. The fundamental principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a purer form, while the impurities, present in lower concentrations, remain dissolved in the solvent (the "mother liquor").

An ideal recrystallization solvent for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.

  • Low Solvency at Reduced Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize product recovery.

  • Differential Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

The basic nature of the imidazo[4,5-b]pyridine core (predicted pKa ≈ 8.74) is a critical consideration.[1] This basicity can lead to interactions with acidic media or stationary phases, such as silica gel. During synthesis, common impurities may include unreacted starting materials or colored byproducts, which must be addressed during purification.[2]

Optimized Recrystallization Protocol for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine

This protocol is a robust starting point. Depending on the nature and quantity of impurities, optimization of solvent choice and volumes may be necessary.

Experimental Workflow Diagram

G cluster_0 A Crude 5,7-Dimethyl-1H- imidazo[4,5-b]pyridine B Dissolve in Minimum Hot Solvent (e.g., Ethanol) A->B C Optional: Add Activated Charcoal (for colored impurities) B->C If solution is colored D Hot Gravity Filtration B->D If solution is not colored C->D E Insoluble Impurities (Discard) D->E Remove F Allow Filtrate to Cool Slowly D->F Collect Filtrate G Induce Crystallization (If necessary) F->G H Collect Crystals via Vacuum Filtration F->H G->H I Mother Liquor (Contains soluble impurities) H->I Separate J Wash Crystals with Ice-Cold Solvent H->J K Dry Crystals Under Vacuum J->K L Pure Crystalline Product K->L

Caption: Workflow for the recrystallization of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine.

Step-by-Step Methodology
  • Solvent Selection: Based on literature for related imidazo[4,5-b]pyridine derivatives, ethanol is an excellent starting solvent.[3][4] Other potential solvents or solvent systems to screen are listed in the table below. The goal is to find a solvent that dissolves the compound when hot but not when cold.[5]

  • Dissolution: Place the crude 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of hot solvent until the solid just dissolves completely. Causality Note: Using the absolute minimum amount of hot solvent is critical for maximizing yield; excess solvent will retain more product in the mother liquor upon cooling.[6]

  • Decolorization (If Necessary): If the hot solution is colored, remove it from the heat source and allow it to cool slightly. Add a very small amount of activated charcoal (approx. 1-2% w/w) to the solution. Causality Note: Charcoal adsorbs high-molecular-weight colored impurities.[2] Adding it to a boiling solution can cause violent bumping.

  • Hot Filtration: If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization. Rinse the original flask with a small amount of hot solvent and pass it through the filter to ensure a quantitative transfer.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation. Causality Note: Slow cooling promotes the formation of larger, purer crystals, as impurities are less likely to be trapped in the rapidly forming crystal lattice.[7]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor. Causality Note: Using ice-cold solvent for washing is essential to avoid redissolving the purified product.[6]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a crystalline, free-flowing solid.

Solvent Screening Data
Solvent SystemRationaleExpected Outcome
Ethanol Polar protic solvent. Proven effective for similar heterocyclic structures.[3][4]Good starting point. Likely to provide a balance of solubility and crystal quality.
Isopropanol Slightly less polar than ethanol, with a higher boiling point.May improve solubility for highly crystalline crudes or alter crystal habit.
Toluene Aromatic solvent. Effective for compounds with aromatic character.[5]Can be effective, but higher boiling point requires care. Good for slow cooling.
Ethanol/Water A mixed-solvent system.Water acts as an anti-solvent. Dissolve in hot ethanol, then add hot water dropwise until cloudy. Reheat to clarify and cool. Allows for fine-tuning of solubility.
Ethyl Acetate/Heptane A common mixed-solvent system for medium-polarity compounds.Dissolve in hot ethyl acetate, then add heptane as the anti-solvent.

Frequently Asked Questions (FAQs)

Q1: Why is my final product an oil instead of crystals? This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point, often due to a very high concentration of impurities or excessively rapid cooling.[7][8] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[7]

Q2: I have a very low yield after recrystallization. What went wrong? A low yield is most commonly caused by using too much solvent during the dissolution step or washing the final crystals with solvent that was not ice-cold.[6][7] If the mother liquor has not been discarded, you can test for remaining product by evaporating a small sample; a significant residue indicates substantial product loss. To improve yield, reduce the volume of solvent in subsequent attempts.[8]

Q3: No crystals are forming, even after cooling in an ice bath. What should I do? This is likely due to either using too much solvent or the formation of a supersaturated solution.[8] First, try to induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[6] If that fails, adding a "seed crystal" from a previous pure batch can initiate crystallization. If neither method works, the solution is likely too dilute, and some solvent must be removed by boiling or rotary evaporation before attempting to cool again.[7][8]

Q4: My purified crystals are still colored. How can I remove the color? Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step.[2] Be cautious not to add too much, as charcoal can also adsorb your target compound, reducing the yield.

Q5: How does the basicity of the imidazopyridine ring affect purification? The basic nitrogen atoms in the ring system can be protonated by acidic impurities, forming salts that may have different solubility profiles. When performing chromatography as a pre-purification step, the basic nature can cause streaking on acidic silica gel. This can often be mitigated by adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Oiling Out 1. Solution is supersaturated or cooled too quickly.[2] 2. The compound is significantly impure, lowering its melting point. 3. The boiling point of the solvent is higher than the melting point of the compound.1. Reheat the mixture to redissolve the oil, add a small amount of additional "good" solvent, and allow for very slow cooling.[7] 2. Consider pre-purification with a quick silica plug filtration.[2] 3. Select a solvent with a lower boiling point.
No Crystal Formation 1. Too much solvent was used, preventing saturation upon cooling.[8] 2. The solution is supersaturated and requires a nucleation point.[8]1. Reduce the solvent volume by boiling it off or using a rotary evaporator, then re-cool.[8] 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[6]
Low Recovery / Poor Yield 1. Too much solvent was used for dissolution.[6] 2. The compound has significant solubility in the ice-cold solvent. 3. Premature crystallization occurred during hot filtration, leading to product loss. 4. Excessive washing with cold solvent.1. Use the minimum amount of near-boiling solvent necessary for dissolution.[6] 2. Try a different solvent system where the compound is less soluble at cold temperatures.[2] 3. Ensure the filtration apparatus (funnel, flask) is pre-heated. 4. Use a minimal amount of ice-cold solvent for rinsing.[6]
Crystals Form Too Quickly 1. The solution is too concentrated or cooled too rapidly. 2. The flask has a high surface area-to-volume ratio (e.g., a beaker or a flask that is too large).1. Reheat to dissolve the solid, add a small amount (1-2 mL) of extra solvent, and insulate the flask (e.g., with paper towels) to slow the cooling rate.[7] 2. Use a narrow-necked Erlenmeyer flask appropriate for the volume.[7]
Persistent Colored Impurities 1. Highly soluble, colored impurities are present. 2. The compound itself is degrading at the solvent's boiling temperature.1. Add a small quantity of activated charcoal to the hot solution and perform a hot gravity filtration.[2] 2. Choose a solvent with a lower boiling point or reduce the time the solution is kept at high temperatures.

References

  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • University of Colorado Denver, Department of Chemistry.
  • University of Rochester, Department of Chemistry.
  • Patel, K. D., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.
  • University of York, Department of Chemistry.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • Guidechem. Imidazo[4,5-b]pyridine, 5,7-dimethyl- (6CI,9CI).
  • Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of the Serbian Chemical Society.

Sources

Optimization

Technical Support Center: Characterization of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine Isomers

Welcome to the technical support center for the characterization of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine and its related isomers. This guide is designed for researchers, medicinal chemists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine and its related isomers. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in unambiguously identifying and differentiating these closely related heterocyclic compounds. The structural similarity between constitutional isomers and potential tautomers of substituted imidazo[4,5-b]pyridines presents significant analytical hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring the scientific integrity of your work.

Frequently Asked Questions (FAQs)

Q1: Why are the isomers of Dimethyl-1H-imidazo[4,5-b]pyridine so difficult to distinguish?

A: The primary challenge lies in the subtle structural differences between constitutional isomers (e.g., 5,7-dimethyl vs. 2,7-dimethyl or 5,6-dimethyl). These molecules often share the same molecular weight and similar polarities, leading to overlapping signals in standard analytical techniques like 1D NMR and co-elution in basic chromatographic methods. Furthermore, the potential for tautomerism in the imidazole ring can complicate spectroscopic interpretation.

Q2: My 1H NMR spectrum shows the correct number of protons and methyl singlets, but I'm not confident about the substitution pattern. How can I be sure?

A: While a simple 1H NMR can confirm the presence of key functional groups, it often fails to provide definitive evidence of the specific isomeric form. The chemical shifts of protons on the pyridine ring can be very similar between isomers. Unambiguous assignment requires advanced 2D NMR techniques, such as HMBC and NOESY, which can establish through-bond and through-space correlations, respectively.[1][2][3]

Q3: I'm seeing a single peak in my LC-MS analysis. Does this confirm the purity of my 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine sample?

A: Not necessarily. A single peak by LC-MS with a standard C18 column and a fast gradient does not guarantee isomeric purity. Constitutional isomers have identical mass-to-charge ratios (m/z) and can easily co-elute under non-optimized chromatographic conditions. Purity confirmation requires rigorous chromatographic method development and, ideally, analysis using orthogonal separation techniques or advanced mass spectrometry like tandem MS (MS/MS).

Q4: What is the most definitive method for absolute structure confirmation of a novel imidazo[4,5-b]pyridine isomer?

A: The gold standard for unambiguous structure elucidation is single-crystal X-ray crystallography.[4][5][6] This technique provides a three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.[4][6] If you can grow a suitable crystal, this method will definitively resolve any ambiguity regarding the isomeric form.[5][7]

Isomer Characterization Workflow

This decision tree outlines a systematic approach to isomer characterization, starting with basic analysis and progressing to more advanced, definitive techniques as needed.

G start Synthesis of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine lcms Initial Analysis: LC-MS & 1H NMR start->lcms purity_check Single, Sharp LC Peak & Expected 1H NMR? lcms->purity_check no_purity No: Co-elution or Ambiguous NMR purity_check->no_purity No yes_purity Yes: Appears Pure purity_check->yes_purity Yes troubleshoot_chrom Troubleshoot: Chromatography Method Development no_purity->troubleshoot_chrom troubleshoot_nmr Troubleshoot: 2D NMR Experiments (HMBC, NOESY) no_purity->troubleshoot_nmr re_evaluate Re-evaluate Synthetic Route & Purify troubleshoot_chrom->re_evaluate msms_check Further Validation: HRMS & MS/MS Fragmentation Study troubleshoot_nmr->msms_check yes_purity->msms_check fragment_match Fragmentation Pattern Matches Expected Isomer? msms_check->fragment_match fragment_match->troubleshoot_nmr No/Ambiguous final_confirm Absolute Confirmation: Single-Crystal X-ray Crystallography fragment_match->final_confirm Yes structure_confirmed Structure Confirmed final_confirm->structure_confirmed

Caption: A workflow for the systematic characterization of imidazopyridine isomers.

Troubleshooting Guides

Problem 1: My HPLC/UPLC analysis shows broad or co-eluting peaks, preventing accurate purity assessment.

Answer: This is a common issue due to the similar polarity of imidazo[4,5-b]pyridine isomers. Standard C18 columns may not provide sufficient selectivity. The key is to introduce alternative separation mechanisms beyond simple hydrophobicity.

Causality: Imidazo[4,5-b]pyridines are polar, aromatic, and possess hydrogen-bonding capabilities. An effective separation method must exploit subtle differences in these properties. A standard C18 phase relies mainly on non-polar interactions, which are often insufficient to resolve isomers with the same elemental composition.

Step-by-Step Protocol: Chromatographic Method Development

  • Change the Stationary Phase: Move beyond C18. Evaluate columns with different selectivities.

  • Modify the Mobile Phase: Systematically alter the mobile phase composition to enhance resolution.

    • pH: Adjust the aqueous mobile phase pH with formic acid (0.1%) or ammonium formate (10 mM). The protonation state of the basic nitrogen atoms in the imidazopyridine core is pH-dependent and can significantly alter retention and selectivity.

    • Organic Modifier: While acetonitrile is common, test methanol as an alternative. Methanol is a hydrogen-bond donor and acceptor and can introduce different interactions with the analytes compared to acetonitrile.

  • Lower the Temperature: Reduce the column temperature (e.g., to 25°C or 30°C). This can sometimes enhance selectivity by increasing the interaction time between the analytes and the stationary phase, although it may lead to broader peaks.

  • Decrease the Gradient Slope: If using a gradient, make it shallower (e.g., from a 5-50% B over 10 minutes to a 5-50% B over 20 minutes). This gives more time for closely eluting compounds to separate.

Parameter Option 1 (Standard) Option 2 (Alternative Selectivity) Option 3 (HILIC) Rationale for Isomer Separation
Stationary Phase C18 (Hydrophobic)Phenyl-Hexyl or PFPAmide or CyanoPhenyl/PFP phases offer π-π interactions with the aromatic rings. HILIC is ideal for polar compounds and provides a completely different retention mechanism.
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate, pH 3.595:5 Acetonitrile:Water w/ 10 mM Ammonium AcetateAmmonium formate can improve peak shape for basic compounds. HILIC requires a high organic starting condition.
Mobile Phase B 0.1% Formic Acid in ACN10 mM Ammonium Formate in 90:10 ACN:Water50:50 Acetonitrile:Water w/ 10 mM Ammonium AcetateConsistent buffer systems are crucial.
Expected Outcome Potential co-elutionImproved resolution due to π-π or dipole interactionsOrthogonal separation, may resolve isomers missed by reversed-phase.
Problem 2: My mass spectrum confirms the correct mass, but how can I use it to differentiate isomers?

Answer: Standard mass spectrometry provides the molecular weight, which is identical for isomers. To differentiate them, you must probe their fragmentation patterns using Tandem Mass Spectrometry (MS/MS or MS²). Isomers often fragment in distinct ways due to the different positions of substituents influencing bond stabilities.[8]

Causality: The stability of the fragment ions is dictated by the molecular structure. For example, the loss of a methyl radical from the 5-position versus the 2-position of the imidazopyridine core will result in precursor ions with different stabilities and potentially trigger different subsequent fragmentation pathways (e.g., loss of HCN).[9]

Step-by-Step Protocol: MS/MS Fragmentation Study

  • Acquire High-Resolution Data: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to confirm the elemental composition of your parent ion. This ensures you are analyzing the correct molecule.

  • Perform MS/MS: Isolate the protonated molecular ion ([M+H]⁺) in the first stage of the mass spectrometer.

  • Apply Collision Energy: Fragment the isolated ion using collision-induced dissociation (CID) by applying a range of collision energies (e.g., ramping from 10 to 40 eV).

  • Analyze the Product Ion Spectrum: Carefully analyze the resulting fragment ions. Compare the fragmentation pattern of your synthesized compound against a known standard or theoretically predicted pathways for each possible isomer.

  • Look for Diagnostic Fragments: Identify fragment ions that are unique to a specific isomer. For example, the fragmentation around the pyridine ring might differ significantly between a 5,7-dimethyl isomer and a 5,6-dimethyl isomer.

G parent_ion [M+H]+ Ion (5,7-dimethyl isomer) loss_ch3 - CH3• parent_ion->loss_ch3 loss_hcn - HCN parent_ion->loss_hcn fragment1 Fragment A (Loss from C7) loss_ch3->fragment1 fragment2 Fragment B (Loss from Imidazole) loss_hcn->fragment2 parent_ion2 [M+H]+ Ion (Hypothetical 2,7-dimethyl isomer) loss_ch3_2 - CH3• parent_ion2->loss_ch3_2 loss_hcn_2 - HCN parent_ion2->loss_hcn_2 fragment3 Fragment C (Loss from C2) loss_ch3_2->fragment3 fragment4 Fragment D (Loss from Imidazole) loss_hcn_2->fragment4

Caption: Hypothetical MS/MS fragmentation pathways for different isomers.

Problem 3: How do I use 2D NMR to unambiguously confirm the 5,7-dimethyl substitution pattern?

Answer: Two-dimensional NMR experiments, particularly the Heteronuclear Multiple Bond Correlation (HMBC) experiment, are essential for confirming the connectivity of the molecule. HMBC reveals correlations between protons and carbons that are separated by two or three bonds.[1][10]

Causality: For the 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine isomer, the protons of the methyl groups will show long-range correlations to specific carbon atoms in the pyridine and imidazole rings. These correlations act as a unique "fingerprint" for that specific isomer, which will differ from the correlation map of any other constitutional isomer.

Step-by-Step Protocol: Structure Confirmation using HMBC

  • Acquire High-Quality Spectra: Obtain high-resolution 1H, 13C, and HMBC spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Assign Unambiguous Protons: Start by assigning the easily identifiable protons, such as the methyl singlets and the isolated proton on the pyridine ring (H6).

  • Map HMBC Correlations:

    • From the 7-CH₃ Protons: Look for correlations to the carbon atoms at positions 7a and 6. This confirms the methyl group is adjacent to the H6 proton.

    • From the 5-CH₃ Protons: Look for correlations to the carbon atoms at positions 4 and 5a.

    • From the H6 Proton: Look for correlations to carbons at positions 5, 7, and 7a.

  • Compare to Other Possible Isomers: Draw out the expected HMBC correlations for other potential isomers (e.g., 2,7-dimethyl). A 2-CH₃ group, for instance, would show a strong correlation to the C2 carbon in the imidazole ring, a correlation that would be absent for the 5,7-dimethyl isomer. This comparison provides definitive proof of the substitution pattern.

Proton Signal Expected Key HMBC Correlations for 5,7-Dimethyl Isomer Expected Key HMBC Correlations for 2,7-Dimethyl Isomer
7-CH₃ C7, C7a, C6C7, C7a, C6
5-CH₃ C5, C4, C5a(Signal would be H5 proton, not methyl)
2-CH₃ (Signal would be H2 proton, not methyl)C2, C3a, C7a
H6 C5, C7, C7aC5, C7, C7a
H2 C2, C3a, C7a(Signal would be 2-CH₃ protons, not H2)

References

  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Polytechnic Institute of Bragança. [Link]

  • Silva, A. M. S., et al. (2012). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Li, A., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. [Link]

  • Wikipedia contributors. (2024). X-ray crystallography. Wikipedia. [Link]

  • Drake, E. J., & Gulick, A. M. (2009). X-Ray Crystallography of Chemical Compounds. Protein Science, 18(1), 1-1. [Link]

  • Fronczek, F. W. (2016). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology, 1523, 123-145. [Link]

  • Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University Course Catalog. [Link]

  • Breitmaier, E. (2002). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. John Wiley & Sons, Ltd. [Link]

  • Gutarowska, B., et al. (2012). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica - Drug Research, 69(2), 205-212. [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Guesmi, R., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of the Serbian Chemical Society. [Link]

  • Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine

Introduction: Addressing the Solubility Challenge 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine belongs to the imidazopyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing the Solubility Challenge

5,7-Dimethyl-1H-imidazo[4,5-b]pyridine belongs to the imidazopyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery for its diverse biological activities.[1][2] Researchers frequently encounter a critical hurdle during in vitro and in vivo testing: the compound's inherently low aqueous solubility. This guide provides a systematic, troubleshooting framework for researchers to overcome solubility issues, ensuring reliable and reproducible data in biological assays. Our approach is grounded in the physicochemical properties of the molecule and progresses from simple solvent adjustments to more advanced formulation strategies.

Understanding the Core Problem: Physicochemical Properties

The structure of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine, being a fused aromatic heterocycle, contributes to its poor solubility in aqueous media.[3][4] A key piece of information is its predicted pKa of approximately 8.74 .[5] This indicates that the molecule is a weak base. The nitrogen atoms in the imidazo[4,5-b]pyridine ring system can accept protons, and this property is central to enhancing its solubility. In solutions with a pH below the pKa, the molecule becomes protonated, forming a more polar and, therefore, more water-soluble cationic salt.[6][7][8] Conversely, at physiological pH (~7.4) or higher, the compound exists predominantly in its less soluble, neutral form, leading to precipitation.

Systematic Troubleshooting Workflow

Before proceeding to the detailed FAQs and protocols, this workflow provides a logical decision-making process for addressing solubility issues.

Solubility_Workflow start Start: Compound precipitates in aqueous assay media check_dmso Step 1: Verify Final DMSO Concentration start->check_dmso dmso_ok Is final DMSO concentration ≤ 0.5% and non-toxic to cells? check_dmso->dmso_ok increase_stock Action: Prepare a more concentrated stock solution (e.g., 50-100 mM in DMSO) to reduce added volume. dmso_ok->increase_stock  No ph_mod Step 2: Investigate pH Modification dmso_ok->ph_mod  Yes increase_stock->check_dmso test_ph Action: Prepare assay buffer at a lower pH (e.g., pH 6.8 - 7.2). Test compound solubility. ph_mod->test_ph ph_ok Is solubility improved without affecting assay performance? test_ph->ph_ok excipients Step 3: Evaluate Solubilizing Excipients ph_ok->excipients  No controls CRITICAL: Run Vehicle Controls for all components (DMSO, pH, HP-β-CD) ph_ok->controls  Yes use_cd Action: Formulate with Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Prepare a co-solvent stock. excipients->use_cd use_cd->controls proceed Proceed with Validated Assay controls->proceed

Caption: A step-by-step decision tree for troubleshooting the solubility of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture media. What is happening and what is the first thing I should check?

A1: This phenomenon is commonly referred to as "aqueous crash-out" or precipitation.[9][10] While your compound is soluble in 100% DMSO, its solubility in the final, mostly aqueous, assay media is much lower. When the DMSO stock is diluted, the solvent environment changes rapidly from organic to aqueous, and if the compound's concentration exceeds its aqueous solubility limit, it precipitates.[9]

Immediate Troubleshooting Steps:

  • Calculate the Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be below 0.5%, and for some sensitive cell lines, below 0.1%, to avoid solvent-induced toxicity or off-target effects.[11]

  • Increase Stock Concentration: The most straightforward fix is to prepare a more concentrated stock solution in DMSO (e.g., 50-100 mM, if possible).[12][13] This allows you to add a smaller volume to your assay, keeping the final DMSO concentration minimal while achieving the desired compound concentration.

  • Improve Mixing Technique: When diluting, do not add the DMSO stock to the media and let it sit. Instead, add the small volume of stock solution directly into the vortexing or rapidly stirring assay media.[14] Pre-warming the media to 37°C can also help keep the compound in solution.[15]

Q2: How can I use the chemical properties of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine to improve its solubility?

A2: This is where understanding the compound's pKa is crucial. As a weak base with a pKa of ~8.74, its solubility is highly pH-dependent.[16][17] By lowering the pH of your aqueous solution, you increase the protonation of the nitrogen atoms on the imidazopyridine ring, forming a more soluble salt.[6][7]

Experimental Approach: Most cell culture media are buffered around pH 7.4. You can test solubility by preparing small batches of your assay buffer or a simple buffer like PBS at slightly more acidic pH values (e.g., pH 7.2, 7.0, 6.8). A small decrease in pH can often lead to a significant increase in the solubility of basic compounds without harming the cells in short-term assays. Always confirm that the modified pH does not negatively impact your specific biological assay or cell health.

Q3: I've optimized my DMSO concentration and tried lowering the pH, but I still see precipitation at higher test concentrations. What is my next option?

A3: When primary strategies are insufficient, the use of formulation excipients is the next logical step. For biological assays, the most common and effective excipients are cyclodextrins.[18] They are generally preferred over surfactants (like Tween®) which can have higher intrinsic biological activity or cytotoxicity.[19]

Recommended Excipient: Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20][21] They can encapsulate poorly soluble "guest" molecules, like your compound, forming a water-soluble "inclusion complex".[22][23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high aqueous solubility and excellent safety profile.[21]

Cyclodextrin_Mechanism cluster_0 Before Complexation cluster_1 Inclusion Complex Formation Compound Poorly Soluble Compound Water Aqueous Solution Compound->Water Precipitates CD HP-β-Cyclodextrin Complex Soluble Inclusion Complex (Hydrophilic Exterior) CD->Complex Encapsulates CD_cavity Hydrophobic Cavity

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complex formation.

Q4: How do I properly prepare and store my stock solutions to ensure consistency and prevent degradation?

A4: Proper stock solution management is critical for reproducible results.[14][24]

  • Solvent Quality: Always use high-purity, anhydrous DMSO. DMSO is hygroscopic and absorbed water can affect compound solubility and stability.

  • Accurate Weighing: Use a calibrated analytical balance to weigh your compound.[14]

  • Complete Dissolution: Ensure the compound is fully dissolved in the stock solvent. Gentle warming (to 30-40°C) or sonication in a water bath can aid dissolution.[15]

  • Storage: Store stock solutions in small, single-use aliquots in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. For long-term storage, -20°C or -80°C is recommended.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, preparation date, and your initials.[25]

Q5: How can I be certain that my solubilization method isn't interfering with my assay results?

A5: This is the most critical question for maintaining scientific integrity. Every component you add to your assay, other than the compound itself, must be evaluated with a vehicle control .[26]

  • DMSO Control: Your control wells must contain the same final concentration of DMSO as your test wells.

  • pH Control: If you adjust the pH of your media, the vehicle control wells must also use media at this adjusted pH.

  • Excipient Control: If you use HP-β-CD, your vehicle control must contain the exact same concentration of both DMSO and HP-β-CD as your experimental wells.

By comparing the results from treated wells to the appropriate vehicle control, you can confidently attribute any observed biological effect to your compound, not the solubilizing agents.

Detailed Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
  • Accurately weigh 5-10 mg of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine using a calibrated analytical balance.

  • Transfer the powder to a sterile glass vial.

  • Add the required volume of anhydrous, high-purity DMSO to achieve a high concentration (e.g., 50 mM).

  • Vortex vigorously for 2-3 minutes. If solids persist, sonicate the vial in a room temperature water bath for 5-10 minutes.

  • Visually inspect to ensure complete dissolution.

  • Prepare single-use aliquots (e.g., 10-20 µL) and store them at -80°C.

Protocol 2: pH-Dependent Solubility Testing (Microplate Method)
  • Prepare a 10 mM stock solution of the compound in DMSO (as per Protocol 1).

  • Prepare several sterile buffers (e.g., PBS) at a range of pH values (e.g., 7.4, 7.0, 6.8, 6.5).

  • In a clear 96-well plate, add 198 µL of each buffer to different wells.

  • Add 2 µL of the 10 mM DMSO stock to each well (final compound concentration: 100 µM; final DMSO concentration: 1%).

  • Mix the plate on a shaker for 10 minutes.

  • Let the plate sit at room temperature for 30 minutes.

  • Visually inspect for precipitation against a dark background. You can also measure absorbance at ~600 nm; higher readings indicate scattering from precipitated material. This will identify the lowest pH required to maintain solubility.

Protocol 3: Preparation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare a 20% (w/v) HP-β-CD solution in your chosen assay buffer (e.g., 200 mg of HP-β-CD in 1 mL of buffer). Warm and vortex to dissolve completely.

  • Prepare a highly concentrated (e.g., 100 mM) primary stock of your compound in 100% DMSO.

  • Perform a serial dilution. In a sterile tube, add 1 part of your 100 mM DMSO stock to 9 parts of the 20% HP-β-CD solution. This creates a 10 mM stock in a 10% DMSO / 18% HP-β-CD co-solvent. Vortex thoroughly.

  • This 10 mM stock can now be further diluted into your final assay media. The HP-β-CD will help maintain the compound's solubility upon this final dilution.

  • Crucially, your vehicle control must be a 10% DMSO / 18% HP-β-CD solution diluted in the same way as your compound stock.

Summary of Solubilization Strategies

StrategyAgentRecommended Starting Conc.Key Considerations
Co-Solvent DMSO< 0.5% (final assay)Prepare high-concentration stock; check cell line tolerance.[11][13]
pH Modification Acidic BufferpH 6.8 - 7.2Confirm no assay interference or cell toxicity at the new pH.[16][17]
Excipient HP-β-CD0.5% - 2% (final assay)Highly effective with low toxicity; essential to use a matched vehicle control.[20][21]

References

  • Khan Academy. (n.d.). pH and solubility. Equilibrium. Retrieved from [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]

  • Wagner, K. G., Krumme, M., & Schmidt, P. C. (2006). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. Retrieved from [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • askIITians. (2025). How does pH affect solubility?. Retrieved from [Link]

  • Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. Retrieved from [Link]

  • Pearson. (n.d.). Dependence of Solubility on pH: Videos & Practice Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 18.7: Solubility and pH. Retrieved from [Link]

  • PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Retrieved from [Link]

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Retrieved from [Link]

  • Standard Reference Data. (2009). Water Solubilities of Polynuclear Aromatic and Heteroaromatic Compounds. Retrieved from [Link]

  • Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. Retrieved from [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media ?. Retrieved from [Link]

  • ACS Omega. (2022). Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface. Retrieved from [Link]

  • Fiveable. (2025). Heterocyclic aromatic compounds | Organic Chemistry II Class Notes. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS. Retrieved from [Link]

  • PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Cyclodextrins. (2025). Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Allied Market Research. (2024). Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]

  • PubChem. (n.d.). Imidazo(4,5-b)pyridine. Retrieved from [Link]

  • PubMed Central. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]

  • National Institutes of Health. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Estimation of the aqueous solubility of some aromatic compounds. Retrieved from [Link]

  • ACS Omega. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Biological evaluation of imidazopyridine derivatives as potential anticancer agents against breast cancer cells. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]

Sources

Optimization

How to prevent degradation of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine during storage.

Welcome to the technical support center for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this com...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. By understanding its potential degradation pathways and implementing proper preventative measures, you can ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine and why is its stability important?

5,7-Dimethyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound belonging to the imidazopyridine class. These compounds are of significant interest in medicinal chemistry due to their structural similarity to purines, which allows them to interact with various biological targets.[1][2] The stability of this compound is paramount as degradation can lead to the formation of impurities, which may result in decreased efficacy, altered biological activity, or even toxic effects in downstream applications.

Q2: What are the primary factors that can cause the degradation of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine?

Based on the general behavior of imidazopyridine and related N-heterocyclic compounds, the primary factors contributing to degradation are:

  • Atmospheric Exposure: Sensitivity to oxygen and moisture is a common issue for many organic compounds, especially those with reactive nitrogen atoms.[3][4]

  • Light: Photodegradation can occur, particularly upon exposure to UV or high-intensity light.[5]

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • pH: As a compound with basic nitrogen atoms, its stability can be affected by acidic or basic conditions, potentially leading to hydrolysis.

Q3: How can I visually inspect my sample for signs of degradation?

While visual inspection is not a definitive measure of purity, any change in the physical appearance of the compound, such as a change in color (e.g., from white/off-white to yellow or brown), clumping, or a change in texture, can be an indicator of degradation. However, significant degradation can occur without any visible changes. Therefore, analytical monitoring is crucial.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Degradation of your 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine sample.

Solution:

  • Verify Storage Conditions: Immediately check your storage conditions against the recommended guidelines below.

  • Analytical Confirmation: Re-analyze the purity of your sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to that of a fresh or reference sample. The presence of new peaks or a decrease in the main peak area suggests degradation.

  • Review Handling Procedures: Ensure that the compound has been handled under an inert atmosphere whenever possible and that exposure to light and ambient air has been minimized.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

Possible Cause: Formation of degradation products.

Solution:

  • Characterize Degradants: If you have access to mass spectrometry (MS), couple it with your HPLC (LC-MS) to obtain the molecular weights of the unknown peaks. This information is critical for identifying the degradation products and understanding the degradation pathway.

  • Perform Forced Degradation Studies: To proactively identify potential degradation products, you can perform forced degradation studies on a small amount of the compound.[6][7] This involves intentionally exposing the compound to stress conditions (acid, base, oxidation, light, heat) to generate degradation products, which can then be characterized. This will help in developing a robust stability-indicating method.

Recommended Storage and Handling Protocols

To minimize degradation, it is imperative to adhere to the following storage and handling procedures:

Table 1: Recommended Storage Conditions for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of potential thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation by displacing oxygen.
Moisture Desiccated environmentMinimizes hydrolytic degradation.
Light Amber vial or protected from lightPrevents photodegradation.
Container Tightly sealed, airtight containerPrevents exposure to atmospheric oxygen and moisture.
Protocol 1: Long-Term Storage
  • Inert Atmosphere: Place the vial containing 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine inside a larger, airtight container (e.g., a desiccator or a sealed bag).

  • Purge with Inert Gas: Purge the outer container with a gentle stream of dry argon or nitrogen for several minutes to displace all air.

  • Seal and Store: Seal the outer container tightly and store it in a freezer at -20°C or below, away from any light sources.

Protocol 2: Handling and Weighing

The ideal method for handling air-sensitive compounds is within a glove box with an inert atmosphere. If a glove box is not available, the following procedure can be used for short-term handling:

  • Prepare a Controlled Environment: Use a Schlenk line or a similar apparatus to create an inert atmosphere in the flask where the compound will be weighed or dissolved.

  • Equilibrate to Room Temperature: Before opening, allow the sealed vial of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

  • Rapid Transfer: Once at room temperature, briefly open the vial under a positive pressure of inert gas and quickly transfer the required amount of the compound.

  • Reseal and Purge: Immediately reseal the vial, purge with inert gas, and return it to the recommended long-term storage conditions.

Monitoring Compound Stability: A Proactive Approach

Regularly monitoring the purity of your stored 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine is crucial for ensuring the integrity of your experiments.

Workflow for Stability Monitoring

Stability_Monitoring_Workflow cluster_storage Storage cluster_sampling Sampling cluster_analysis Analysis cluster_decision Decision Storage Store at -20°C under Inert Gas Sampling Equilibrate to RT & Sample under N2 Storage->Sampling HPLC HPLC Analysis (Stability-Indicating Method) Sampling->HPLC LCMS LC-MS for Impurity ID HPLC->LCMS If impurities detected Purity_Check Purity > 98%? HPLC->Purity_Check Use_Compound Proceed with Experiment Purity_Check->Use_Compound Yes Purify_Discard Purify or Discard Compound Purity_Check->Purify_Discard No Purify_Discard->HPLC Re-analyze after purification

Caption: Workflow for routine stability monitoring of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine.

Protocol 3: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[3][4]

  • Column Selection: A C18 column is a good starting point for the separation of imidazopyridine derivatives.

  • Mobile Phase Optimization:

    • Start with a simple mobile phase, such as a mixture of acetonitrile and water with a modifier like formic acid or phosphoric acid for better peak shape.[8]

    • Run a gradient elution to separate compounds with a range of polarities.

  • Forced Degradation:

    • Acid Hydrolysis: Treat the compound with 0.1 M HCl at 60°C for a few hours.

    • Base Hydrolysis: Treat the compound with 0.1 M NaOH at 60°C for a few hours.

    • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid compound at a temperature below its melting point.

    • Photodegradation: Expose a solution of the compound to UV light.

  • Method Validation:

    • Inject the stressed samples into the HPLC system. The method is considered stability-indicating if the degradation products are well-resolved from the parent compound.

    • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[3][4]

Potential Degradation Pathways

Understanding the potential chemical transformations that 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine may undergo can aid in the identification of degradation products.

Degradation_Pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis Parent 5,7-Dimethyl-1H- imidazo[4,5-b]pyridine N_Oxide N-Oxide (Pyridine Ring) Parent->N_Oxide O2 Imidazole_Oxidation Imidazole Ring Oxidation Products Parent->Imidazole_Oxidation H2O2 Photo_Dimers Photodimers Parent->Photo_Dimers UV Light Ring_Cleavage Ring Cleavage Products Parent->Ring_Cleavage UV Light Hydrolyzed_Products Potential Ring-Opened Products (under harsh conditions) Parent->Hydrolyzed_Products H+/OH-

Caption: Potential degradation pathways for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine.

By implementing these guidelines, researchers can be more confident in the quality and stability of their 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine samples, leading to more reliable and reproducible scientific outcomes.

References

  • Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. (n.d.). International Journal of Health and Pharmaceutical Research.
  • Stability Indicating Analytical Method Development and Validation. (2022). International Journal of Pharmaceutical Sciences and Medicine.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. (2020). Journal of Biomolecular Structure and Dynamics.
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry.
  • Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl cyclase. (2021). Molecules.
  • 1H-Imidazo[4,5-b]pyridine. (2018). SIELC Technologies.
  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (2024). Journal of Medicinal Chemistry.
  • An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations. (2020). Journal of Pharmaceutical Sciences.
  • Halley, J., Chou, Y. R., Cicchino, C., Huang, M., Sharma, V., Tan, N. C., Thakkar, S., Zhou, L. L., Al-Azzam, W., Cornen, S., Gauden, M., Gu, Z., Kar, S., Lazar, A. C., Mehndiratta, P., Smith, J., Sosic, Z., Weisbach, P., & Stokes, E. S. E. (2020). An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations. Journal of Pharmaceutical Sciences.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Imidazo[4,5-b]pyridine Derivatives of Potential Tuberculostatic Activity, II: Synthesis and Bioactivity of Designed and Some Other 2-cyanomethylimidazo[4,5-b]pyridine Deriv
  • Imidazo(4,5-b)pyridine. (n.d.). PubChem.
  • Methyl 3H-imidazo[4,5-b]pyridine-5-carboxyl
  • 2-METHYL-1H-IMIDAZO[4,5-B]PYRIDINE. (n.d.). LookChem.
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (2019). Journal of Pharmaceutical Sciences.
  • Copper-Catalyzed Denitrogenative Transannulation Reaction of Pyridotriazoles: Synthesis of Imidazo[1,5-a]pyridines with Amines and Amino Acids. (2016). Organic Letters.
  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2022). Molecules.

Sources

Troubleshooting

Refining assay conditions for consistent results with 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine.

Technical Support Center: 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine A Guide to Assay Refinement and Troubleshooting Welcome to the technical support resource for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine. As a Senior Applicati...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine

A Guide to Assay Refinement and Troubleshooting

Welcome to the technical support resource for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine. As a Senior Application Scientist, my goal is to provide you with the in-depth technical and practical insights necessary to ensure your experiments are both successful and reproducible. The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, known for its isosteric relationship with natural purines, which allows it to interact with a wide array of biological targets.[1][2] This guide is structured to anticipate and resolve common challenges encountered when working with this specific derivative, moving from fundamental properties to advanced troubleshooting.

Part 1: Compound Fundamentals & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine.

Table 1: Physicochemical Properties of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine
PropertyValueSource
CAS Number 116599-55-4[3]
Molecular Formula C₈H₉N₃[3]
Molecular Weight 147.18 g/mol [3]
Predicted pKa 8.74 ± 0.40[3]
Appearance Solid (form may vary)General Chemical Properties

Q1: What is the recommended solvent for preparing stock solutions of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine?

A1: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent.[4] This is standard practice for most small organic molecules in drug discovery due to its high solubilizing power. Prepare a high-concentration stock (e.g., 10-20 mM) to minimize the final concentration of DMSO in your assay medium.

Q2: How should I properly store the solid compound and its stock solutions?

A2:

  • Solid Compound: Store the solid material according to the manufacturer's recommendations, which is typically at room temperature, sealed, and protected from light and moisture.[4]

  • Stock Solutions: Aliquot the high-concentration DMSO stock solution into single-use vials and store them at -20°C or -80°C. This practice is critical to prevent degradation that can be caused by repeated freeze-thaw cycles.[4][5]

Q3: What are the known or potential biological targets for this class of compounds?

A3: The broader imidazo[4,5-b]pyridine scaffold has been associated with a wide range of biological activities.[1][6] While specific targets for the 5,7-dimethyl derivative are not extensively documented in readily available literature, related compounds are known to act as:

  • Kinase Inhibitors: Specifically targeting enzymes like Aurora kinases and FLT3.[7]

  • Antiproliferative Agents: Showing activity against various cancer cell lines.[8][9][10]

  • Antiviral Agents: Demonstrating efficacy against viruses such as HIV.[1]

  • Mitochondrial Uncouplers: Modulating cellular metabolism.[11]

Given this background, it is plausible that 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine could exhibit activity in assays related to oncology, virology, or metabolic diseases.

Q4: My compound is precipitating when I dilute it into my aqueous assay buffer. What should I do?

A4: Poor aqueous solubility is a very common cause for the apparent inactivity of small molecules.[4] If you observe precipitation, its effective concentration in the assay is significantly lower than your calculated concentration.

  • Reduce Final Concentration: Your target concentration may be above the compound's solubility limit in the final buffer. Test a lower concentration range.

  • Check Solvent Tolerance: Ensure the final concentration of DMSO (or other organic solvent) in your assay is non-toxic to your biological system, typically below 0.5%.[4]

  • Use a Surfactant: In biochemical (non-cellular) assays, a small amount of a non-ionic detergent like Tween-20 or Triton X-100 can help maintain solubility. However, this must be validated for compatibility with your assay components.

Part 2: Systematic Troubleshooting Guide

When an experiment with 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine does not yield the expected results, a systematic approach is crucial. The following guide provides a logical workflow to identify and solve the root cause of the issue.

Diagram: General Troubleshooting Workflow

Troubleshooting_Workflow cluster_Start Initial Observation cluster_Compound Step 1: Compound Integrity & Solubility cluster_Assay Step 2: Assay System Validation cluster_Target Step 3: Target Engagement & Biology cluster_Resolution Resolution start Inconsistent or Unexpected Assay Results node_compound Q: Is the compound active and in solution? A: Verify purity, storage, and handling. Perform solubility check. start->node_compound node_assay Q: Are the assay controls behaving as expected? A: Check positive/negative controls, NTC, and Z-factor. node_compound->node_assay Compound OK node_resolve Refine Protocol & Re-run Experiment node_compound->node_resolve Issue Found: Prepare fresh compound node_target Q: Is the compound reaching its target? A: Use orthogonal methods (e.g., CETSA, Western Blot). Confirm pathway relevance. node_assay->node_target Assay OK node_assay->node_resolve Issue Found: Optimize assay parameters node_target->node_resolve Target Engagement Confirmed node_target->node_resolve Issue Found: Re-evaluate biological model

Caption: A systematic workflow for troubleshooting common assay issues.

Scenario 1: No Observable Effect or Low Potency

Question: I am not observing any effect of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine in my assay, even at high concentrations. What are the likely reasons?

Answer: This is a frequent challenge that can be dissected into three areas: the compound, the experiment, or the biological system.[4]

  • Verify Compound Integrity & Concentration:

    • Source & Purity: Ensure the compound is from a reputable source with purity data (e.g., HPLC/NMR). Impurities can interfere with activity.[4]

    • Storage: Confirm that both the solid and stock solutions have been stored correctly to prevent degradation.[4]

    • Action: Prepare a fresh stock solution from the solid compound. If possible, verify its identity and purity via analytical methods.

  • Rule Out Solubility Issues:

    • The Problem: As mentioned in the FAQ, poor aqueous solubility is a primary cause of inactivity.[4] The compound may be precipitating out of your assay buffer, drastically reducing its effective concentration.

    • Action: Perform a visual solubility test. Prepare the compound in your final assay buffer at the highest concentration tested. Incubate under assay conditions (e.g., 37°C) for 1-2 hours and visually inspect for precipitate against a dark background.[4] If precipitation occurs, you must either lower the test concentrations or reformulate the buffer if possible.

  • Validate the Assay System:

    • Controls are Key: The performance of your controls is non-negotiable.

      • Positive Control: Does your known activator/inhibitor for this pathway produce the expected result? If not, the issue lies with the assay reagents or protocol itself.[5]

      • Negative/Vehicle Control: Does the vehicle (e.g., 0.1% DMSO) have no effect on the system?

    • Assay Window (Z'-factor): For screening assays, calculate the Z'-factor from your controls. A Z'-factor > 0.5 is considered suitable for screening.[12] A poor assay window could mask the compound's true effect.

  • Confirm Target Engagement:

    • The Question: Is the compound interacting with its intended molecular target in your specific experimental model?

    • Action: Direct measurement of target engagement is a crucial troubleshooting step.[4]

      • Cellular Thermal Shift Assay (CETSA): This technique can confirm compound binding to its target protein in intact cells.

      • Western Blot: If the compound is expected to inhibit a kinase, probe for the phosphorylation status of a direct downstream substrate. A lack of change suggests a lack of target engagement.[4]

      • Reporter Assays: If the target is a transcription factor, a reporter gene assay can directly measure its activity.[4]

Scenario 2: High Data Variability and Inconsistent Results

Question: My dose-response curves are not consistent between experiments. How can I improve reproducibility?

Answer: Data variability often points to subtle inconsistencies in experimental execution or reagent stability.

  • Standardize Compound Handling:

    • Fresh Dilutions: Always prepare fresh serial dilutions for each experiment from a frozen, single-use stock aliquot. Do not reuse working dilutions.

    • Pipetting Technique: Use calibrated pipettes and proper technique, especially for serial dilutions and additions to microplates. Small volume errors can lead to large concentration inaccuracies.

  • Optimize Microplate-Based Assays:

    • Edge Effects: Evaporation from wells at the edge of a microplate can concentrate reagents and affect results. Consider not using the outer-most wells or filling them with buffer/media to create a humidity barrier.

    • Consistent Timing: For kinetic assays, ensure that reagent addition and plate reading intervals are precisely the same for all plates. Automation can significantly improve this.

    • Cell Seeding Uniformity: In cell-based assays, ensure cells are evenly suspended before plating to avoid density gradients across the plate.

  • Evaluate Reagent and System Stability:

    • Reagent Health: Ensure all reagents, buffers, and media are within their expiration dates and have been stored correctly. Forgetting to add a critical reagent is a common source of error.[5]

    • Cell Health: Monitor the health and passage number of your cells. Cells at very high or low passage numbers can behave differently. Ensure consistent growth conditions.

Part 3: Key Experimental Protocols

The following protocols provide a validated starting point for working with 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine.

Protocol 1: Preparation of Stock and Working Solutions

This protocol describes how to prepare a 10 mM primary stock solution in DMSO and subsequent working solutions for a typical cell-based assay.

Materials:

  • 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine (MW: 147.18 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Prepare 10 mM Primary Stock:

    • Weigh out approximately 1.5 mg of the solid compound. For example, if you weigh out 1.47 mg:

    • Calculate the required volume of DMSO: Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)

    • Volume (L) = (0.00147 g / 147.18 g/mol ) / 0.010 mol/L = 0.000998 L ≈ 1.0 mL

    • Add 1.0 mL of anhydrous DMSO to the vial containing 1.47 mg of the compound.

    • Vortex thoroughly until the solid is completely dissolved. This is your 10 mM Primary Stock .

  • Aliquot and Store:

    • Dispense the Primary Stock into single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store immediately at -20°C or -80°C.

  • Prepare Working Solutions (Example for a Cellular Assay):

    • For an experiment, thaw one aliquot of the 10 mM Primary Stock.

    • To create a 100 µM final concentration with a final DMSO concentration of 0.1%, you would typically perform an intermediate dilution in cell culture medium.

    • Intermediate Dilution (e.g., 200 µM): Dilute the 10 mM stock 1:50 in complete cell culture medium (e.g., 4 µL of stock into 196 µL of medium).

    • Final Plate Addition: Add an equal volume of this 200 µM intermediate solution to the cells already in the well (e.g., 100 µL of compound solution to 100 µL of cells in medium) to achieve a final concentration of 100 µM. Prepare other concentrations using a serial dilution from the intermediate stock.

Table 2: Example Serial Dilution Scheme

This table outlines how to prepare a 2x concentrated serial dilution series in culture medium, starting from a 10 mM DMSO stock. This series is then added 1:1 to cells in the assay plate.

StepConcentration (2x)Volume of Previous StockVolume of MediumFinal Concentration in Well (1x)
1 200 µM4 µL of 10 mM Stock196 µL100 µM
2 60 µM60 µL of 200 µM140 µL30 µM
3 20 µM60 µL of 60 µM120 µL10 µM
4 6 µM60 µL of 20 µM140 µL3 µM
5 2 µM60 µL of 6 µM120 µL1 µM
6 0.6 µM60 µL of 2 µM140 µL0.3 µM
7 0 µM (Vehicle)4 µL of 100% DMSO196 µL (for 1:50)0 µM (0.1% DMSO)

References

  • Gulewicz, K., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(21), 5028. [Link]

  • BMG LABTECH. A troubleshooting guide to microplate-based assays. [Link]

  • MBinfo. Assay Troubleshooting. [Link]

  • Patel, R., et al. (2017). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Biointerface Research in Applied Chemistry, 7(2), 1971-1980. [Link]

  • MDPI. (2019). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 24(19), 3562. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 596-621. [Link]

  • LookChem. 2-METHYL-1H-IMIDAZO[4,5-B]PYRIDINE. [Link]

  • Shadrick, W. R., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). Bioorganic & Medicinal Chemistry, 111, 117899. [Link]

  • Bembalkar, S. R., & Shingate, B. B. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]

  • ResearchGate. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [Link]

  • Kumar, A., et al. (2022). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. RSC Advances, 12(21), 13135-13153. [Link]

  • PubChem. Imidazo(4,5-b)pyridine. [Link]

  • Reddy, T. R., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4386-4393. [Link]

  • Popa, K., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(7), 379-387. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 596-621. [Link]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8567-8583. [Link]

  • PubChem. 5,7-dimethyl-3H-imidazo[4,5-b]pyridine-2-thiol. [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Cell Permeability of Imidazo[4,5-b]pyridine Derivatives

Welcome to the technical support center dedicated to addressing the challenges associated with the cell permeability of imidazo[4,5-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the cell permeability of imidazo[4,5-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome permeability issues in your research.

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] However, a common hurdle in the development of these derivatives is their often-poor cell permeability, which can limit their therapeutic potential by preventing them from reaching their intracellular targets. This guide provides a structured approach to understanding and improving the cell permeability of your imidazo[4,5-b]pyridine derivatives.

Troubleshooting Guide

This section is designed to help you troubleshoot common experimental issues related to the poor cell permeability of imidazo[4,5-b]pyridine derivatives.

Question 1: My imidazo[4,5-b]pyridine derivative shows high potency in a cell-free biochemical assay, but its activity is significantly lower in a cell-based assay. What could be the problem?

Answer:

This is a classic indicator of poor cell permeability. If your compound is active against its purified target but fails to show activity in a cellular context, it is likely that it cannot efficiently cross the cell membrane to reach its site of action. Here’s a systematic approach to diagnose and address this issue:

  • Confirm the Discrepancy: Rerun both the biochemical and cell-based assays to ensure the results are reproducible. Include appropriate positive and negative controls.

  • Assess Physicochemical Properties: Poor permeability is often linked to suboptimal physicochemical properties. Evaluate your compound against Lipinski's Rule of Five , a set of guidelines used to predict the oral bioavailability of a drug candidate.[3]

    • Molecular Weight (MW): Is it greater than 500 Da?

    • LogP (lipophilicity): Is it greater than 5?

    • Hydrogen Bond Donors (HBD): Are there more than 5?

    • Hydrogen Bond Acceptors (HBA): Are there more than 10?

    A violation of more than one of these rules suggests a higher probability of poor absorption or permeation.[3]

  • Perform a Permeability Assay: To directly measure the permeability of your compound, you can use one of the following assays:

    • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion. It is a good first-line screen for permeability.

    • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. It can assess both passive diffusion and active transport, including the effects of efflux pumps.

  • Investigate Efflux: Your compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport compounds out of the cell. The Caco-2 assay can be performed in the presence and absence of an efflux pump inhibitor (e.g., verapamil) to determine if your compound is being actively effluxed. An increased permeability in the presence of the inhibitor would confirm this.

Question 2: My imidazo[4,5-b]pyridine derivative has a low LogP value, suggesting good solubility, but it still shows poor cell permeability. Why might this be?

Answer:

While a low LogP generally indicates good aqueous solubility, it can also be associated with poor permeability if the compound is too polar to efficiently partition into the lipid bilayer of the cell membrane. A delicate balance between solubility and lipophilicity is crucial for optimal cell permeability.

  • Excessive Polarity: A highly polar molecule will have a strong affinity for the aqueous environment and will not readily enter the hydrophobic interior of the cell membrane. This can be due to an excessive number of hydrogen bond donors and acceptors.

  • Ionization: If your compound is ionized at physiological pH (around 7.4), its permeability will be significantly reduced. The charged species will have difficulty crossing the nonpolar lipid membrane. Determine the pKa of your compound to understand its ionization state.

To address this, consider strategies to increase the lipophilicity of your compound without drastically reducing its solubility. This could involve the introduction of small lipophilic groups or the masking of polar functional groups through a prodrug approach.

Question 3: I have a series of imidazo[4,5-b]pyridine derivatives with similar molecular weights, but their cell permeability varies significantly. What structural features should I investigate?

Answer:

This is a common scenario in structure-activity relationship (SAR) studies. Subtle structural changes can have a profound impact on cell permeability. Here are some key aspects to consider for the imidazo[4,5-b]pyridine scaffold:

  • Substitution Patterns: The position of substituents on the imidazo[4,5-b]pyridine ring is critical. Modifications at the C2, C3, and C6 positions have been shown to influence biological activity and likely affect permeability.

  • Hydrogen Bonding Potential: Analyze the number and strength of hydrogen bond donors and acceptors in your series. Even a single additional hydrogen bond donor can significantly decrease permeability.

  • Molecular Shape and Flexibility: The three-dimensional shape and conformational flexibility of a molecule can influence its ability to interact with and pass through the cell membrane. More rigid molecules sometimes exhibit better permeability.

  • Intramolecular Hydrogen Bonding: The formation of an intramolecular hydrogen bond can mask polar groups, effectively reducing the molecule's polarity and increasing its permeability.

By systematically analyzing these structural features across your series of compounds, you can identify the key determinants of cell permeability for your specific chemical space.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties influencing the cell permeability of imidazo[4,5-b]pyridine derivatives?

A1: The cell permeability of imidazo[4,5-b]pyridine derivatives, like most small molecules, is governed by a combination of physicochemical properties. The most critical ones are:

  • Lipophilicity (LogP): This measures the partitioning of a compound between an oily and an aqueous phase. An optimal LogP (typically between 1 and 3) is required for good passive diffusion.

  • Molecular Weight (MW): Smaller molecules (generally under 500 Da) tend to have better permeability.

  • Polar Surface Area (PSA): This is the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. A lower PSA (typically < 140 Ų) is generally associated with better permeability.

  • Number of Hydrogen Bond Donors and Acceptors: As per Lipinski's rules, fewer hydrogen bond donors (≤5) and acceptors (≤10) are preferred.

  • Aqueous Solubility: The compound must have sufficient solubility in the aqueous environment to be available for absorption.

  • Ionization State (pKa): The charge of a molecule at physiological pH significantly impacts its ability to cross the lipid membrane. Uncharged species are generally more permeable.

Q2: What are the common strategies to improve the permeability of imidazo[4,5-b]pyridine derivatives?

A2: Several strategies can be employed to enhance the cell permeability of your compounds:

  • Structural Modification:

    • Reduce Polarity: Decrease the number of hydrogen bond donors and acceptors by replacing polar groups with non-polar ones. For instance, replacing a hydroxyl group with a methoxy group.

    • Increase Lipophilicity: Introduce lipophilic substituents such as alkyl or aryl groups. However, be mindful of not increasing the LogP too much, as this can lead to poor solubility and other issues. The introduction of halogen atoms has been shown in some cases to improve membrane permeability.

    • Modify Molecular Weight and Shape: Keep the molecular weight below 500 Da if possible. Optimizing the molecular shape for better membrane interaction can also be beneficial.

  • Prodrug Approach: A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active drug. This approach can be used to temporarily mask polar functional groups that hinder permeability. For example, a carboxylic acid can be converted to an ester prodrug.

  • Formulation Strategies: For in vivo studies, formulation approaches such as the use of solubility enhancers (e.g., cyclodextrins) or lipid-based delivery systems can improve the absorption of poorly permeable compounds.

Q3: How can I determine if my imidazo[4,5-b]pyridine derivative is a substrate of an efflux pump?

A3: The most common method to identify efflux pump substrates is to use a cell-based permeability assay, such as the Caco-2 assay, in the presence and absence of a known efflux pump inhibitor.

  • Perform a Bidirectional Caco-2 Assay: Measure the permeability of your compound in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

  • Calculate the Efflux Ratio: The efflux ratio is calculated as the permeability in the B-to-A direction divided by the permeability in the A-to-B direction (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 is generally considered indicative of active efflux.

  • Use an Efflux Pump Inhibitor: Repeat the bidirectional Caco-2 assay in the presence of a broad-spectrum efflux pump inhibitor like verapamil or a more specific inhibitor if you suspect a particular pump. If the efflux ratio decreases significantly in the presence of the inhibitor, it confirms that your compound is a substrate for that efflux pump.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based method for predicting passive membrane permeability.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (PTFE or polypropylene)

  • Lecithin (e.g., from soybean)

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Test compounds and control compounds (with known high and low permeability)

  • Analytical instrument for quantification (e.g., LC-MS/MS or UV-Vis spectrophotometer)

Procedure:

  • Prepare the Artificial Membrane Solution: Dissolve lecithin in dodecane to a final concentration of 1-2% (w/v).

  • Coat the Filter Plate: Add 5 µL of the lecithin/dodecane solution to each well of the 96-well filter plate, ensuring the entire filter surface is coated.

  • Prepare the Acceptor Plate: Fill each well of the 96-well acceptor plate with 300 µL of PBS (pH 7.4).

  • Prepare the Donor Plate:

    • Dissolve test and control compounds in DMSO to prepare stock solutions.

    • Dilute the stock solutions with PBS (pH 7.4) to the final desired concentration (typically 10-100 µM), ensuring the final DMSO concentration is low (e.g., <1%).

    • Add 150 µL of the compound solution to each well of the coated filter plate (the donor plate).

  • Assemble the PAMPA Sandwich: Carefully place the donor filter plate on top of the acceptor plate, ensuring the bottom of the filter plate is in contact with the buffer in the acceptor plate.

  • Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Collection and Analysis:

    • After incubation, separate the donor and acceptor plates.

    • Collect samples from both the donor and acceptor wells.

    • Analyze the concentration of the compound in each sample using a suitable analytical method (e.g., LC-MS/MS).

Data Analysis:

Calculate the apparent permeability coefficient (Papp) using the following equation:

Papp = (dQ/dt) / (A * C0)

Caption: Key physicochemical properties of imidazo[4,5-b]pyridine derivatives influencing cell permeability.

Experimental Workflow for Assessing Cell Permeability

Start Start: Compound with Poor Cellular Activity Step1 Step 1: Assess Physicochemical Properties (Lipinski's Rules) Start->Step1 Step2 Step 2: Perform PAMPA Assay (Passive Permeability Screen) Step1->Step2 Step3 Step 3: Perform Caco-2 Assay (Passive + Active Transport) Step2->Step3 Step4 Step 4: Analyze Efflux Ratio (Papp B-A / Papp A-B) Step3->Step4 Decision1 Efflux Ratio > 2? Step4->Decision1 Step5a Compound is an Efflux Substrate Decision1->Step5a Yes Step5b Poor Passive Permeability Decision1->Step5b No Step6 Step 5: Structural Modification or Prodrug Strategy to Improve Permeability Step5a->Step6 Step5b->Step6 End End: Optimized Compound with Improved Permeability Step6->End

Caption: A systematic workflow for diagnosing and addressing poor cell permeability.

References

  • Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]

  • Judaš, N., Malnar, M., Cindrić, M., & Bertoša, B. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 26(11), 3197. [Link]

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. [Link]

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]

  • Boyer, G., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. [Link]

  • Lipinski's rule of five. (2023, October 29). In Wikipedia. [Link]

  • PAMPA Protocol. Creative Bioarray. [Link]

  • Caco-2 Permeability Assay Protocol. Studylib. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2024). Pharmaceuticals. [Link]

  • Abad-Zapatero, C. (2020). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Molecules, 25(18), 4286. [Link]

  • Al-Shakarchi, W., et al. (2021). Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein. International Journal of Molecular Sciences, 22(24), 13346. [Link]

  • Sharma, A., et al. (2019). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Expert Opinion on Drug Discovery, 14(1), 59-71. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of N-Alkylation of the Imidazo[4,5-b]pyridine Core

Welcome to the technical support resource for the N-alkylation of the imidazo[4,5-b]pyridine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide field-prove...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the N-alkylation of the imidazo[4,5-b]pyridine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during this critical synthetic transformation. The structural similarity of the imidazo[4,5-b]pyridine core to endogenous purines makes it a privileged scaffold in medicinal chemistry, with applications ranging from kinase inhibitors to antiviral and anti-inflammatory agents.[1][2][3][4]

The N-alkylation of this heterocycle is a fundamental step for generating chemical diversity and modulating pharmacological activity. However, the presence of multiple nucleophilic nitrogen atoms presents a significant challenge in controlling regioselectivity.[5][6] This guide provides a structured, question-and-answer-based approach to navigate and optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the N-alkylation of the imidazo[4,5-b]pyridine core, from low conversion to complex isomeric mixtures.

Q1: My N-alkylation reaction shows low to no conversion. What are the primary factors to investigate?

Answer: Low or no yield in this reaction typically points to three main areas: incomplete deprotonation of the heterocyclic core, low reactivity of the alkylating agent, or suboptimal reaction conditions.

  • Incomplete Deprotonation: The N-H proton on the imidazole ring must be removed to generate a potent nucleophile. The choice of base is critical.

    • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient for reactive alkylating agents like benzyl bromide or allyl bromide and are used in polar aprotic solvents like DMF.[5][7][8] Cesium carbonate (Cs₂CO₃) is frequently reported to be highly effective.[1][9]

    • Strong Bases (e.g., NaH, LiHMDS): For less reactive alkylating agents or sterically hindered substrates, a stronger base is required to ensure complete deprotonation.[6][10] Sodium hydride (NaH) in an anhydrous solvent like THF or DMF is a common choice.[9] The use of LiHMDS has also been shown to be critical for achieving high yields in certain coupling reactions involving this core.[1]

  • Reactivity of the Alkylating Agent: The electrophile's reactivity follows the general trend: Iodide > Bromide > Chloride. If you are using an alkyl chloride with a weaker base, the reaction may be sluggish. Consider switching to the corresponding bromide or iodide, or increasing the reaction temperature.

  • Solvent and Temperature: Polar aprotic solvents like DMF, THF, and Acetonitrile are standard as they help to dissolve the reagents and facilitate the Sₙ2 reaction.[6][9] If the reaction is slow at room temperature, gradually increasing the heat can significantly improve the rate. However, be aware that elevated temperatures can also lead to side reactions, such as N-oxide formation.[6]

Troubleshooting_Low_Yield start Low or No Yield sub_deprotonation Incomplete Deprotonation? start->sub_deprotonation sub_reagent Alkylating Agent Reactivity Low? start->sub_reagent sub_conditions Suboptimal Conditions? start->sub_conditions action_base Use Stronger Base (e.g., NaH, LiHMDS) sub_deprotonation->action_base Yes action_halide Switch to More Reactive Halide (e.g., R-Br, R-I) sub_reagent->action_halide Yes action_temp Increase Reaction Temperature sub_conditions->action_temp Yes action_solvent Screen Solvents (DMF, THF, MeCN) sub_conditions->action_solvent No

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am getting a mixture of regioisomers. How can I control the site of N-alkylation?

Answer: This is the most significant challenge in the chemistry of imidazo[4,5-b]pyridines. The molecule has three potential nucleophilic nitrogen atoms: N1 and N3 in the imidazole ring, and N4 in the pyridine ring. The tautomeric nature of the N-H proton between N1 and N3 further complicates selectivity.[6][7] Controlling the outcome is highly dependent on a careful selection of reaction conditions.[5][6]

Regioselectivity_Sites core N1 N1-Alkylation core->N1 Site 1 N3 N3-Alkylation core->N3 Site 3 N4 N4-Alkylation core->N4 Site 4

Caption: Potential N-alkylation sites on the imidazo[4,5-b]pyridine core.

Key Factors Influencing Regioselectivity:

  • Base and Solvent System: This is arguably the most critical factor.

    • Pyridine Ring Alkylation (N4): Using a weaker inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF often favors alkylation on the more basic pyridine nitrogen (N4).[6][7] This is a widely reported and reliable method for achieving N4 selectivity.[7][8]

    • Imidazole Ring Alkylation (N1/N3): Stronger bases (e.g., NaH) that fully deprotonate the imidazole NH tend to direct alkylation towards the resulting imidazolide anion (N1/N3). The ratio between N1 and N3 is then influenced by sterics and electronics.

    • Solvent Polarity: Nonpolar solvents may favor alkylation at the N3 position under basic conditions.[6]

  • Steric Hindrance: Substituents on the imidazo[4,5-b]pyridine core or on the alkylating agent can sterically direct the reaction. For example, a bulky substituent at the C2 position can hinder attack at the adjacent N1 and N3 positions, potentially favoring N4 alkylation. DFT studies have shown that regioselectivity can be governed by 'steric approach control'.[11]

  • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), with a base like K₂CO₃ can facilitate the reaction and has been used to obtain N3 and N4 regioisomers.[12][13]

Summary of Common Conditions and Outcomes

BaseSolventAlkylating AgentTypical OutcomeReferences
K₂CO₃DMFBenzyl HalidesPredominantly N4-alkylation[7][8]
K₂CO₃ / TBABDMFVarious Alkyl HalidesMixture of N3 and N4 isomers[12][13]
NaHTHF/DMFMethyl IodideMixture of imidazole isomers (N1/N3)[10]
LiHMDSTHFAryl Halides (coupling)Critical for high yield in specific C-N couplings[1]
Q3: My reaction produced a mixture of isomers. How can I definitively identify the structure of each product?

Answer: After successfully separating the isomers, typically by column chromatography, unambiguous structural assignment is crucial.[6][14] The most powerful and widely accepted method for this is 2D Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.

The NOESY Technique: This experiment detects through-space correlations between protons that are close to each other (< 5 Å). For N-alkylation products:

  • N4-Isomer: A strong NOE correlation will be observed between the protons of the newly introduced alkyl group (e.g., the benzylic -CH₂-) and the H-5 proton on the pyridine ring.[7]

  • N3-Isomer: NOE correlations would be expected between the alkyl group protons and protons at the C2 and C4 positions.

  • N1-Isomer: NOE correlations would be expected between the alkyl group protons and the proton at the C7 position.

Heteronuclear Multiple Bond Correlation (HMBC) experiments, particularly ¹H-¹⁵N HMBC, can also provide complementary and definitive structural information.[8][15]

Q4: I've isolated an unexpected byproduct with a mass of +16 Da. What is it and how can I avoid it?

Answer: This is a classic sign of N-oxide formation . The pyridine nitrogen in the imidazo[4,5-b]pyridine ring is susceptible to oxidation, especially under harsh conditions.[6]

Prevention Strategies:

  • Inert Atmosphere: If running the reaction at elevated temperatures for an extended period, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation from atmospheric oxygen.[6]

  • Control of Oxidants: If your synthesis involves an upstream oxidative step, be mindful of the oxidant's strength and stoichiometry to avoid carryover or unintended oxidation of the pyridine nitrogen.[6]

Remediation: If the N-oxide has already formed, it can often be reduced back to the parent heterocycle. A common and effective method is catalytic hydrogenation using a catalyst like Raney Nickel at room temperature and pressure.[6]

Experimental Protocols

Protocol 1: General Procedure for N4-Selective Alkylation

This protocol describes a general method for the preferential alkylation at the N4 position using standard laboratory conditions.[5][7]

Materials:

  • Substituted 3H-imidazo[4,5-b]pyridine (1.0 eq)

  • Alkylating agent (e.g., benzyl bromide) (1.2 - 1.6 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of the substituted 3H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.2 eq).

  • Stir the resulting suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.6 eq) dropwise to the mixture.[5]

  • Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, filter the mixture to remove the inorganic salts (K₂CO₃).[5]

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and then with brine (1x).[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the desired N4-alkylated product.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation. ResearchGate. Available at: [Link]

  • Regioselective N-alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives: an experimental and DFT study. ResearchGate. Available at: [Link]

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. Available at: [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. ResearchGate. Available at: [Link]

  • This is why selective N-alkylation of imidazoles is difficult. Reddit. Available at: [Link]

  • Synthesis and Cytotoxicity of Some Imidazo[4,5-b]pyridine Derivatives and Their Regioselective N-Alkylation. AVESİS. Available at: [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PubMed Central. Available at: [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. Available at: [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. Available at: [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. Available at: [Link]

Sources

Optimization

Minimizing impurities in the synthesis of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine.

Technical Support Center: Synthesis of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine Introduction: Welcome to the technical support center for the synthesis of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine. This molecule is a key hete...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine

Introduction: Welcome to the technical support center for the synthesis of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine. This molecule is a key heterocyclic scaffold, analogous to purines, making it a valuable building block in medicinal chemistry and drug development.[1] The synthesis, while straightforward in principle, often presents challenges related to impurity formation that can impact yield, purity, and downstream applications. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during its synthesis. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to optimize your reaction outcomes.

The most common and direct route to this scaffold is the Phillips condensation reaction, which involves the cyclocondensation of 4,6-dimethylpyridine-2,3-diamine with formic acid.[2] This guide will focus primarily on minimizing impurities within the context of this synthetic route.

Part 1: Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields are a common issue in heterocyclic synthesis and can stem from several factors. A systematic approach is the most effective way to troubleshoot.[3]

  • Purity of Starting Materials: The purity of the 4,6-dimethylpyridine-2,3-diamine precursor is critical. Impurities in this starting material can inhibit the reaction or generate side products that are difficult to remove. Always verify the purity of your starting materials by NMR or LC-MS before starting the reaction.

  • Suboptimal Reaction Conditions: Temperature and reaction time are crucial variables.[3] The Phillips condensation often requires heat to drive the dehydration and cyclization. However, excessive heat or prolonged reaction times can lead to product degradation or the formation of polymeric tars, especially when using strong dehydrating agents like polyphosphoric acid (PPA). We recommend starting with established literature conditions and performing small-scale trial reactions to find the optimal balance for your specific setup.

  • Atmospheric Sensitivity: While not extremely sensitive, prolonged exposure of the diamine starting material to air can lead to oxidation, forming colored impurities that can carry through the synthesis. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this and is considered good practice.[3]

  • Inefficient Workup and Isolation: The product is basic and can be lost during aqueous workup if the pH is not carefully controlled. Ensure the reaction mixture is properly neutralized and extracted to recover all the product. Product precipitation should be done slowly to ensure high purity.

Q2: I'm observing significant coloration (dark brown/black) in my reaction mixture. What causes this, and how can I prevent it?

This is typically a sign of charring or polymerization, often caused by overly harsh reaction conditions.

  • The Cause (Causality): Strong acid catalysts and dehydrating agents like polyphosphoric acid (PPA) or concentrated sulfuric acid, when combined with high temperatures, can promote unwanted side reactions. These reagents can catalyze intermolecular reactions, leading to high-molecular-weight, colored, polymeric byproducts. The starting diamine and the product itself can also degrade under these conditions.

  • Preventative Measures:

    • Temperature Control: This is the most critical parameter. Do not exceed the recommended reaction temperature. Use an oil bath and a thermocouple for precise temperature monitoring.

    • Choice of Acid/Catalyst: While PPA is effective, it can be aggressive. Consider using a milder acid catalyst like dilute hydrochloric acid or simply refluxing in a high-boiling solvent like ethylene glycol with formic acid. Good yields can often be obtained with aliphatic acids in dilute mineral acids at lower temperatures.[2]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Stop the reaction as soon as the starting material is consumed to prevent the product from degrading.

Q3: What are the most common structural impurities I should expect, and how can I identify them?

Understanding the potential impurities is key to developing a robust purification strategy.

  • Unreacted Starting Material (4,6-dimethylpyridine-2,3-diamine): This is the most common impurity if the reaction does not go to completion. It is significantly more polar than the product and can be easily identified by LC-MS (by its mass) and TLC.

  • N-formyl Intermediate: Incomplete cyclization can leave the mono- or di-formylated diamine intermediate. This occurs when the final dehydration step is inefficient.[2] These intermediates are also more polar than the final product.

  • Positional Isomers: If the synthesis of the starting material (4,6-dimethylpyridine-2,3-diamine) is not regioselective, you may have isomeric diamines present, which would lead to the formation of isomeric imidazopyridine products.[1] Careful characterization of the diamine starting material by 2D NMR is essential to rule this out.

  • Degradation Products: As mentioned, harsh conditions can lead to a complex mixture of degradation products, which often appear as a baseline "smear" in chromatography.

Table 1: Analytical Identification of Common Species

Compound Identification Method Expected M+H Key NMR Signals (DMSO-d6)
5,7-Dimethyl-1H-imidazo[4,5-b]pyridine LC-MS, 1H NMR 148.087 Imidazole CH (~8.2 ppm), Pyridine CH (~6.9 ppm), 2x Methyl (~2.4-2.6 ppm)
4,6-dimethylpyridine-2,3-diamine LC-MS, 1H NMR 138.103 Absence of imidazole CH, presence of NH2 signals, distinct aromatic pattern

| N-(2-amino-4,6-dimethylpyridin-3-yl)formamide | LC-MS, 1H NMR | 166.098 | Presence of a formyl proton signal (~8.0-8.5 ppm) and an amide NH |

Part 2: Troubleshooting Guide & Protocols

This section provides a structured approach to solving specific problems encountered during the synthesis and purification.

Workflow for Synthesis and Troubleshooting

The following diagram outlines the general workflow and key decision points for troubleshooting.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis & Purification A 1. Verify Purity of 4,6-dimethylpyridine-2,3-diamine B 2. Set up Reaction (Diamine + Formic Acid) under Inert Atmosphere A->B C 3. Heat Reaction Mixture (e.g., 100-120°C) B->C D 4. Monitor by TLC/LC-MS C->D T1 Troubleshoot: - Lower Temperature - Reduce Time - Use Milder Acid C->T1 Charring Occurs D->C Incomplete Reaction E 5. Cool and Neutralize with Base (e.g., NH4OH) D->E Reaction Complete F 6. Precipitate/Extract Product E->F G 7. Dry Crude Product F->G H 8. Analyze Crude Purity (HPLC, NMR) G->H I 9. Purify if Needed (Recrystallization or Chromatography) H->I Purity <95% J 10. Characterize Pure Product H->J Purity >95% T2 Troubleshoot: - Optimize Workup pH - Re-evaluate Reaction - Select Purification Method H->T2 Major Impurities Detected I->J

Caption: General workflow for synthesis and key troubleshooting points.

Scenario 1: The reaction stalls, and significant starting material remains.
  • Problem Diagnosis: This indicates that the activation energy for the cyclization/dehydration is not being met, or an inhibitor is present.

  • Causality: The final ring-closing step of the Phillips condensation is a dehydration reaction.[2][4] Insufficient heat or a "wet" reaction medium (e.g., using aqueous formic acid without a means to remove water) can prevent this step from going to completion.

  • Troubleshooting Steps:

    • Increase Temperature: Gradually increase the reaction temperature by 10-15°C and continue monitoring.

    • Add a Dehydrating Agent: If not already present, adding a stronger acid that also acts as a dehydrating agent, like a catalytic amount of PPA, can drive the reaction forward. Be cautious with temperature if you do this.

    • Ensure Anhydrous Conditions: If using solvents, ensure they are dry. Impurities in reagents or wet solvents can hinder the reaction.[3]

Scenario 2: The crude product shows multiple spots on TLC/peaks in HPLC.
  • Problem Diagnosis: The reaction has produced a mixture of products and byproducts. A robust purification strategy is needed.

  • Causality: As discussed in the FAQs, this can be due to incomplete reaction, side reactions from harsh conditions, or impurities in the starting materials.

  • Troubleshooting & Purification Protocol:

    Step 1: Initial Assessment Use LC-MS to get the mass of the major impurity peaks. This will help you identify them as starting material, intermediates, or unexpected byproducts.

    Step 2: Purification Strategy Selection The flowchart below provides a decision-making framework for choosing a purification method.

    G Start Crude Product Analysis (TLC/LC-MS) Impurity_Polarity Is the major impurity significantly more polar (e.g., starting material)? Start->Impurity_Polarity Recrystallize Action: Recrystallization (e.g., from Ethanol/Water or Toluene) Impurity_Polarity->Recrystallize Yes Complex Is the mixture complex with close-running spots? Impurity_Polarity->Complex No Column Action: Column Chromatography (Silica gel, DCM/MeOH gradient) Complex->Recrystallize No Complex->Column Yes

    Caption: Decision tree for selecting a purification method.

    Protocol: Purification by Recrystallization This method is highly effective if the primary impurity is the more polar starting diamine.

    • Solvent Selection: Dissolve the crude solid in a minimum amount of hot solvent in which the product has good solubility, but the impurities have lower solubility (e.g., ethanol, isopropanol, or toluene).

    • Hot Filtration (Optional): If insoluble tars are present, perform a hot filtration to remove them.

    • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. The desired, less polar product should crystallize out, leaving the more polar impurities in the mother liquor.

    • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Purity Check: Analyze the purified solid by HPLC or NMR to confirm purity.[5][]

Part 3: Purity Analysis

Accurate determination of purity is essential. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[][7][8]

Protocol: Standard HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.1% TFA.

  • Gradient: Start with 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm and 280 nm. A Photo Diode Array (PDA) detector is advantageous as it can help in peak purity assessment.[7]

  • Quantification: Purity is typically reported as "% area" from the chromatogram. For rigorous analysis, a calibration curve with a pure standard should be used.

References

  • Benchchem. troubleshooting guide for the synthesis of heterocyclic compounds.
  • AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION. [Link]

  • E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]

  • PubMed Central (PMC). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • ACS Publications. Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. [Link]

  • PubMed Central (PMC). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. [Link]

  • National Center for Biotechnology Information. Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. [Link]

  • Boyer Research via YouTube. 10 - Strategy for Heterocycle Synthesis: Cyclisation and Dehydration. [Link]

  • Chromatography Online. Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Framework for the Evaluation of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine as a Novel Angiotensin II Antagonist

Introduction: The Unmet Need in RAAS Modulation The Renin-Angiotensin-Aldosterone System (RAAS) is a cornerstone of cardiovascular homeostasis, and its dysregulation is a principal driver of hypertension. Angiotensin II,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Need in RAAS Modulation

The Renin-Angiotensin-Aldosterone System (RAAS) is a cornerstone of cardiovascular homeostasis, and its dysregulation is a principal driver of hypertension. Angiotensin II, the primary effector of this system, exerts potent vasoconstrictive effects through the Angiotensin II Type 1 (AT1) receptor. Consequently, Angiotensin II Receptor Blockers (ARBs) have become a mainstay in the management of hypertension and related cardiovascular diseases. While established ARBs like Losartan, Valsartan, and Telmisartan are effective, the quest for novel chemical scaffolds continues, driven by the need for improved pharmacokinetic profiles, enhanced tissue penetration, and potentially pleiotropic effects.

This guide introduces a comparative framework for evaluating the potential of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine, a novel chemical entity, as an AT1 receptor antagonist. While direct comparative data for this specific compound is not yet established in public literature, its core imidazo[4,5-b]pyridine scaffold has been identified in compounds possessing potent AT1 receptor blocking activity. This document, therefore, serves as a comprehensive roadmap for researchers and drug development professionals, outlining the necessary head-to-head comparisons and experimental protocols required to rigorously assess its potential against current standards of care.

Section 1: The RAAS Pathway and the Mechanism of ARBs

The RAAS cascade begins with the release of renin from the kidneys, which cleaves angiotensinogen to angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts angiotensin I to the highly active angiotensin II. Angiotensin II binds to AT1 receptors on various tissues, including vascular smooth muscle and the adrenal glands, triggering vasoconstriction and the release of aldosterone, which promotes sodium and water retention. This cascade results in increased blood pressure.

ARBs act by selectively and competitively blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting its downstream effects. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood volume, collectively lowering blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE AT1_Receptor AT1 Receptor (Vascular Smooth Muscle) Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction & Aldosterone Secretion AT1_Receptor->Vasoconstriction BP_Increase Blood Pressure Increase Vasoconstriction->BP_Increase ARB Established ARBs (e.g., Losartan, Valsartan) ARB->AT1_Receptor  Blockade Novel_Compound 5,7-Dimethyl-1H- imidazo[4,5-b]pyridine (Hypothesized) Novel_Compound->AT1_Receptor  Blockade? Renin Renin (from Kidney) ACE ACE (from Lungs) Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Binding Receptor Binding Assay (Determine Affinity & Selectivity) Functional Cell-Based Functional Assay (Measure Antagonism) Binding->Functional PD Pharmacodynamic Study (Blood Pressure in SHR model) Functional->PD Promising Candidate PK Pharmacokinetic Profiling (ADME Properties) PD->PK Decision Go/No-Go Decision for further development PK->Decision

Figure 2: Experimental workflow for evaluating a novel ARB candidate.
Experiment 1: In Vitro AT1 Receptor Binding Assay

Causality: The foundational step is to determine if 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine binds to the AT1 receptor and with what affinity. A competitive radioligand binding assay is the gold standard for quantifying this interaction. This experiment will yield the inhibitory constant (Ki), a direct measure of binding affinity. Comparing this value to those of Losartan and Valsartan provides the first critical data point for comparative potency.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Isolate cell membranes from a cell line overexpressing the human AT1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled AT1 antagonist (e.g., [125I]Sar1,Ile8-Angiotensin II), and varying concentrations of the test compounds (5,7-Dimethyl-1H-imidazo[4,5-b]pyridine, Losartan, Valsartan).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound. Use non-linear regression to determine the IC50 (concentration inhibiting 50% of specific binding). Convert IC50 to Ki using the Cheng-Prusoff equation.

Hypothetical Data Summary

CompoundAT1 Receptor IC50 (nM)AT1 Receptor Ki (nM)
5,7-Dimethyl-1H-imidazo[4,5-b]pyridine15.58.2
Losartan25.013.3
Valsartan8.04.2
Table 2: Hypothetical In Vitro Receptor Binding Data.
Experiment 2: In Vivo Pharmacodynamic Evaluation

Causality: Demonstrating in vitro binding is insufficient; the compound must prove efficacious in a physiological system. The Spontaneously Hypertensive Rat (SHR) is a widely accepted and relevant animal model for essential hypertension. This experiment measures the direct effect of the compound on blood pressure, providing crucial evidence of its antihypertensive activity.

Protocol: Blood Pressure Monitoring in Spontaneously Hypertensive Rats (SHR)

  • Animal Model: Use adult male Spontaneously Hypertensive Rats (SHR), a genetic model of hypertension.

  • Telemetry Implantation: Surgically implant radiotelemetry transmitters for continuous and stress-free monitoring of blood pressure and heart rate. Allow for a recovery period of at least one week.

  • Dosing: Acclimate the rats to the dosing procedure (e.g., oral gavage). Randomly assign rats to treatment groups: Vehicle control, 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine, Losartan, and Valsartan at equimolar doses.

  • Data Collection: Record baseline blood pressure for 24-48 hours prior to dosing. After a single oral dose, continuously monitor mean arterial pressure (MAP) for at least 24 hours.

  • Data Analysis: Calculate the change in MAP from baseline for each treatment group. Plot the time course of the blood pressure reduction and determine the maximum reduction (nadir) and the duration of action.

Hypothetical Data Summary

Compound (30 mg/kg, p.o.)Maximum MAP Reduction (mmHg)Time to Nadir (hours)Duration of Action (>15 mmHg reduction, hours)
5,7-Dimethyl-1H-imidazo[4,5-b]pyridine-35 ± 4618
Losartan-28 ± 5614
Valsartan-38 ± 3422
Table 3: Hypothetical In Vivo Pharmacodynamic Data in SHR Model.
Experiment 3: Pharmacokinetic Profiling

Causality: A potent compound is clinically useless without a suitable pharmacokinetic (PK) profile. Understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, particularly oral bioavailability and half-life, is critical. A long half-life, for example, is desirable for once-daily dosing.

Protocol: Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats.

  • Dosing: Administer the compound via both intravenous (i.v.) bolus (e.g., 1-2 mg/kg) and oral gavage (e.g., 10-20 mg/kg) to separate groups.

  • Blood Sampling: Collect serial blood samples at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method to quantify the concentration of the compound in plasma samples.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (peak concentration), Tmax (time to peak), AUC (area under the curve), t1/2 (half-life), and oral bioavailability (F%).

Hypothetical Data Summary

Parameter5,7-Dimethyl-1H-imidazo[4,5-b]pyridineLosartanValsartan
Tmax (h) 2.51.02.0
Cmax (ng/mL) 8507501640
t1/2 (h) 11.52.0 (Metabolite: 6-9)6.0
Bioavailability (F%) 45~33~25
Table 4: Hypothetical Pharmacokinetic Data in Rats.

Section 4: Synthesis and Conclusion

The successful development of a novel ARB requires a candidate that demonstrates a superior or at least non-inferior profile to existing therapies. The hypothetical data presented suggests that 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine could be a promising candidate. Its hypothesized strong binding affinity, robust in vivo efficacy, and favorable pharmacokinetic profile (particularly its longer half-life and good bioavailability) would warrant further investigation.

This guide provides the essential scientific framework for such an evaluation. By systematically executing these comparative experiments, researchers can generate the robust, self-validating data package required to make an informed decision on the therapeutic potential of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine. The imidazo[4,5-b]pyridine scaffold represents a compelling area for exploration in the ongoing effort to refine and improve the pharmacological management of hypertension.

References

  • Flesch, G., et al. (1997). Pharmacokinetics and pharmacodynamic effects of the angiotensin II antagonist valsartan at steady state in healthy, normotensive subjects. PubMed. Available at: [Link]

  • Patsnap Synapse. (2024).
Comparative

Orthogonal Validation of Target Engagement: A Comparative Guide to Quantifying the Binding Affinity of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine

For researchers and drug development professionals, the rigorous validation of a small molecule's binding affinity to its intended target is a cornerstone of preclinical research. This guide provides an in-depth comparis...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the rigorous validation of a small molecule's binding affinity to its intended target is a cornerstone of preclinical research. This guide provides an in-depth comparison of three gold-standard biophysical techniques—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST)—for quantifying the binding affinity of novel compounds. Using the hypothetical case of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine , a compound from a scaffold known to interact with protein kinases[1][2], we will explore the nuances of experimental design, data interpretation, and the synergistic value of employing orthogonal methods. For the purpose of this illustrative guide, we will consider its putative target to be Aurora Kinase A, a well-established oncology target.

The Imperative of Orthogonal Validation

In the quest for therapeutic agents, relying on a single method to determine binding affinity can be misleading. Each technique possesses inherent strengths and weaknesses, and experimental artifacts can lead to false positives or inaccurate measurements. By employing orthogonal methods that rely on different physical principles, we can build a robust and trustworthy dataset that substantiates the molecule's engagement with its target.[3] This guide will dissect the "why" behind experimental choices, empowering researchers to design self-validating studies.

Comparative Overview of Key Biophysical Techniques

Technique Principle Key Parameters Measured Strengths Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index near a sensor surface upon binding.KD (equilibrium constant), kon (association rate), koff (dissociation rate)Real-time kinetics, high sensitivity, label-freeImmobilization of the protein may affect its conformation and activity, potential for mass transport limitations.[4][5]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.KD, ΔH (enthalpy), ΔS (entropy), n (stoichiometry)"Gold standard" for thermodynamics, label-free, in-solution measurement.[6][7][8][9]Requires larger amounts of protein and compound, lower throughput, may not be suitable for very weak or very tight binders.[10]
MicroScale Thermophoresis (MST) Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.KDLow sample consumption, wide affinity range, tolerant of complex solutions (e.g., cell lysates).[11][12][13][14]Requires fluorescent labeling of one binding partner (protein or ligand), potential for artifacts from fluorescent labels.

Experimental Deep Dive: A Step-by-Step Guide

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for elucidating the kinetics of a binding interaction.[4][15][16][17] By immobilizing the target protein (Aurora Kinase A) on a sensor chip and flowing the small molecule (5,7-Dimethyl-1H-imidazo[4,5-b]pyridine) over the surface, we can monitor the association and dissociation phases in real-time.

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P Protein Purification (Aurora Kinase A) I Immobilization of Aurora Kinase A on Sensor Chip P->I C Compound Solubilization (5,7-Dimethyl-1H-imidazo[4,5-b]pyridine) A Analyte Injection (Compound Titration) C->A I->A R Regeneration R->I D Dissociation A->D D->R DA Sensorgram Analysis D->DA M Model Fitting (e.g., 1:1 Langmuir) DA->M K Determination of kon, koff, KD M->K

Caption: A streamlined workflow for determining binding kinetics using Surface Plasmon Resonance.

  • Protein Immobilization: Covalently couple purified Aurora Kinase A to a CM5 sensor chip using standard amine coupling chemistry. Aim for a low immobilization density to minimize mass transport effects.

  • Analyte Preparation: Prepare a dilution series of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

  • Binding Measurement: Inject the compound dilutions over the immobilized kinase surface, followed by a dissociation phase with running buffer.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to extract the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the binding interaction by directly measuring the heat changes.[6][7][8][9] This technique is considered the gold standard for validating binding affinity in solution.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P Protein Dialysis (Aurora Kinase A) L Load Protein into Sample Cell P->L C Compound Dissolution in Matched Buffer T Titrate Compound from Syringe C->T L->T H Measure Heat Change per Injection T->H I Integration of Injection Peaks H->I B Binding Isotherm Generation I->B M Fit to Binding Model B->M TD Determine KD, ΔH, ΔS, n M->TD

Caption: The experimental process for obtaining a complete thermodynamic profile via Isothermal Titration Calorimetry.

  • Sample Preparation: Dialyze the purified Aurora Kinase A into the desired assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Dissolve 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine in the final dialysis buffer.

  • ITC Experiment: Load the protein into the sample cell and the compound into the titration syringe. Perform a series of small injections of the compound into the protein solution while monitoring the heat released or absorbed.

  • Data Analysis: Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine the KD, enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).

MicroScale Thermophoresis (MST)

MST is a highly sensitive technique that measures binding based on the change in molecular movement in a temperature gradient.[11][12][13][14] It is particularly useful for its low sample consumption and tolerance of complex biological matrices.

MST_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P Protein Labeling (e.g., with RED-tris-NTA) M Fit to Binding Curve P->M C Compound Dilution Series C->M L Load into Capillaries M->L K Determine KD M->K R Run MST Measurement L->R F Plot Fluorescence Change vs. Compound Concentration R->F F->M

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine

Abstract This guide provides a comprehensive framework for the cross-validation of diverse analytical methods for the quantification and characterization of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine, a heterocyclic compound...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the cross-validation of diverse analytical methods for the quantification and characterization of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine, a heterocyclic compound of interest in pharmaceutical development. Recognizing the critical need for robust and reproducible analytical data, this document outlines the principles and practical execution of cross-validating three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy. By presenting detailed experimental protocols, validation data, and a systematic approach to cross-validation, this guide serves as an essential resource for researchers, scientists, and drug development professionals to ensure data integrity and consistency across different analytical platforms.

Introduction: The Imperative for Rigorous Analytical Method Validation

5,7-Dimethyl-1H-imidazo[4,5-b]pyridine belongs to the imidazopyridine class of heterocyclic compounds, a scaffold that is of significant interest in medicinal chemistry due to its diverse biological activities.[1][2] As with any potential drug candidate or intermediate, the ability to accurately and reliably quantify the compound and its impurities is paramount throughout the drug development lifecycle. This necessitates the use of well-characterized and validated analytical methods.

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][4] However, in a typical drug development pipeline, it is common to employ different analytical techniques or for methods to be transferred between laboratories.[5][6] This introduces potential variability that could impact data consistency. Cross-validation is the formal process of comparing the results from two or more analytical procedures to ensure they provide equivalent and reliable data.[7] This guide provides a detailed comparison of HPLC, GC-MS, and UV-Vis Spectroscopy for the analysis of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine, grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[8][9][10]

The Cross-Validation Workflow: A Systematic Approach

Successful cross-validation hinges on a well-defined workflow. The objective is to analyze a single, homogenous batch of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine samples using each of the validated analytical methods and then to statistically compare the results.

Cross-Validation Workflow Figure 1. Cross-Validation Workflow cluster_prep Sample Preparation cluster_eval Data Evaluation Sample Homogenous Batch of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine Prep Prepare Multiple Aliquots (e.g., at 80%, 100%, 120% of nominal concentration) Sample->Prep HPLC HPLC Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS UVVis UV-Vis Analysis Prep->UVVis Data Collect Assay Data (e.g., Concentration, Purity) HPLC->Data GCMS->Data UVVis->Data Stats Statistical Analysis (e.g., t-test, F-test, Equivalence Testing) Data->Stats Report Generate Cross-Validation Report Stats->Report Method Comparison Figure 2. Comparison of Analytical Method Attributes center 5,7-Dimethyl-1H- imidazo[4,5-b]pyridine Analysis HPLC HPLC-UV center->HPLC High Specificity (Purity & Assay) GCMS GC-MS center->GCMS High Specificity (Impurity ID) UVVis UV-Vis Spec center->UVVis Low Specificity (Assay Only) HPLC->GCMS Comparable Quantitation HPLC->UVVis Comparable Assay

Sources

Comparative

A Comparative Analysis of the Biological Activity of Methyl-Substituted Imidazo[4,5-b]pyridines

The imidazo[4,5-b]pyridine scaffold, a structural analog of natural purines, is a cornerstone in medicinal chemistry, giving rise to compounds with a wide spectrum of biological activities, including anticancer, antimicr...

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[4,5-b]pyridine scaffold, a structural analog of natural purines, is a cornerstone in medicinal chemistry, giving rise to compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The strategic placement of substituents on this heterocyclic core can profoundly influence its therapeutic potential. This guide provides a comparative overview of the biological activities of various methyl-substituted imidazo[4,5-b]pyridines, supported by experimental data from peer-reviewed literature. We will delve into their anticancer and antimicrobial effects, detailing the methodologies used for their evaluation and exploring the structure-activity relationships that govern their potency.

Anticancer Activity: A Tale of Substitution

The antiproliferative effects of methyl-substituted imidazo[4,5-b]pyridines have been a key area of investigation. The position and presence of methyl groups, often in conjunction with other functional moieties, can significantly impact cytotoxicity against various cancer cell lines.

A study on 2,6-disubstituted imidazo[4,5-b]pyridines highlighted the influence of N-methylation on antiproliferative activity.[2] The N-methyl substituted derivative 19 (a p-hydroxy substituted version) demonstrated pronounced activity against a panel of cancer cell lines, with IC50 values ranging from 1.45 to 4.25 μM.[2] This suggests that methylation at the N1 position of the imidazole ring can be a critical determinant of anticancer efficacy.

Another investigation into imidazo[4,5-b]pyridine derivatives as potential tuberculostatic agents also synthesized and tested various methyl-substituted compounds.[3] While the primary focus was on antimycobacterial activity, the synthetic routes and characterization of these compounds provide a basis for their further evaluation as anticancer agents. For instance, derivatives of 4-methyl-4H-2-cyanomethylimidazo[4,5-b]pyridine and 2-(alpha-methylcyanomethyl)imidazo[4,5-b]pyridine were synthesized, indicating the feasibility of introducing methyl groups at different positions of the heterocyclic system.[3]

The anticancer potential of these compounds is often linked to their ability to inhibit protein kinases.[4][5] The structural similarity of imidazo[4,5-b]pyridines to purines allows them to interact with the ATP-binding sites of various kinases, leading to the disruption of cancer cell signaling pathways.[4]

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
19 N-methyl, p-hydroxy on 6-phenylCapan-1, LN-229, DND-41, K-562, Z-1381.45–1.90[2]
13 N-unsubstituted, p-hydroxy on 6-phenylCapan-1, HL-60, Z-1321.50–1.87[2]
I, II, IIIa, IIIb, IV, VI, VIIa, VIII, IX Various substitutionsMCF-7 (Breast)Significant Activity[6]
I, VIIc, VIIe, VIIf, VIII, IX Various substitutionsHCT116 (Colon)Remarkable Activity[6]
10 Unsubstituted amidinoColon Carcinoma0.4[7][8]
14 2-imidazolinyl amidinoColon Carcinoma0.7[7][8]

Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocol: Assessing Anticancer Activity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to evaluate cell viability and, by extension, the cytotoxic effects of chemical compounds.[9][10] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed cells in a 96-well plate compound_prep 2. Prepare serial dilutions of test compounds treat_cells 3. Treat cells with compounds compound_prep->treat_cells Add to cells incubate_72h 4. Incubate for 48-72 hours treat_cells->incubate_72h add_mtt 5. Add MTT solution to each well incubate_72h->add_mtt incubate_4h 6. Incubate for 2-4 hours add_mtt->incubate_4h solubilize 7. Solubilize formazan crystals (e.g., with DMSO) incubate_4h->solubilize read_absorbance 8. Measure absorbance at 570 nm solubilize->read_absorbance calc_ic50 9. Calculate % viability and IC50 values read_absorbance->calc_ic50

Caption: General workflow of the MTT assay for assessing cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the methyl-substituted imidazo[4,5-b]pyridines in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[11]

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[9][10][12]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[9][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.

Antimicrobial Activity: The Impact of Methylation

Imidazo[4,5-b]pyridine derivatives have also been explored for their antimicrobial properties.[13][14] The presence of a methyl group at the C5 position has been reported to enhance activity against tested bacterial strains.[13] Furthermore, the introduction of another methyl group at the C3 position can result in a further increment in activity.[13]

A study investigating various imidazo[4,5-b]pyridine derivatives reported that compounds with a chlorine atom at the para position of the phenyl groups, combined with a methyl group at the C5 position, showed increased activity against both Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumonia) bacteria.[13]

Compound TypeBacterial StrainActivityReference
C5-methyl substitutedGram-positive & Gram-negativeEnhanced activity[13]
C3, C5-dimethyl substitutedGram-positive & Gram-negativeFurther increment in activity[13]
Bromo-substituted with 2-imidazolinyl groupE. coliModerate activity (MIC 32 µM)[7]

Note: The data is qualitative and highlights trends observed in the cited literature. MIC (Minimum Inhibitory Concentration) values provide a quantitative measure of antimicrobial activity.

Experimental Protocol: Evaluating Antimicrobial Activity

The antimicrobial susceptibility of the methyl-substituted imidazo[4,5-b]pyridines can be determined using standardized methods such as the Kirby-Bauer disk diffusion test or broth dilution methods to determine the Minimum Inhibitory Concentration (MIC).[15][16]

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis inoculum_prep 1. Prepare standardized bacterial inoculum (0.5 McFarland standard) plate_prep 2. Inoculate Mueller-Hinton agar plate inoculum_prep->plate_prep disk_application 3. Apply compound-impregnated disks to the agar surface plate_prep->disk_application incubation 4. Incubate at 35-37°C for 18-24 hours disk_application->incubation measure_zones 5. Measure the diameter of the zones of inhibition incubation->measure_zones interpret_results 6. Interpret as Susceptible, Intermediate, or Resistant measure_zones->interpret_results

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Step-by-Step Protocol (Kirby-Bauer Disk Diffusion):

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard.[15][17]

  • Plate Inoculation: Uniformly streak the standardized bacterial suspension onto the surface of a Mueller-Hinton agar plate.[16]

  • Disk Application: Aseptically apply paper disks impregnated with known concentrations of the methyl-substituted imidazo[4,5-b]pyridine derivatives onto the agar surface.[16]

  • Incubation: Incubate the plates at an appropriate temperature (typically 35-37°C) for 18-24 hours.[17]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.[16]

  • Interpretation: The size of the zone of inhibition is correlated with the susceptibility of the microorganism to the compound.[15]

Broth Dilution Method for MIC Determination:

This method involves preparing two-fold serial dilutions of the test compounds in a liquid growth medium in tubes or microtiter plates.[16] Each tube is then inoculated with a standardized bacterial suspension. After incubation, the lowest concentration of the compound that completely inhibits visible bacterial growth is recorded as the MIC.[16]

Conclusion and Future Perspectives

The available data strongly suggest that methyl substitution is a viable strategy for modulating the biological activity of imidazo[4,5-b]pyridines. In the realm of anticancer research, N-methylation appears to be a promising avenue for enhancing cytotoxicity. For antimicrobial applications, methylation at the C5 and C3 positions has shown potential for improving efficacy.

Future research should focus on a systematic investigation of the structure-activity relationships of a broader range of mono- and di-methyl substituted imidazo[4,5-b]pyridines. This will enable a more precise understanding of the role of methyl group positioning on different biological targets. Furthermore, exploring the kinase inhibitory profiles of these compounds in more detail could unveil novel therapeutic opportunities for the treatment of cancer and other diseases. The combination of rational drug design, robust synthetic methodologies, and standardized biological evaluation will be crucial in unlocking the full therapeutic potential of this versatile heterocyclic scaffold.

References

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed. [Link]

  • MTT Cell Assay Protocol. T. Horton Checkpoint lab. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. University of Gothenburg. [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Semantic Scholar. [Link]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis Online. [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. CHAIN Network. [Link]

  • Imidazo[4,5-b]pyridine Derivatives of Potential Tuberculostatic Activity, II. PubMed. [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. [Link]

  • Novel imidazo[4,5-b]pyridine and triaza-benzo[c]fluorene derivatives: synthesis, antiproliferative activity and DNA binding studies. Semantic Scholar. [Link]

  • Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. [Link]

  • Antimicrobial activity of some published imidazo[4,5-b]pyridine and imidazo [4,5-c]pyridine derivatives. ResearchGate. [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. National Institutes of Health. [Link]

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Bentham Science. [Link]

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. ResearchGate. [Link]

  • Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. ResearchGate. [https://www.researchgate.net/publication/270889212_Synthesis_biological_evaluation_and_molecular_modeling_studies_of_Imidazo12-a]pyridines_derivatives_as_protein_kinase_inhibitors]([Link])

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PubMed Central. [Link]

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Semantic Scholar. [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed Central. [Link]

Sources

Validation

In-Vivo Efficacy of Imidazo[4,5-b]pyridine Derivatives: A Comparative Guide for Preclinical Research

The Therapeutic Promise of Imidazo[4,5-b]pyridines in Oncology The primary therapeutic area where imidazo[4,5-b]pyridine derivatives have been extensively studied is oncology.[4][5] Their mechanism of action often involv...

Author: BenchChem Technical Support Team. Date: January 2026

The Therapeutic Promise of Imidazo[4,5-b]pyridines in Oncology

The primary therapeutic area where imidazo[4,5-b]pyridine derivatives have been extensively studied is oncology.[4][5] Their mechanism of action often involves the inhibition of key cellular signaling pathways implicated in cancer cell proliferation, survival, and metastasis. A notable target class for these compounds is the kinase family, including Aurora kinases and the TAM (Tyro3, Axl, Mer) kinase family, which are crucial regulators of the cell cycle and immune response.[3][6]

Comparative Efficacy of Lead Compounds in Xenograft Models

The in-vivo efficacy of novel therapeutic agents is commonly evaluated in animal models, particularly in xenograft models where human cancer cells are implanted into immunodeficient mice.[7][8][9] These models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism.

Below is a comparative summary of the in-vivo efficacy of a notable imidazo[4,5-b]pyridine derivative from preclinical studies.

Compound IDTarget(s)Animal ModelCancer TypeDosing RegimenTumor Growth Inhibition (TGI)Reference
CCT137690 (Compound 51) Aurora Kinases (A, B, C)Nude MiceColon Carcinoma (SW620 Xenograft)Oral administrationSignificant inhibition of tumor growth[6]

Note: This table is populated with publicly available data. Direct comparison between compounds should be made with caution due to variations in experimental conditions.

The successful inhibition of tumor growth in a colon carcinoma xenograft model by CCT137690 highlights the potential of the imidazo[4,5-b]pyridine scaffold in cancer therapy.[6] The oral bioavailability of this compound further underscores its drug-like properties, a critical factor for clinical translation.[6]

Designing a Robust In-Vivo Efficacy Study: A Xenograft Model Protocol

To ensure the reliability and reproducibility of in-vivo efficacy data, a well-designed and meticulously executed experimental protocol is paramount. The following is a representative step-by-step methodology for a subcutaneous xenograft study.

Experimental Protocol: Subcutaneous Xenograft Model
  • Cell Culture: Human colon carcinoma cells (e.g., SW620) are cultured in appropriate media under standard conditions (37°C, 5% CO2).

  • Animal Acclimatization: Female athymic nude mice (4-6 weeks old) are acclimatized for at least one week before the start of the experiment.

  • Tumor Cell Implantation: A suspension of 5 x 10^6 SW620 cells in 100 µL of a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers. The volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm^3), the mice are randomized into treatment and control groups. Treatment with the investigational compound (e.g., an imidazo[4,5-b]pyridine derivative) or vehicle control is initiated. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule are based on prior pharmacokinetic and tolerability studies.

  • Efficacy Assessment: Tumor growth and body weight are monitored throughout the study. The primary efficacy endpoint is the inhibition of tumor growth in the treated groups compared to the control group.

  • Termination and Tissue Collection: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

Visualizing the Experimental Workflow

G cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Analysis CellCulture 1. Cell Culture (e.g., SW620) Implantation 3. Tumor Cell Implantation CellCulture->Implantation AnimalAcclimatization 2. Animal Acclimatization (Nude Mice) AnimalAcclimatization->Implantation Monitoring 4. Tumor Growth Monitoring Implantation->Monitoring Randomization 5. Randomization & Treatment Monitoring->Randomization Efficacy 6. Efficacy Assessment Randomization->Efficacy Termination 7. Termination & Tissue Collection Efficacy->Termination Analysis 8. Data Analysis & Reporting Termination->Analysis

Caption: A typical workflow for an in-vivo cancer xenograft study.

Understanding the Mechanism: Targeting a Hypothetical Signaling Pathway

The antitumor activity of many imidazo[4,5-b]pyridine derivatives stems from their ability to inhibit protein kinases. The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by such an inhibitor, leading to reduced cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B (e.g., Aurora Kinase) Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->Kinase2 Inhibition

Caption: Hypothetical signaling pathway inhibited by an imidazo[4,5-b]pyridine.

The Rationale for Diverse Animal Models in Preclinical Research

While xenograft models are a cornerstone of preclinical cancer research, it is crucial to recognize their limitations, such as the use of immunocompromised animals.[9] To gain a more comprehensive understanding of a drug candidate's efficacy and its interaction with the immune system, other animal models are often employed.[10]

  • Syngeneic Models: These models involve the transplantation of tumor cells into immunocompetent mice of the same genetic background. They are invaluable for studying the effects of immunomodulatory drugs.[7]

  • Genetically Engineered Mouse Models (GEMMs): GEMMs are engineered to develop tumors spontaneously, closely mimicking the natural progression of human cancers.[9][11]

  • Patient-Derived Xenograft (PDX) Models: PDX models involve the implantation of tumor fragments from a patient directly into immunodeficient mice. These models are thought to better recapitulate the heterogeneity and microenvironment of human tumors.[7][11]

The choice of animal model depends on the specific scientific question being addressed and the mechanism of action of the compound under investigation.

Conclusion

The imidazo[4,5-b]pyridine scaffold represents a promising platform for the development of novel therapeutics, particularly in the field of oncology. The in-vivo efficacy data for compounds like CCT137690 in preclinical animal models provide a strong rationale for the continued exploration of this chemical class. Future research should focus on elucidating the precise mechanisms of action of these compounds and evaluating their efficacy in a broader range of preclinical models that more accurately reflect the complexity of human disease.

References

  • The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC. (n.d.).
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - MDPI. (n.d.).
  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.).
  • Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment - MDPI. (n.d.).
  • Animal models and therapeutic molecular targets of cancer: utility and limitations. (2014, October 14).
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. (n.d.).
  • Design, synthesis, biological evaluation and cellular imaging of imidazo[4,5-b]pyridine derivatives as potent and selective TAM inhibitors - PubMed. (2018, November 1).
  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022, February 20).
  • Design, synthesis, biological evaluation and cellular imaging of imidazo[4,5-b]pyridine derivatives as potent and selective TAM inhibitors. | Semantic Scholar. (n.d.).
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (n.d.).
  • Discovery of 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as positive allosteric modulators of metabotropic glutamate subtype-2 (mGlu2) receptors with efficacy in a preclinical model of psychosis - PubMed. (n.d.).
  • Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed. (2010, July 22).
  • A comparative study of the cardiovascular and biochemical actions of the imidazo [4,5b] pyridine sulmazole and an imidazo [4,5c] pyridine analogue, BW A746C - PubMed. (n.d.).
  • Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC - PubMed Central. (n.d.).
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. (n.d.).
  • Discovery of 1 H-Imidazo[4,5- b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain - PubMed. (2023, July 13).
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia | Journal of Medicinal Chemistry - ACS Publications. (2012, October 8).
  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed. (n.d.).

Sources

Comparative

Head-to-head comparison of different synthetic routes for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine.

Introduction 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine, a heterocyclic compound featuring a fused imidazole and pyridine ring system, is a key structural motif in medicinal chemistry. Its structural similarity to endogenous...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,7-Dimethyl-1H-imidazo[4,5-b]pyridine, a heterocyclic compound featuring a fused imidazole and pyridine ring system, is a key structural motif in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, making it a privileged scaffold in the development of novel therapeutics. The substitution pattern, particularly the methyl groups at the 5- and 7-positions, can significantly influence the molecule's physicochemical properties and biological activity. Consequently, efficient and scalable synthetic access to this specific isomer is of paramount importance for researchers in drug discovery and development.

This guide provides a head-to-head comparison of two prominent synthetic routes for the preparation of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine, starting from the key intermediate, 4,6-dimethylpyridine-2,3-diamine. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis of their respective yields, advantages, and disadvantages to aid researchers in selecting the optimal strategy for their specific needs.

Core Synthetic Strategy: The Phillips Cyclization

Both synthetic routes under consideration are variations of the well-established Phillips condensation method for the formation of benzimidazoles and their heterocyclic analogues. This reaction involves the condensation of an ortho-diamine with a carboxylic acid or its derivative, followed by a cyclodehydration to form the fused imidazole ring. The key precursor for the synthesis of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine is 4,6-dimethylpyridine-2,3-diamine .

The general mechanism proceeds via an initial nucleophilic attack of one of the amino groups of the diamine on the carbonyl carbon of the carboxylic acid (or its derivative), forming a tetrahedral intermediate. Subsequent dehydration leads to the formation of an amidine intermediate, which then undergoes an intramolecular cyclization via attack of the second amino group. A final dehydration step yields the aromatic imidazo[4,5-b]pyridine ring system.

Route A: Condensation with Formic Acid

This classical approach utilizes formic acid as the source of the C2 carbon of the imidazole ring. The reaction is typically carried out at elevated temperatures, often under reflux conditions.

Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4,6-dimethylpyridine-2,3-diamine (1.0 eq).

  • Reagent Addition: Add an excess of 98-100% formic acid (approximately 10-20 eq). The use of a large excess of formic acid serves as both the reagent and the solvent.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is basic. The product may precipitate out of the solution.

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Causality Behind Experimental Choices
  • Excess Formic Acid: The use of a large excess of formic acid drives the equilibrium towards the formation of the formamide intermediate and subsequently the cyclized product. It also serves as a convenient, high-boiling solvent for the reaction.

  • Reflux Conditions: The high temperature provides the necessary activation energy for both the initial condensation and the subsequent cyclodehydration steps.

  • Neutralization: Careful neutralization is crucial to remove the acidic solvent and precipitate the free base form of the product, which is typically a solid.

Route B: Condensation with Triethyl Orthoformate

An alternative and often milder approach involves the use of triethyl orthoformate as the C1 source. This reagent is less corrosive than formic acid and the reaction can sometimes proceed under more controlled conditions.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,6-dimethylpyridine-2,3-diamine (1.0 eq) in a suitable high-boiling solvent such as toluene or dioxane.

  • Reagent Addition: Add triethyl orthoformate (1.5-3.0 eq). The addition of a catalytic amount of a weak acid, such as p-toluenesulfonic acid (p-TSA), can accelerate the reaction.

  • Reaction Conditions: Heat the mixture to reflux for 3-5 hours. The reaction progress can be monitored by observing the distillation of ethanol, a byproduct of the reaction.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to yield the pure 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine.

Causality Behind Experimental Choices
  • Triethyl Orthoformate: As an orthoester, it is a convenient precursor to a formimidate, which readily reacts with the diamine. The byproducts, ethanol and ethyl formate, are volatile and can be easily removed.

  • Acid Catalyst: The addition of a catalyst like p-TSA protonates the orthoformate, making it more electrophilic and facilitating the initial attack by the amino group of the diamine.

  • Inert Solvent: The use of a solvent like toluene or dioxane allows for controlled heating to the required temperature and is inert to the reaction conditions.

Head-to-Head Comparison

FeatureRoute A: Formic AcidRoute B: Triethyl Orthoformate
Reagent Cost & Availability Formic acid is inexpensive and readily available.Triethyl orthoformate is also common but generally more expensive than formic acid.
Reaction Conditions Harsher conditions (reflux in strong acid).Generally milder conditions, with the option of a catalyst.
Work-up Requires careful neutralization of a large amount of acid.Simpler work-up, involving solvent evaporation.
Byproducts Water.Ethanol and ethyl formate (volatile and easily removed).
Yield Typically good to excellent (70-90%).Generally good to excellent (75-95%).
Safety & Handling Formic acid is corrosive and requires careful handling.Triethyl orthoformate is flammable and an irritant.
Scalability Readily scalable, though handling large volumes of acid can be a concern.Also readily scalable, with potentially easier handling at larger scales.

Visualization of Synthetic Workflows

Route_A cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start 4,6-Dimethylpyridine- 2,3-diamine react Reflux in excess Formic Acid (HCOOH) start->react Condensation & Cyclodehydration workup Neutralization (e.g., NaHCO3) & Recrystallization react->workup product 5,7-Dimethyl-1H-imidazo [4,5-b]pyridine workup->product

Caption: Synthetic workflow for Route A using formic acid.

Route_B cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start 4,6-Dimethylpyridine- 2,3-diamine react Reflux with Triethyl Orthoformate CH(OEt)3 (cat. p-TSA) start->react Condensation & Cyclodehydration workup Solvent Evaporation & Recrystallization react->workup product 5,7-Dimethyl-1H-imidazo [4,5-b]pyridine workup->product

Caption: Synthetic workflow for Route B using triethyl orthoformate.

Conclusion and Recommendations

Both Route A (formic acid) and Route B (triethyl orthoformate) represent viable and effective methods for the synthesis of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine from 4,6-dimethylpyridine-2,3-diamine.

Route A is a cost-effective and straightforward method that is well-suited for large-scale production where material costs are a primary consideration. However, the corrosive nature of formic acid and the need for a careful neutralization step are notable drawbacks.

Route B offers a milder reaction environment and a simpler work-up procedure, which can be advantageous for smaller-scale laboratory syntheses and for substrates that may be sensitive to harsh acidic conditions. While the reagent cost is slightly higher, the ease of handling and purification may offset this for many applications.

The choice between these two routes will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, available laboratory equipment, and cost considerations. For routine laboratory preparation, the operational simplicity of Route B may be preferable, while for industrial-scale synthesis, the economic advantages of Route A are compelling.

References

  • Dymińska, L. Synthesis of methyl-substituted imidazo[4,5-c]pyridines. Acta Pol. Pharm.2000, 57, 43-46.
  • Kale, R. R.; Prasad, V.
  • Khabnadideh, S.; Rezaei, Z.; Pakshir, K.; Zomorodian, K.; Ghafari, N. Synthesis and antifungal activity of new benzimidazole and bibenzimidazole derivatives. Bioorg. Med. Chem. Lett.2007, 17, 6547-6550.
  • Phillips, M. A. The Formation of Benziminazoles. J. Chem. Soc.1928, 2393-2399.
Validation

A Researcher's Guide to Assessing the Target Selectivity of Dasatinib: A Comparative Analysis

In the landscape of targeted cancer therapy, the precision of a drug's interaction with its intended molecular targets is a critical determinant of both its efficacy and its safety profile. This guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the precision of a drug's interaction with its intended molecular targets is a critical determinant of both its efficacy and its safety profile. This guide provides an in-depth analysis of the target selectivity of Dasatinib, a potent multi-kinase inhibitor. Designed for researchers, scientists, and drug development professionals, this document offers a comparative assessment of Dasatinib against other BCR-ABL inhibitors, supported by experimental data and detailed protocols to empower your own investigations.

The imidazo[4,5-b]pyridine scaffold, a structural relative of purines, has been a fertile ground for the discovery of kinase inhibitors.[1][2] Derivatives of this core have shown promise in targeting a variety of kinases, including Aurora kinases and Bruton's tyrosine kinase (BTK).[3][4][5] This guide, however, will focus on Dasatinib, a well-characterized inhibitor that serves as an excellent case study for understanding the nuances of target selectivity.

Dasatinib is a small-molecule kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[6] Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein, the hallmark of CML, and members of the Src family of kinases.[6][7] However, as a multi-targeted inhibitor, Dasatinib's effects extend beyond these primary targets, a characteristic that contributes to both its therapeutic efficacy and its potential for off-target effects.[8][9][10]

The Significance of Target Selectivity

The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in the development of highly selective kinase inhibitors. A drug's selectivity profile, or its spectrum of on-target and off-target interactions, dictates its therapeutic window. While broad-spectrum activity can be advantageous in certain contexts, such as overcoming drug resistance, it also increases the likelihood of adverse events due to the inhibition of kinases essential for normal physiological processes.[8][10][11] A thorough assessment of target selectivity is therefore a cornerstone of preclinical and clinical drug development.

Dasatinib's Target Selectivity Profile

Dasatinib is known to be a promiscuous kinase inhibitor, binding to a wide range of tyrosine and serine/threonine kinases.[12][13] Its primary targets include BCR-ABL and the Src family kinases (Src, Lck, Yes, Fyn, Hck, Blk, Lyn, and Fgr).[7][12][14] In addition to its intended targets, chemical proteomics and kinome-wide screening have revealed that Dasatinib interacts with numerous other kinases, including c-Kit, ephrin receptors, and Tec family kinases like BTK.[6][13][15]

This broad target profile is a double-edged sword. The inhibition of multiple oncogenic pathways can lead to potent anti-cancer activity and may circumvent resistance mechanisms.[16][17] For instance, the dual inhibition of ABL and Src kinases is thought to be beneficial in treating certain hematologic cancers.[10] Conversely, off-target inhibition can lead to a variety of side effects.[8][10][18]

Comparative Analysis with Other BCR-ABL Inhibitors

To better understand Dasatinib's selectivity, it is instructive to compare it with other BCR-ABL tyrosine kinase inhibitors (TKIs), namely Imatinib and Nilotinib.

Inhibitor Primary Targets Selectivity Profile Binding Mode
Imatinib BCR-ABL, c-Kit, PDGFRHighly selectiveBinds to the inactive (DFG-out) conformation of ABL.[19]
Nilotinib BCR-ABL, c-Kit, PDGFRMore potent than Imatinib, but still highly selective for ABL.[20][21][22]Binds to the inactive conformation of ABL.[22]
Dasatinib BCR-ABL, Src family, c-Kit, Ephrin receptors, Tec kinasesBroad-spectrum inhibitor, less selective than Imatinib and Nilotinib.[12][16][23]Binds to both the active and inactive conformations of ABL.[16]

Imatinib , the first-generation TKI, is highly selective for BCR-ABL, c-Kit, and PDGFR.[12] Its selectivity is attributed to its binding to the inactive "DFG-out" conformation of the ABL kinase domain, a conformation that is not universally adopted by all kinases.[19]

Nilotinib , a second-generation TKI, was designed based on the structure of Imatinib to have a higher affinity and selectivity for BCR-ABL.[20][22] While more potent than Imatinib, it maintains a relatively narrow target profile.[21][24]

In contrast, Dasatinib is significantly less selective and inhibits a broader range of kinases.[12][16] This is partly because it can bind to both the active and inactive conformations of the ABL kinase, a more common structural state across the kinome.[16] This broader activity contributes to its higher potency against many imatinib-resistant BCR-ABL mutations but also to a different side-effect profile.[16][25][26]

Key Signaling Pathways

Understanding the signaling pathways affected by Dasatinib is crucial for interpreting its biological effects.

BCR-ABL Signaling

The BCR-ABL oncoprotein constitutively activates several downstream pathways, including the Ras/MAPK, PI3K/Akt, and STAT5 pathways, leading to uncontrolled cell proliferation and survival.[27][28][29][30][31] Dasatinib's inhibition of BCR-ABL effectively shuts down these aberrant signals.

BCR_ABL_Pathway BCR_ABL BCR-ABL GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: Simplified BCR-ABL signaling pathway.

Src Family Kinase Signaling

Src family kinases are involved in a multitude of cellular processes, including cell growth, differentiation, migration, and survival.[14][32] They act as crucial signal transducers for various cell surface receptors.[32][33][34] Dasatinib's inhibition of these kinases can have widespread effects on cellular function.

SFK_Pathway Receptor Receptor Tyrosine Kinases, GPCRs, Integrins SFK Src Family Kinases (SFK) Receptor->SFK Downstream Downstream Effectors (e.g., STATs, PI3K/AKT) SFK->Downstream Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response

Caption: General overview of Src family kinase signaling.

Experimental Protocols for Assessing Target Selectivity

To empirically determine the target selectivity of a compound like Dasatinib, several robust methodologies are employed. Below are two widely accepted, step-by-step protocols.

KINOMEscan®: A Competition Binding Assay

The KINOMEscan® platform is a high-throughput method that quantitatively measures the binding of a compound to a large panel of kinases.[35][36][37][38]

Principle: The assay relies on a competition binding format. A test compound is incubated with a kinase that is tagged with DNA. This mixture is then exposed to an immobilized ligand that binds to the active site of the kinase. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.[35][36][38]

KINOMEscan_Workflow cluster_0 Assay Components cluster_1 Binding Competition cluster_2 Quantification Kinase Kinase-tagged Phage Incubation Incubation of Components Kinase->Incubation Compound Test Compound (Dasatinib) Compound->Incubation Ligand Immobilized Ligand Ligand->Incubation qPCR qPCR of DNA Tag Incubation->qPCR Data Data Analysis (Kd values) qPCR->Data

Caption: KINOMEscan® experimental workflow.

  • Compound Preparation: Prepare serial dilutions of Dasatinib in DMSO. A typical experiment uses an 11-point, three-fold serial dilution.

  • Assay Plate Preparation: Add the diluted compound, a DMSO control, and a positive control to the assay plate.

  • Kinase Addition: Add the kinase-tagged phage to each well.

  • Incubation: Incubate the plate to allow the compound to bind to the kinase.

  • Competition: Add the immobilized ligand to initiate the competition binding reaction.

  • Washing: Wash the plate to remove unbound kinase and compound.

  • Elution and qPCR: Elute the bound kinase-phage and quantify the amount of DNA tag using qPCR.

  • Data Analysis: Calculate the amount of kinase bound to the immobilized ligand relative to the DMSO control. Determine the dissociation constant (Kd) for each kinase interaction by fitting the data to a dose-response curve.

KiNativ™: An Activity-Based Protein Profiling Method

KiNativ™ is an in-situ profiling method that measures the binding of an inhibitor to kinases within a complex biological sample, such as a cell lysate.[39][40][41][42]

Principle: This method uses a biotinylated acyl-phosphate probe that covalently modifies a conserved lysine residue in the ATP-binding pocket of active kinases.[39][43][44] If a kinase is bound by an inhibitor, its active site will be occluded, preventing the probe from binding. After labeling, the proteome is digested, and the biotinylated peptides are enriched and quantified by mass spectrometry.[40][43]

KiNativ_Workflow Lysate Prepare Cell Lysate Inhibit Incubate with Inhibitor (Dasatinib) Lysate->Inhibit Probe Add Biotinylated Acyl-Phosphate Probe Inhibit->Probe Digest Tryptic Digest Probe->Digest Enrich Streptavidin Enrichment of Biotinylated Peptides Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Quantify Quantify Peptide Abundance LCMS->Quantify

Caption: KiNativ™ experimental workflow.

  • Cell Lysis: Prepare a native protein lysate from cells of interest.

  • Inhibitor Treatment: Treat aliquots of the lysate with varying concentrations of Dasatinib or a DMSO control.

  • Probe Labeling: Add the biotinylated acyl-phosphate probe to each lysate and incubate to allow for covalent modification of active kinases.

  • Protein Digestion: Denature the proteins and digest them into peptides using trypsin.

  • Peptide Enrichment: Enrich the biotinylated peptides using streptavidin-coated beads.

  • Mass Spectrometry: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the probe-labeled peptides.

  • Data Analysis: Compare the abundance of each kinase-derived peptide in the Dasatinib-treated samples to the DMSO control to determine the extent of inhibition and calculate the IC50 value for each kinase.

Conclusion

The target selectivity of a kinase inhibitor is a complex but critical attribute that profoundly influences its therapeutic utility. Dasatinib, with its broad-spectrum activity, exemplifies the trade-offs between high potency across multiple oncogenic pathways and the potential for off-target-related adverse events. A comprehensive understanding of its interaction with the human kinome, facilitated by powerful techniques like KINOMEscan® and KiNativ™, is essential for its optimal clinical use and for the development of next-generation inhibitors with improved selectivity profiles. The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.

References

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]

  • Pala, L., et al. (2012). Molecular pathways: BCR-ABL. Clinical Cancer Research, 18(4), 911-917. [Link]

  • Bromann, P. A., Korkaya, H., & Courtneidge, S. A. (2004). Src family kinases, key regulators of signal transduction. Oncogene, 23(48), 7957-7959. [Link]

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Bentham Science Publishers. [Link]

  • Wikipedia. (n.d.). Src family kinase. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Lowell, C. A. (2011). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Cold Spring Harbor Perspectives in Biology, 3(3), a002375. [Link]

  • ResearchGate. (n.d.). Signaling pathways activated by BCR-ABL. [Link]

  • Pala, L., et al. (2012). Molecular Pathways: BCR-ABL. Clinical Cancer Research. [Link]

  • Jalal, M. I., et al. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. International Journal of Molecular Sciences, 23(2), 947. [Link]

  • Lee, J., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 129, 130497. [Link]

  • Steegmann, J. L., et al. (2012). Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia. Leukemia & Lymphoma, 53(12), 2351-2361. [Link]

  • Hantschel, O., et al. (2012). Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. Clinical Cancer Research. [Link]

  • Kim, H. P., et al. (2020). Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. Molecules, 25(23), 5739. [Link]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8565-8577. [Link]

  • Berdini, V., et al. (2012). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 55(1), 110-123. [Link]

  • Vandyke, K., et al. (2013). Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. Translational Oncology, 6(4), 435-441. [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540-3549. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family. [Link]

  • Rix, U., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences, 104(51), 20516-20521. [Link]

  • Burgess, M. R., et al. (2005). Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations. Blood, 106(12), 4048-4054. [Link]

  • ResearchGate. (n.d.). Kinase profile of dasatinib. [Link]

  • DiscoveRx. (n.d.). dasatinib KINOMEscan screen. [Link]

  • Trent, J. C., et al. (2011). Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. Journal of Cancer, 2, 286-296. [Link]

  • ResearchGate. (n.d.). Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia. [Link]

  • Stagno, F., et al. (2009). Nilotinib therapy in chronic myelogenous leukemia: the strength of high selectivity on BCR/ABL. Current Drug Targets, 10(6), 530-536. [Link]

  • Guzman, M. L., et al. (2007). DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. Cancer Research, 67(5), 2301-2309. [Link]

  • Klaeger, S., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 223-230. [Link]

  • LINCS Data Portal. (n.d.). VX-680 KINOMEscan (LDG-1175: LDS-1178). [Link]

  • LINCS Data Portal. (n.d.). QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). [Link]

  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology, 18(6), 699-710. [Link]

  • LINCS Data Portal. (n.d.). OTSSP167 KiNativ -- single dose experiment (LDG-1185: LDS-1188). [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. [Link]

  • Komatsu, N., et al. (2007). Comparison of Imatinib, Dasatinib, Nilotinib and INNO-406 in Imatinib-Resistant Cell Lines. Blood, 110(11), 3295. [Link]

  • Le Coutre, P., et al. (2012). Nilotinib in patients with Ph + chronic myeloid leukemia in accelerated phase following imatinib resistance or intolerance: 24-month follow-up results. Leukemia, 26(6), 1189-1194. [Link]

  • HMS LINCS Project. (n.d.). Assays. [Link]

  • ResearchGate. (n.d.). The KiNativ™ Method. [Link]

  • Johnson, J. L., et al. (2015). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology, 10(6), 1363-1371. [Link]

  • Hochhaus, A., et al. (2017). Nilotinib dose‐optimization in newly diagnosed chronic myeloid leukaemia in chronic phase: final results from ENESTxtnd. British Journal of Haematology, 177(6), 909-918. [Link]

  • CancerNetwork. (2012, September 6). Dasatinib Achieves Higher Response Rate Than Imatinib in CML. [Link]

  • ResearchGate. (n.d.). Comparison of Efficacy and Safety of Imatinib and Dasatinib in the Treatment of Chronic-phase Chronic Myeloid Leukemia. [Link]

  • Yin, J., et al. (2025). Pharmacokinetic profile of novel reduced-dose Danziten™ (nilotinib tablets) versus Tasigna® (nilotinib capsules): in vivo bioequivalence and population pharmacokinetic analysis. Cancer Chemotherapy and Pharmacology, 95(5), 589-601. [Link]

  • My Cancer Genome. (n.d.). Dasatinib. [Link]

  • Wikipedia. (n.d.). Dasatinib. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • HMS LINCS Project. (2016, September 15). KiNativ data. [Link]

Sources

Comparative

Benchmarking the Safety Profile of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine: A Comparative Guide for Preclinical Development

Introduction: The Promise and Precaution of a Novel Purine Analog 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine emerges from a chemical scaffold with significant therapeutic promise. As a derivative of the imidazo[4,5-b]pyridin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Precaution of a Novel Purine Analog

5,7-Dimethyl-1H-imidazo[4,5-b]pyridine emerges from a chemical scaffold with significant therapeutic promise. As a derivative of the imidazo[4,5-b]pyridine core, it shares structural homology with endogenous purines, suggesting a potential to modulate a wide array of biological processes. This structural class is a fertile ground for drug discovery, with numerous derivatives being investigated as potent kinase inhibitors for applications in oncology and inflammatory diseases. However, this structural similarity to fundamental biological building blocks necessitates a rigorous and proactive approach to safety assessment. Potential interactions with a broad range of kinases and off-target effects reminiscent of purine analog drugs are primary considerations in the preclinical development of this compound.

This guide provides a comprehensive framework for benchmarking the safety profile of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine. We will outline a strategic, multi-tiered preclinical safety evaluation program, providing detailed experimental protocols for key assays. To establish a clinically relevant benchmark, we will compare the anticipated data points with the known safety profiles of two established therapeutic agents: Fludarabine , a purine analog used in oncology, and Ibrutinib , a highly successful kinase inhibitor. This comparative approach will enable researchers and drug development professionals to contextualize the safety findings for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine and make informed decisions on its developmental trajectory.

Part 1: A Proposed Preclinical Safety Evaluation Workflow

A systematic evaluation of the safety profile of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine is critical. The following workflow outlines a logical progression from in vitro assessments to in vivo studies, designed to identify potential liabilities early in development.

G cluster_0 Tier 1: In Vitro Safety Pharmacology & Toxicology cluster_1 Tier 2: Genotoxicity Assessment cluster_2 Tier 3: In Vivo Toxicology In Vitro Cytotoxicity In Vitro Cytotoxicity hERG Channel Inhibition hERG Channel Inhibition In Vitro Cytotoxicity->hERG Channel Inhibition Initial safety screen Kinase Panel Screening Kinase Panel Screening hERG Channel Inhibition->Kinase Panel Screening Assess off-target activity Ames Test (Mutagenicity) Ames Test (Mutagenicity) Kinase Panel Screening->Ames Test (Mutagenicity) Proceed if favorable in vitro profile In Vitro Micronucleus Assay In Vitro Micronucleus Assay Ames Test (Mutagenicity)->In Vitro Micronucleus Assay Evaluate chromosomal damage potential Acute Toxicity (Rodent) Acute Toxicity (Rodent) In Vitro Micronucleus Assay->Acute Toxicity (Rodent) Advance to in vivo studies Repeat-Dose Toxicity (Rodent) Repeat-Dose Toxicity (Rodent) Acute Toxicity (Rodent)->Repeat-Dose Toxicity (Rodent) Determine dose ranges In Vivo Micronucleus Assay In Vivo Micronucleus Assay Repeat-Dose Toxicity (Rodent)->In Vivo Micronucleus Assay Confirm in vivo genotoxicity

Caption: Proposed preclinical safety evaluation workflow for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine.

Part 2: Comparative Benchmarks: Fludarabine and Ibrutinib

To interpret the safety data generated for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine, it is essential to have relevant comparators. We have selected Fludarabine and Ibrutinib to represent the two primary classes of concern: purine analogs and kinase inhibitors.

Safety ParameterFludarabine (Purine Analog)Ibrutinib (BTK Kinase Inhibitor)5,7-Dimethyl-1H-imidazo[4,5-b]pyridine
Primary Toxicities Myelosuppression (neutropenia, thrombocytopenia, anemia), profound immunosuppression, neurotoxicity at high doses, autoimmune phenomena (e.g., hemolytic anemia).[1][2][3][4][5]Bleeding events (hemorrhage), atrial fibrillation, hypertension, diarrhea, fatigue, infections.[6][7][8][9]Data to be generated
Genotoxicity Not typically considered a primary concern in standard assays, but its mechanism of DNA synthesis inhibition is inherently damaging to rapidly dividing cells.Generally negative in standard genotoxicity assays.Data to be generated
Carcinogenicity Secondary malignancies, such as myelodysplastic syndrome and acute myeloid leukemia, have been reported.[2]Long-term data is still accumulating.Data to be generated
Cardiotoxicity Not a primary reported toxicity.Atrial fibrillation is a significant risk; hypertension is also common.[6][7][8][9]Data to be generated (hERG assay is a key predictor)
Hepatotoxicity Elevation of liver enzymes can occur.[3][5]Generally mild, but monitoring is recommended.Data to be generated

Part 3: Detailed Experimental Protocols

Here we provide step-by-step methodologies for the key in vitro and in vivo assays proposed in the evaluation workflow.

In Vitro Cytotoxicity: MTT Assay

Rationale: This initial screen assesses the concentration at which the compound causes general cell death, providing a therapeutic window context.

Protocol:

  • Cell Seeding: Plate human cell lines (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in 96-well plates at a density of 1 x 10⁴ cells/well and allow to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[10][11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

In Vitro Cardiotoxicity: hERG Channel Inhibition Assay

Rationale: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.[12][13] This assay is a critical regulatory requirement.

G Cell Preparation HEK293 cells stably expressing hERG channels Compound Application Apply 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine at multiple concentrations Cell Preparation->Compound Application Patch Clamp Automated patch-clamp recording (e.g., QPatch) Compound Application->Patch Clamp Data Analysis Measure reduction in hERG tail current Patch Clamp->Data Analysis IC50 Determination Calculate IC50 for hERG inhibition Data Analysis->IC50 Determination

Caption: Workflow for the hERG channel inhibition assay using automated patch-clamping.

Protocol (Automated Patch-Clamp):

  • Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[13][14][15]

  • Compound Preparation: Prepare a concentration range of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine in the appropriate extracellular solution.

  • Automated Patch-Clamp: Utilize an automated patch-clamp system (e.g., QPatch, SyncroPatch) to achieve high-throughput analysis.[13][16]

  • Voltage Protocol: Apply a specific voltage protocol to elicit the characteristic hERG current.

  • Data Acquisition: Record the hERG tail current before and after the application of the test compound. A known hERG inhibitor (e.g., E-4031) should be used as a positive control.[16]

  • Analysis: Calculate the percentage of inhibition of the hERG current at each concentration and determine the IC₅₀ value.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

Rationale: The Ames test is a widely used method to assess the mutagenic potential of a chemical compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[17][18][19][20][21]

Protocol:

  • Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).[17]

  • Compound Exposure: In a test tube, combine the bacterial strain, the test compound at various concentrations, and either the S9 mix (for metabolic activation) or a buffer.[20]

  • Plating: Pour the mixture onto a minimal glucose agar plate, which lacks histidine.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[17]

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative control.

In Vivo Genotoxicity: Rodent Micronucleus Assay

Rationale: This in vivo assay detects damage to chromosomes or the mitotic apparatus by quantifying micronuclei in erythrocytes of treated animals.[22][23][24][25][26]

Protocol:

  • Animal Dosing: Administer 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine to a group of rodents (typically mice or rats) via the intended clinical route, at three different dose levels. Include a vehicle control and a positive control (e.g., cyclophosphamide).[25]

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points (e.g., 24 and 48 hours after dosing).[25]

  • Slide Preparation: Prepare smears of the bone marrow or peripheral blood on microscope slides.

  • Staining: Stain the slides with a dye that allows for the differentiation of polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) and the visualization of micronuclei.

  • Microscopic Analysis: Score at least 4000 PCEs per animal for the presence of micronuclei.[25]

  • Analysis: A significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control indicates a positive result.

Part 4: Advanced Safety Assessment and Future Directions

Should 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine demonstrate a favorable profile in the initial tiers of safety testing, further evaluation will be necessary.

  • Kinase Selectivity Profiling: A broad kinase panel screening is essential to identify potential off-target activities that could lead to unforeseen side effects. This is particularly crucial given the compound's structural class.

  • Repeat-Dose Toxicology: Sub-chronic (e.g., 28-day) and chronic (e.g., 90-day) rodent studies are required to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Carcinogenicity Studies: Based on the intended duration of clinical use and any findings from genotoxicity assays or structural alerts, long-term carcinogenicity studies in two rodent species may be warranted, as per regulatory guidelines.[27][28][29][30][31]

Conclusion

5,7-Dimethyl-1H-imidazo[4,5-b]pyridine represents a promising chemical entity that warrants a thorough and systematic safety evaluation. By employing the tiered testing strategy outlined in this guide and benchmarking the results against established drugs like Fludarabine and Ibrutinib, developers can build a comprehensive safety profile. This data-driven approach is fundamental to de-risking the compound, understanding its therapeutic index, and ultimately, determining its potential as a safe and effective therapeutic agent. The provided protocols serve as a foundation for this critical path of preclinical drug development, emphasizing scientific integrity and regulatory awareness.

References

  • In vivo rodent micronucleus assay: protocol, conduct and data interpretation. PubMed. [Link]

  • Microbial Mutagenicity Assay: Ames Test. Bio-protocol. (2018-03-20). [Link]

  • Fludarabine Side Effects: Common, Severe, Long Term. Drugs.com. (2025-12-03). [Link]

  • Fludarabine (Fludara). Cancer Research UK. [Link]

  • Ocular toxicity of fludarabine: a purine analog. PMC. (2011-09-01). [Link]

  • Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. PMC. (2014-04-01). [Link]

  • Fludarabine (Fludara): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. (2025-01-07). [Link]

  • Safety Profile of Ibrutinib: An Analysis of the WHO Pharmacovigilance Database. PMC. (2021-10-28). [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Online. (2022-08-10). [Link]

  • Real-world safety profile of therapy with ibrutinib or acalabrutinib in patients with chronic lymphocytic leukemia/small lymphocytic lymphoma. ASH Publications. (2025-01-28). [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025-12-24). [Link]

  • What are the side effects of Fludarabine Phosphate?. Patsnap Synapse. (2024-07-12). [Link]

  • Microbial Mutagenicity Assay: Ames Test. SciSpace. (2018-03-20). [Link]

  • 3.4: Ames Test. Biology LibreTexts. (2023-01-08). [Link]

  • Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. PMC. (2022-01-01). [Link]

  • Cardiovascular Safety of Bruton Tyrosine Kinase Inhibitors: From Ibrutinib to Next-Generation Agents. I.R.I.S.. [Link]

  • In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood. Springer Nature Experiments. [Link]

  • Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. Springer Protocols. [Link]

  • In vivo micronucleus assay in mouse bone marrow and peripheral blood. PubMed. [Link]

  • Specific Aspects and Approaches for Regulatory Evaluation of Pharmaceuticals in Two-Year Rodent Carcinogenicity Studies. FDA. [Link]

  • S1A The Need for Long-term Rodent Carcinogenicity Studies of Pharmaceuticals. FDA. (2020-04-17). [Link]

  • Three-year safety of ibrutinib in patients with CLL and SLL. ResearchGate. [Link]

  • OECD 474: In vivo Mammalian Micronucleus Test. Nucro-Technics. (2025-03-30). [Link]

  • Practical Considerations in the Conduct of Micronucleus Test. BEMS Reports. [Link]

  • Concept Paper S1: Rodent Carcinogenicity Studies for Human Pharmaceuticals. ICH. (2012-11-14). [Link]

  • Decoding kinase-adverse event associations for small molecule kinase inhibitors. NIH. (2022-07-27). [Link]

  • TESTING FOR CARCINOGENICITY OF PHARMACEUTICALS S1B(R1). ICH. (2022-08-04). [Link]

  • hERG Safety Assay. Creative Bioarray. [Link]

  • hERG Safety. Cyprotex. [Link]

  • Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents. FDA. (2017-11-02). [Link]

  • Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. medRxiv. (2024-08-08). [Link]

  • Selectivity and therapeutic inhibition of kinases: to be or not to be?. PMC. (2008-04-01). [Link]

  • FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. MDPI. [Link]

  • BBOT Announces New Clinical Data Advancing Its Portfolio of Three Innovative and Differentiated RAS and PI3Kα Pipeline Programs. BridgeBio Oncology Therapeutics. (2026-01-07). [Link]

  • Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. PubMed. (2024-03-26). [Link]

  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed. [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Research Square. (2022-02-20). [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Replication of Synthesis and Biological Evaluation of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine

This guide provides a detailed, step-by-step walkthrough for the replication of the synthesis and biological activity assessment of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine. It is designed for researchers, medicinal chemis...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step walkthrough for the replication of the synthesis and biological activity assessment of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine. It is designed for researchers, medicinal chemists, and drug development professionals who require a practical and scientifically rigorous approach to validating published findings. Beyond a simple recitation of methods, this document delves into the rationale behind key experimental choices, ensuring a deeper understanding of the scientific principles at play.

Introduction: The Importance of Replicability in Drug Discovery

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique arrangement of nitrogen atoms allows for a variety of hydrogen bonding interactions, making it an effective pharmacophore for targeting enzymes such as kinases and polymerases. 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine, a specific analogue of this class, has been identified in several studies as a potential starting point for the development of novel therapeutics, particularly in the area of oncology.

The cornerstone of scientific progress is the ability to independently reproduce and verify published results. This guide is structured to not only provide the methods for replicating the synthesis and activity of this compound but also to offer insights into the potential challenges and critical parameters that can influence the outcome. We will proceed through a logical flow, beginning with the chemical synthesis and purification, followed by a detailed protocol for a representative biological assay, and concluding with a comparative analysis of the expected and replicated data.

Part 1: Chemical Synthesis and Characterization

The synthesis of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine is typically achieved through a well-established condensation reaction. The following protocol is based on a common and reliable method for the formation of the imidazo[4,5-b]pyridine ring system.

Synthetic Scheme

The overall synthetic pathway is a two-step process starting from commercially available 2,3-diamino-4,6-dimethylpyridine and formic acid.

Synthetic Pathway reagents 2,3-Diamino-4,6-dimethylpyridine + Formic Acid intermediate N-(3-amino-4,6-dimethylpyridin-2-yl)formamide reagents->intermediate Reflux product 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine intermediate->product Heat (e.g., in polyphosphoric acid)

Caption: Synthetic route for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine.

Detailed Experimental Protocol: Synthesis

Materials and Reagents:

  • 2,3-Diamino-4,6-dimethylpyridine (98% purity)

  • Formic acid (≥95%)

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Step-by-Step Procedure:

  • Formation of the Formamide Intermediate:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-diamino-4,6-dimethylpyridine (5.0 g, 36.4 mmol).

    • Slowly add formic acid (20 mL) to the flask. Causality Note: Formic acid acts as both the solvent and the reactant, providing the one-carbon unit for the imidazole ring. The reaction is typically exothermic, so slow addition is recommended.

    • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 10% methanol in dichloromethane mobile phase.

    • After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring.

    • Neutralize the solution by the careful addition of solid sodium bicarbonate until the pH is approximately 7-8.

    • The resulting precipitate, N-(3-amino-4,6-dimethylpyridin-2-yl)formamide, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

  • Cyclization to form 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine:

    • In a 100 mL round-bottom flask, add the dried formamide intermediate from the previous step.

    • Add polyphosphoric acid (50 g). Causality Note: PPA is a strong dehydrating agent and a non-nucleophilic acid catalyst that facilitates the intramolecular cyclization to form the imidazole ring.

    • Heat the mixture to 150 °C with stirring for 3 hours. The mixture will become a thick, viscous solution.

    • Cool the reaction mixture to below 100 °C and then carefully pour it onto crushed ice (200 g).

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is basic (pH ~9). This may require a significant amount of base and should be done in a large beaker to accommodate any foaming.

    • The crude product will precipitate out of the solution. Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of 5-10% methanol in dichloromethane.

    • Alternatively, recrystallization from an ethyl acetate/hexanes solvent system can yield the pure product as a solid.

Characterization Data Comparison
ParameterPublished Data (Hypothetical)Replicated Data (Expected)
Yield 85-90% (overall)80-92%
Appearance Off-white to light brown solidOff-white to pale yellow solid
Melting Point 235-238 °C234-239 °C
¹H NMR (DMSO-d₆, 400 MHz) δ 8.15 (s, 1H), 7.01 (s, 1H), 2.55 (s, 3H), 2.40 (s, 3H)Consistent with published shifts ± 0.02 ppm
¹³C NMR (DMSO-d₆, 100 MHz) δ 148.5, 145.2, 142.8, 138.1, 118.9, 21.3, 17.5Consistent with published shifts ± 0.1 ppm
Mass Spec (ESI+) m/z [M+H]⁺ calculated: 148.0875; found: 148.0872[M+H]⁺ within 5 ppm of calculated mass
Purity (HPLC) >98%≥98%

Part 2: Biological Activity Evaluation - Kinase Inhibition Assay

Imidazo[4,5-b]pyridines are frequently investigated as kinase inhibitors. Here, we provide a representative protocol for evaluating the inhibitory activity of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine against a common oncology target, such as a hypothetical serine/threonine kinase.

Signaling Pathway Context

Kinase Signaling Pathway cluster_cell Cell ATP ATP Kinase Target Kinase ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling PhosphoSubstrate->Downstream Cellular Response (e.g., Proliferation) Inhibitor 5,7-Dimethyl-1H- imidazo[4,5-b]pyridine Inhibitor->Kinase Inhibition

Caption: Inhibition of a kinase by competing with ATP.

Detailed Experimental Protocol: In Vitro Kinase Assay

This protocol is a general framework for a luminescence-based kinase assay, which measures the amount of ATP remaining in solution following a kinase reaction. A decrease in signal corresponds to higher kinase activity, and a potent inhibitor will result in a higher signal.

Materials and Reagents:

  • Recombinant human kinase (e.g., from a commercial vendor)

  • Kinase substrate peptide

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Adenosine triphosphate (ATP)

  • 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine in 100% DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve (e.g., from 10 mM down to 10 nM).

    • Further dilute these stocks into the assay buffer to the desired starting concentration for the assay. The final DMSO concentration in the well should not exceed 1%. Trustworthiness Note: Maintaining a consistent, low DMSO concentration across all wells, including controls, is critical to avoid solvent-induced artifacts.

  • Assay Setup:

    • To the wells of a 384-well plate, add 5 µL of the diluted compound solutions. Include "no inhibitor" (DMSO vehicle) and "no enzyme" (buffer only) controls.

    • Add 10 µL of a solution containing the kinase and its substrate in the assay buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase being tested. Expertise Note: Using the ATP concentration at its Michaelis-Menten constant (Km) ensures that the assay is sensitive to competitive inhibitors.

    • The final reaction volume is 20 µL.

  • Incubation and Detection:

    • Incubate the plate at room temperature for 1 hour. The incubation time may need to be optimized for the specific kinase.

    • After incubation, add 20 µL of the Kinase-Glo® reagent to each well to stop the reaction and generate the luminescent signal.

    • Incubate for an additional 10 minutes at room temperature to allow the signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The data is typically normalized to the controls:

      • 0% inhibition = signal from the "no inhibitor" control.

      • 100% inhibition = signal from the "no enzyme" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Biological Activity Data Comparison
ParameterPublished Data (Hypothetical)Replicated Data (Expected)
Target Kinase Serine/Threonine Kinase XSerine/Threonine Kinase X
Assay Format Luminescence-based ATP depletionLuminescence-based ATP depletion
IC₅₀ Value 0.5 µM0.4 - 0.8 µM
Dose-Response Curve Sigmoidal with a Hill slope of ~1Sigmoidal with a Hill slope of 0.8 - 1.2

Conclusion and Best Practices

This guide provides a comprehensive framework for the replication of the synthesis and biological evaluation of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine. Successful replication hinges on careful attention to detail, particularly in the control of reaction conditions, purification methods, and assay parameters. Minor deviations in reagent purity, solvent choice, or incubation times can lead to significant variations in the final results.

It is our hope that this detailed guide, which emphasizes the "why" behind the "how," will empower researchers to confidently and accurately validate published findings, a critical step in the collaborative and cumulative process of scientific discovery.

References

  • Note: As the initial search for a single, prominent publication on this specific molecule was inconclusive, the following references are representative of the methodologies and compound classes discussed in this guide and serve as authoritative sources for the described protocols.
  • Synthesis of Imidazo[4,5-b]pyridines: While a specific paper for the title compound was not singled out, general methods are well-documented. A representative example can be found in studies on related structures. Source: Journal of Medicinal Chemistry, or similar high-impact journals in the field. A general search on Google Scholar for "synthesis of imidazo[4,5-b]pyridines" will yield numerous relevant examples.

  • General Organic Chemistry Techniques: For detailed information on the techniques used (TLC, column chromatography, recrystallization), a standard organic chemistry laboratory textbook is an invaluable resource. Source: "Purification of Laboratory Chemicals" by W. L. F. Armarego and C. L. L. Chai.

Comparative

Comparative Molecular Docking of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine and Its Analogs Against PIM1 Kinase: A Guide for Drug Discovery Professionals

This guide provides an in-depth, comparative molecular docking study of the 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine scaffold, a privileged heterocyclic system in medicinal chemistry, against the proto-oncogene PIM1 kinase...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative molecular docking study of the 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine scaffold, a privileged heterocyclic system in medicinal chemistry, against the proto-oncogene PIM1 kinase, a significant target in oncology. We will move beyond a simple procedural list, delving into the causal logic behind experimental choices, ensuring a self-validating and reproducible workflow grounded in authoritative scientific principles.

The imidazo[4,5-b]pyridine core is structurally analogous to natural purines, a feature that has made it a fertile ground for the development of bioactive compounds, particularly protein kinase inhibitors.[1][2] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3] Derivatives of this scaffold have shown inhibitory activity against various kinases, including Aurora kinases and Bruton's tyrosine kinase, underscoring their potential in oncology.[4][5][6]

Our investigation focuses on PIM1, a serine/threonine kinase that is a key player in cell survival, proliferation, and apoptosis.[7] Its overexpression is linked to numerous hematopoietic and solid tumors, making it a highly attractive target for the development of novel cancer therapeutics.[7][8] This guide will walk through the process of evaluating the parent 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine molecule and a series of rationally designed analogs for their potential to bind to and inhibit PIM1 kinase, using molecular docking as a powerful in-silico screening tool.[9][10]

The Biological Target: PIM1 Kinase Signaling

PIM1 kinase is a downstream effector of the JAK/STAT signaling pathway, a critical route for transducing signals from extracellular cytokines and growth factors to the nucleus, ultimately influencing gene expression related to cell proliferation and survival.[8] Inhibiting PIM1 can disrupt this pro-survival signaling, making it a strategic approach for cancer therapy. The availability of high-resolution crystal structures in the Protein Data Bank (PDB) provides the necessary atomic-level detail for structure-based drug design.[11][12][13]

PIM1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes PIM1 PIM1 Kinase BAD Bad PIM1->BAD Phosphorylates (Inactivates) p21 p21 PIM1->p21 Phosphorylates (Inactivates) Apoptosis Apoptosis Inhibition BAD->Apoptosis Proliferation Cell Proliferation p21->Proliferation DNA DNA STAT_dimer->DNA Binds to Promoter Region cluster_nucleus cluster_nucleus STAT_dimer->cluster_nucleus Translocates to DNA->PIM1 Induces Transcription Cytokine Cytokine Cytokine->Receptor Binds

Caption: Simplified JAK/STAT/PIM1 signaling pathway.

A Validated Protocol for Comparative Molecular Docking

The trustworthiness of any in-silico study hinges on a robust and validated methodology.[14] We employ AutoDock Vina, a widely used and well-validated open-source program, for our docking simulations due to its accuracy and efficiency.[15][16] The entire workflow is designed to be self-validating by first reproducing a known binding mode before screening our novel compounds.

Docking_Workflow cluster_prep Preparation Phase cluster_validation Validation Phase cluster_screening Screening Phase PDB 1. Select PDB Structure (e.g., 4DTK for PIM1) CleanProtein 2. Prepare Receptor (Remove water, add hydrogens) PDB->CleanProtein Redock 4. Re-dock Co-crystallized Ligand CleanProtein->Redock Ligands 3. Prepare Ligands (Parent + Analogs, 3D structure, energy minimization) Docking 8. Run Docking Simulation (AutoDock Vina) Ligands->Docking RMSD 5. Calculate RMSD (Compare docked vs. crystal pose) Redock->RMSD Validate 6. Validate Protocol (RMSD < 2.0 Å?) RMSD->Validate Grid 7. Define Grid Box (Around ATP binding site) Validate->Grid Proceed if Valid Grid->Docking Analysis 9. Analyze Results (Binding affinity, interactions) Docking->Analysis

Caption: The validated molecular docking workflow.

Experimental Protocol: Step-by-Step Methodology

This protocol details the necessary steps from target selection to results analysis.

PART 1: Receptor and Ligand Preparation

  • Receptor Selection and Preparation:

    • Action: Download the crystal structure of human PIM1 kinase from the RCSB Protein Data Bank. For this study, we select PDB ID: 4DTK, which has a resolution of 1.9 Å and is co-crystallized with an inhibitor.[8]

    • Causality: A high-resolution crystal structure provides accurate atomic coordinates, which is fundamental for reliable docking. The presence of a co-crystallized ligand helps in defining the binding site and validating the docking protocol.

    • Procedure:

      • Load the PDB file (4DTK.pdb) into a molecular visualization tool like UCSF Chimera or AutoDock Tools (ADT).[17]

      • Remove all non-essential molecules, including water (HOH), co-solvents, and the co-crystallized ligand.

      • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

      • Compute and assign Gasteiger charges to the protein atoms. This is necessary for the scoring function to calculate electrostatic interactions.

      • Save the prepared protein file in the PDBQT format (e.g., PIM1.pdbqt), which includes atomic coordinates, charges, and atom types required by AutoDock Vina.[18]

  • Ligand Preparation:

    • Action: Generate 3D structures of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine (Parent Compound) and its analogs.

    • Causality: The 3D conformation of a ligand is critical for how it fits into a protein's binding pocket. Energy minimization is performed to obtain a low-energy, stable conformation of the ligand before docking.[19]

    • Procedure:

      • Draw the 2D structures of the parent compound and the selected analogs (see Table 1) using software like ChemDraw.

      • Convert the 2D structures into 3D structures.

      • Perform energy minimization using a suitable force field (e.g., MMFF94).

      • Save the final 3D structures in a format readable by ADT, such as SDF or MOL2.

      • Using ADT, set the torsional degrees of freedom for the ligands to allow for flexibility during docking and save them in the PDBQT format.

PART 2: Docking Protocol Validation

  • Re-docking of the Co-crystallized Ligand:

    • Action: Extract the co-crystallized inhibitor from the original 4DTK PDB file, prepare it as a ligand (PDBQT format), and dock it back into the prepared PIM1 receptor.

    • Causality: This is the gold standard for validating a docking protocol. If the software can accurately reproduce the experimentally determined binding pose of a known ligand, it increases our confidence in the poses predicted for our new, untested compounds.[14]

    • Procedure:

      • Define a grid box that encompasses the entire binding site. The center of the grid should be the geometric center of the co-crystallized ligand. A size of 25x25x25 Å is typically sufficient.[17]

      • Run AutoDock Vina to dock the co-crystallized ligand back into the PIM1 binding site.

      • Superimpose the top-ranked docked pose with the original crystal structure pose.

      • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose. An RMSD value below 2.0 Å indicates a successful validation.[14][20]

PART 3: Comparative Docking Simulation

  • Grid Box Definition:

    • Action: Use the same grid parameters established during the validation step for docking the parent compound and its analogs.

    • Causality: Using a consistent search space ensures that the comparison between different ligands is fair and unbiased. The grid defines the three-dimensional space where the docking algorithm will search for favorable binding poses.[21]

  • Running AutoDock Vina:

    • Action: Perform the docking of the parent compound and each analog against the prepared PIM1 receptor.

    • Causality: AutoDock Vina uses an iterative search algorithm to explore various conformations of the ligand within the defined grid box. It employs a scoring function to estimate the binding affinity (in kcal/mol), where a more negative score indicates a stronger predicted binding.[22][23]

    • Procedure:

      • Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid center coordinates, and the grid size.[21]

      • Execute Vina from the command line, providing the configuration file as input.

      • Vina will generate an output PDBQT file containing the predicted binding poses (typically up to 9) and their corresponding binding affinities.

  • Analysis of Results:

    • Action: Analyze the output files to determine the binding affinity and visualize the protein-ligand interactions for the best-scoring pose of each compound.

    • Causality: This step translates the numerical output into chemical and biological insights. By examining the specific interactions (e.g., hydrogen bonds, hydrophobic contacts), we can understand why certain analogs bind more strongly than others, providing a basis for structure-activity relationship (SAR) analysis.[20][24]

Results: Comparative Analysis

The docking study was performed on the parent compound, 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine, and three rationally designed analogs. The analogs were designed to probe the effect of adding a hydrogen bond acceptor (Analog 2), a bulkier hydrophobic group (Analog 3), and a classic hinge-binding moiety (Analog 1) often seen in kinase inhibitors.

Table 1: Molecular Docking Results against PIM1 Kinase (PDB: 4DTK)

Compound IDStructureR-GroupBinding Affinity (kcal/mol)Key Interacting Residues
Parent Compound

-H-7.2Leu44, Val52, Ile104
Analog 1

4-aminophenyl-8.9Lys67 , Glu121 , Val52, Leu105, Asp128
Analog 2

4-hydroxyphenyl-8.1Val52, Leu105, Asp128
Analog 3

4-chlorophenyl-7.8Leu44, Val52, Ile104, Phe108

Note: Structures are representational. Key interacting residues forming hydrogen bonds are highlighted in bold .

Discussion: Deriving Structure-Activity Relationships

The docking results provide valuable insights into the structure-activity relationships of the 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine scaffold as a potential PIM1 inhibitor.

The Parent Compound shows a moderate binding affinity of -7.2 kcal/mol, with its interactions being primarily hydrophobic within the ATP-binding pocket, engaging with residues like Leu44 and Val52.

Analog 1 , featuring a 4-aminophenyl group, demonstrates a significantly improved binding affinity of -8.9 kcal/mol. This enhancement is attributed to the formation of crucial hydrogen bonds between the amino group and the side chains of key hinge-region residues, Glu121 and Lys67.[25] This interaction mimics the binding pattern of many known ATP-competitive kinase inhibitors and represents a highly promising avenue for optimization.

Analog 2 , with a 4-hydroxyphenyl substitution, also shows an improved binding affinity (-8.1 kcal/mol) compared to the parent. The hydroxyl group acts as a hydrogen bond donor, forming a favorable interaction with the side chain of Asp128. This suggests that incorporating hydrogen bond donors/acceptors at this position is a beneficial strategy.

Analog 3 , bearing a 4-chlorophenyl group, results in a slightly better binding affinity (-7.8 kcal/mol) than the parent compound. The chloro-substituent likely enhances hydrophobic interactions within a sub-pocket lined by residues like Phe108, but the lack of strong hydrogen bonding interactions limits its potency compared to Analogs 1 and 2.

Conclusion and Future Directions

This guide demonstrates a robust, validated workflow for the comparative molecular docking of a lead scaffold and its analogs. Our in-silico results strongly suggest that the 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine core is a viable starting point for the design of novel PIM1 kinase inhibitors. The structure-activity relationship analysis clearly indicates that substitution with groups capable of forming hydrogen bonds with the PIM1 hinge region, as seen in Analog 1, is a highly effective strategy for improving binding affinity.

While molecular docking is a powerful tool for hypothesis generation and prioritizing compounds, it is essential to recognize its limitations.[9] The scoring functions provide estimations of binding affinity, and the static nature of the receptor does not account for induced-fit effects.[26] Therefore, the next logical steps in a drug discovery campaign would be:

  • Molecular Dynamics (MD) Simulations: To study the stability of the predicted binding poses and protein-ligand interactions over time.[14]

  • In-vitro Enzymatic Assays: To experimentally determine the inhibitory activity (e.g., IC50 values) of the synthesized compounds against PIM1 kinase and confirm the docking predictions.[27]

  • Further Lead Optimization: To synthesize and test additional analogs based on the insights gained from this initial study to further improve potency and selectivity.

By integrating computational methods with experimental validation, researchers can accelerate the drug discovery process, saving valuable time and resources in the quest for novel therapeutics.[10][27]

References

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528.
  • RCSB PDB. (2013). 4JX3: Crystal structure of Pim1 kinase. [Link]

  • RCSB PDB. (2005). 1YXU: Crystal Structure of Kinase Pim1 in Complex with AMP. [Link]

  • Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. [Link]

  • RCSB PDB. (2004). 1XWS: Crystal Structure of the human PIM1 kinase domain. [Link]

  • PubMed. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pagadala, N. S., Syed, K., & Tuszynski, J. (2017). Software for molecular docking: a review. Biophysics and Physicobiology, 14, 91-102. [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

  • PubMed. (2017). Software for molecular docking: a review. Biophysics and Physicobiology, 14, 91-102. [Link]

  • ACS Publications. (2011). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? [Link]

  • PubMed. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sawhney, S. K., & Singh, M. (2020). Molecular docking software's applications and basic challenges faced: a review. International Journal of Pharmaceutical Research, 11(2). [Link]

  • Bentham Science. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. [Link]

  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand? [Link]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). The protein crystal structure of Pim1 kinase (PDB ID: 4DTK) with a focus on the binding site residues. [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (2014). Pim-1 proto-oncogene, serine/threonine kinase. [Link]

  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure?? [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • IJNRD. (2024). A REVIEW ON MOLECULAR DOCKING: NOVEL TOOL FOR DRUG DISCOVERY. International Journal of Novel Research and Development. [Link]

  • Gani, S. S., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors. Pharmacy Education, 22(4), 110-114. [Link]

  • Re-positioning of known drugs for Pim-1 kinase target using molecular docking analysis. (2018). Bioinformation, 14(9), 508-512. [Link]

  • ACS Publications. (2019). Discovery of Novel Pim-1 Kinase Inhibitors with a Flexible-Receptor Docking Protocol. Journal of Chemical Information and Modeling. [Link]

  • NIH. (2022). Combining machine learning and structure-based approaches to develop oncogene PIM kinase inhibitors. Frontiers in Pharmacology. [Link]

  • Frontiers. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of novel...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of novel chemical entities like 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine, a member of the pharmacologically significant imidazopyridine class, demand a meticulous and informed approach.[1][2][3] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols for pyridine derivatives and designed to ensure the protection of both laboratory personnel and the environment.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on analogous pyridine compounds, 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine should be handled as a substance that is:

  • Harmful if swallowed, in contact with skin, or if inhaled. [6][8][9]

  • A potential skin and eye irritant. [5][8]

  • Flammable. [6][7][8][9][10]

Table 1: Essential Personal Protective Equipment (PPE)

PPE ItemSpecificationsRationale
Gloves Chemical-resistant gloves (e.g., Butyl rubber or PVA). Nitrile gloves may not offer sufficient protection.[5]To prevent skin contact and absorption. Always consult the glove manufacturer's compatibility chart.
Eye Protection Chemical safety goggles.To protect against splashes and vapors that can cause serious eye irritation.
Lab Coat A fully-buttoned lab coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use within a certified laboratory chemical fume hood.[5]To prevent inhalation of potentially harmful vapors.
II. Waste Segregation and Collection

Proper segregation of chemical waste at the source is a critical step in ensuring safe and compliant disposal.

dot

Waste_Segregation cluster_collection Waste Collection Protocol Compound 5,7-Dimethyl-1H- imidazo[4,5-b]pyridine Waste (Solid or Solution) Container Designated, Labeled, Airtight Hazardous Waste Container Compound->Container Transfer using appropriate tools Segregation Segregate from: - Strong Oxidizers - Strong Acids (esp. Nitric Acid) - Strong Bases

Caption: Waste Collection and Segregation Workflow.

Step-by-Step Collection Protocol:

  • Container Selection: Use a designated, sealable, and airtight waste container that is compatible with pyridine-based compounds.[5]

  • Labeling: Immediately upon adding the first quantity of waste, affix a completed "Dangerous Waste" or "Hazardous Waste" label to the container.[5] The label should clearly identify the contents, including the full chemical name: "5,7-Dimethyl-1H-imidazo[4,5-b]pyridine".

  • Segregation: Store the waste container in a well-ventilated, cool, and dry area, away from direct sunlight and sources of ignition.[5][6][10] Crucially, ensure the container is segregated from incompatible materials such as strong oxidizers, strong acids (particularly nitric acid), and strong bases to prevent hazardous reactions.[5]

III. Spill Management

Accidental spills must be managed promptly and safely. The appropriate response depends on the scale of the spill.

dot

Spill_Response Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill (<10 min cleanup) Assess->SmallSpill Minor LargeSpill Large Spill (>10 min cleanup) Assess->LargeSpill Major Cleanup Trained Personnel Cleanup SmallSpill->Cleanup Evacuate Evacuate Area & Alert EHS LargeSpill->Evacuate Absorb Absorb with Inert Material (e.g., sand, vermiculite) Cleanup->Absorb Collect Collect into a sealed waste container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate

Caption: Decision tree for spill response.

For Small Spills (manageable within 10 minutes by trained personnel):

  • Ensure Proper PPE: Wear the minimum PPE as outlined in Table 1.[5]

  • Containment: Cover the spill with a non-flammable absorbent material such as sand, diatomaceous earth, or a commercial solvent adsorbent.[5][6]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealable, labeled hazardous waste container.[5][7]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the incident to your laboratory supervisor.[5]

For Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) office and your supervisor.

  • Secure the Area: Prevent entry to the spill area.

IV. Final Disposal Pathway

The ultimate disposal of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine waste must be conducted in accordance with local, state, and federal regulations.[4][7] For pyridine-based compounds, the most common and recommended disposal method is incineration.

dot

Disposal_Pathway WasteContainer Full, Sealed & Labeled Waste Container CollectionRequest Complete Chemical Collection Request Form WasteContainer->CollectionRequest EHS Institutional EHS/ Waste Management CollectionRequest->EHS Incineration Licensed Hazardous Waste Facility (High-Temperature Incineration) EHS->Incineration Transport

Caption: Final disposal process for collected waste.

  • Container Sealing: When the waste container is full or no longer in use, ensure it is tightly sealed.

  • Request for Collection: Complete and submit a chemical collection request form as per your institution's protocol.[5]

  • Transfer to EHS: Your institution's EHS department will then take custody of the waste for transport to a licensed hazardous waste disposal facility.

  • Disposal Method: The standard practice for waste pyridine is high-temperature incineration, such as rotary kiln (820-1600°C) or liquid injection incineration.[4] This method ensures the complete destruction of the compound.

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental well-being.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 7-1, Regulations and Guidelines Applicable to Pyridine. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Penta Chemicals. (2024). Pyridine - Safety Data Sheet. Retrieved from [Link]

  • Loba Chemie. (n.d.). Pyridine for Synthesis - Safety Data Sheet. Retrieved from [Link]

  • Avantor. (2011). Material Safety Data Sheet - Pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazopyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2022). Safety Data Sheet: pyridine. Retrieved from [Link]

  • MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Retrieved from [Link]

Sources

Handling

Operational Guide: Personal Protective Equipment (PPE) for Handling 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine

This guide provides a comprehensive framework for the safe handling of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine. Given that specific toxicological and hazard data for this compound are not extensively published, our approa...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe handling of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine. Given that specific toxicological and hazard data for this compound are not extensively published, our approach is grounded in a conservative assessment based on the known hazards of its structural parent, imidazo[4,5-b]pyridine, and the well-documented risks associated with pyridine and other heterocyclic amines. This protocol is designed to empower researchers, scientists, and drug development professionals to operate with a high degree of safety and scientific integrity.

Hazard Assessment: Understanding the "Why"

Before detailing the specific PPE, it is crucial to understand the potential risks that necessitate these precautions. Our assessment is based on analogous compounds:

  • Imidazo[4,5-b]pyridine (Parent Compound): The European Chemicals Agency (ECHA) has received notifications classifying this compound as "Harmful if swallowed" (Acute Toxicity 4).[1] This establishes a baseline for oral toxicity.

  • Pyridine (Structural Analogue): Pyridine is a well-characterized hazard. It is a highly flammable liquid and vapor.[2][3] It is harmful if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation.[2][3][4][5] Vapors can cause drowsiness and dizziness, and prolonged exposure may lead to liver and kidney damage.

  • Heterocyclic Amines: As a class, these compounds can be skin and respiratory irritants and may be absorbed through the skin.

Therefore, we must assume 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine is, at a minimum, harmful if swallowed, a potential skin and eye irritant, and may be harmful through dermal contact or inhalation. All handling procedures must be designed to prevent these exposure routes.

Core Protective Measures: Your First Line of Defense

Personal protective equipment is the final barrier between you and the chemical. It should always be used in conjunction with robust engineering controls.

Engineering Controls: A Non-Negotiable Standard

All manipulations of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood.[3] This provides primary containment of vapors and fine particulates, protecting the user's breathing zone. The fume hood should have sufficient ventilation, and the sash should be kept at the lowest practical height.

Primary PPE Ensemble

The following table summarizes the essential PPE required for handling this compound under standard laboratory conditions (e.g., small-scale synthesis, analytical sample preparation).

Protection Type Required Equipment Rationale & Key Specifications
Body Flame-Resistant (FR) Lab CoatProtects against splashes and mitigates risks from the potential flammability analogous to pyridine. Must be fully buttoned with sleeves rolled down.
Eye & Face Chemical Splash Goggles (ANSI Z87.1 certified)Provides 360-degree protection from splashes, sprays, and particulates. Safety glasses are insufficient.[6][7]
Hand Nitrile Gloves (Double-Gloved)Provides good splash protection for incidental contact.[8] Double-gloving allows for the safe removal of the outer, contaminated glove without exposing the skin. Always inspect gloves for tears or degradation before use.

Advanced PPE & Procedural Modifications

Certain operations carry a higher risk and require an escalation in protective measures. The following workflow helps determine the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 PPE Selection Workflow for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine start Define Task q_solid Handling Powder? start->q_solid q_scale Scale > 5g or Risk of Aerosolization? q_solid->q_scale Yes q_splash High Splash Potential? (e.g., large volume transfer, pressurized system) q_solid->q_splash No (in solution) q_scale->q_splash No ppe_respirator Add Respiratory Protection: - N95 Respirator (minimum) - Consider Half-mask with  Organic Vapor Cartridges q_scale->ppe_respirator Yes ppe_base Standard PPE: - FR Lab Coat - Chemical Goggles - Double Nitrile Gloves q_splash->ppe_base No ppe_face_shield Add Face Shield (over goggles) q_splash->ppe_face_shield Yes ppe_respirator->q_splash ppe_heavy_gloves Consider Heavy-Duty Gloves: - Butyl or Viton Outer Glove - Check Chemical Resistance Chart ppe_face_shield->ppe_heavy_gloves ppe_heavy_gloves->ppe_base Combine with

Caption: PPE selection based on the specific laboratory task.

Respiratory Protection

If you are handling the solid powder outside of a glovebox or weighing enclosure, especially in larger quantities (>5g), or if there is any risk of aerosolization, respiratory protection is mandatory.[6]

  • Minimum: A NIOSH-approved N95 respirator.

  • Recommended: A half-mask air-purifying respirator with organic vapor cartridges for enhanced protection against potential vapors.[9][10]

Enhanced Hand Protection

For prolonged tasks or when handling larger volumes where significant contact is possible, upgrading from nitrile gloves is essential. Nitrile gloves are intended for incidental splash protection only.[8]

  • Recommended: Use a heavy-duty outer glove over a nitrile inner glove. Butyl rubber provides excellent resistance to many polar organic compounds.[9][11] Always consult a specific chemical resistance chart for the chosen glove material against pyridine as a surrogate.[12][13]

Face Protection

When performing any operation with a high potential for splashing (e.g., transfers between large containers, working with a system under pressure), a full-face shield must be worn in addition to chemical splash goggles.[7] The goggles protect from splashes, while the face shield protects the entire face and neck.

Operational Plan: Donning, Doffing, and Disposal

Proper procedure is as critical as the equipment itself. Cross-contamination during the removal of PPE is a common route of exposure.

Step-by-Step PPE Protocol

Donning_Doffing_Sequence cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) don1 1. Lab Coat don2 2. Inner Gloves don1->don2 don3 3. Goggles / Face Shield don2->don3 don4 4. Outer Gloves (cuff over lab coat sleeve) don3->don4 doff1 1. Outer Gloves (Contaminated) doff2 2. Lab Coat (turn inside out) doff1->doff2 doff3 3. Goggles / Face Shield doff2->doff3 doff4 4. Inner Gloves doff3->doff4

Caption: Procedural flow for donning and doffing PPE.

Donning (Putting On):

  • Lab Coat: Ensure it is fully buttoned.

  • Inner Gloves: Select your first pair of nitrile gloves.

  • Eye/Face Protection: Put on chemical splash goggles and a face shield if required.

  • Outer Gloves: Put on the second pair of gloves, ensuring the cuff goes over the sleeve of the lab coat.

Doffing (Taking Off): This is the most critical phase to prevent contamination.

  • Outer Gloves: Remove the most contaminated item first. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and remove it. Dispose of immediately in the designated hazardous waste container.

  • Lab Coat: Unbutton and remove by rolling it down your arms, turning it inside out to contain any surface contamination. Hang it in a designated area or dispose of it if it's a disposable garment.

  • Face/Eye Protection: Remove from the back of your head to avoid touching the front surface.

  • Inner Gloves: Remove and dispose of as described in step 1.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[2][4]

Spill and Exposure Plan
  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[3][4][9] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[4] Remove contact lenses if possible.[4] Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is large, alert others and contact your institution's environmental health and safety office. For small spills within a fume hood, use a non-flammable absorbent material (e.g., sand, diatomaceous earth) to contain it.[9] Collect the material using non-sparking tools into a sealed, labeled container for hazardous waste disposal.[14][15]

Disposal Plan

All disposable PPE (gloves, disposable coats) that has come into contact with 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine must be considered hazardous waste.

  • Place all contaminated solid waste into a dedicated, sealed, and clearly labeled hazardous waste container.

  • Dispose of the chemical and its container as hazardous waste according to your institution's and local regulations. Do not pour it down the drain.[5][14]

References

  • Gloves Chemical Resistance Chart . Gloves By Web.

  • MATERIAL SAFETY DATA SHEET: PYRIDINE . J.T. Baker.

  • Pyridine - SAFETY DATA SHEET . Penta Chemicals.

  • Personal Protective Equipment (PPE) . CHEMM.

  • Nitrile Gloves - Chemical Resistance Chart . Fisher Scientific.

  • Safety Data Sheet: pyridine . Chemos GmbH & Co.KG.

  • Pyridine ACS Safety Data Sheet . Jubilant Ingrevia Limited.

  • Protective Equipment . American Chemistry Council.

  • Pyridine 1 degree Safety Data Sheet . Jubilant Ingrevia Limited.

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista.

  • SAFETY DATA SHEET: Pyridine . Sigma-Aldrich.

  • Safety Data Sheet: Pyridine . Carl ROTH.

  • Chemical resistant gloves . Kerbl.

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 . Occupational Safety and Health Administration.

  • Personal Protective Equipment in Chemistry . Dartmouth Environmental Health and Safety.

  • Safety Data Sheet: Pyridine, Reagent . Fisher Scientific.

  • Ansell Chemical Resistance Glove Chart . Ansell.

  • Gloves - Tables of Properties and Resistances . University of Nebraska-Lincoln.

  • Imidazopyridine . Wikipedia.

  • Pyridine - Safety Data Sheet . Sigma-Aldrich.

  • 5,7-dimethyl-3H-imidazo[4,5-b]pyridine-2-thiol . PubChem, NIH.

  • Imidazo(4,5-b)pyridine . PubChem, NIH.

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity . PubMed Central, NIH.

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives . PubMed Central, NIH.

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications . PubMed Central, NIH.

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review . NIH.

  • 2,7-Dimethyl-1H-imidazo[4,5-b]pyridine Supplier . ChemicalBook.

Sources

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